2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Description
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Properties
IUPAC Name |
2-methyl-2-propan-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(2)8(3)4-6(8)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYXBNIFEDSVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Introduction
Cyclopropane rings are the smallest cycloalkanes, and their inherent ring strain endows them with unique chemical reactivity and conformational rigidity.[1] These characteristics make cyclopropane-containing molecules valuable motifs in medicinal chemistry and materials science.[2] Substituted cyclopropanecarboxylic acids, in particular, serve as key building blocks for pharmaceuticals and agrochemicals, offering precise three-dimensional arrangements of functional groups.[2][3]
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific, highly substituted cyclopropane derivative: 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid . The protocols described herein are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that ensure reproducibility and success. We will proceed from a logical retrosynthetic analysis to detailed, step-by-step synthetic protocols and conclude with a robust workflow for structural verification and purity assessment.
Part 1: Retrosynthetic Analysis and Strategy
A successful synthesis begins with a logical deconstruction of the target molecule. Our strategy is to form the cyclopropane ring on a precursor that already contains the necessary carbon framework, followed by a final functional group transformation.
The chosen pathway involves three main stages:
-
Olefin Synthesis: Construction of a sterically hindered α,β-unsaturated ester via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is selected for its high reliability and excellent stereoselectivity in forming (E)-alkenes.[4][5]
-
Cyclopropanation: Formation of the three-membered ring using the Simmons-Smith reaction. This classic method is renowned for its stereospecificity, ensuring that the geometry of the starting alkene is preserved in the cyclopropane product.[1][6]
-
Hydrolysis: Conversion of the cyclopropyl ester to the final carboxylic acid product through saponification.
This strategic approach is visualized in the retrosynthesis diagram below.
Caption: Retrosynthetic pathway for the target carboxylic acid.
Part 2: Detailed Synthetic Protocols
This section provides validated, step-by-step protocols for each stage of the synthesis. The causality behind key experimental choices is explained to empower the researcher with a deeper understanding of the process.
Workflow for Multi-Step Synthesis
The overall synthetic process is a linear sequence of three distinct chemical transformations. Each step requires careful execution and purification to ensure the final product's integrity.
Caption: Overall synthetic workflow from olefination to the final acid.
Step 1: Synthesis of Ethyl 3,4-dimethylpent-2-enoate (HWE Reaction)
The Horner-Wadsworth-Emmons reaction is superior to the classical Wittig reaction for this transformation due to the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate byproduct, which simplifies purification.[5]
-
Materials:
-
Triethyl phosphonoacetate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Methylbutan-2-one (isopropyl methyl ketone) (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Ylide Formation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride dispersion to the THF. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate. The reaction is exothermic and produces flammable H₂ gas; slow addition at 0°C is critical for safety and control.
-
Slowly add triethyl phosphonoacetate dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion (ylide).
-
Aldehyde/Ketone Addition: Cool the reaction mixture back to 0 °C. Add 3-methylbutan-2-one dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene, Ethyl 3,4-dimethylpent-2-enoate.
-
Step 2: Synthesis of Ethyl 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylate (Simmons-Smith Reaction)
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group across the double bond.[6][7] This reaction is a concerted, stereospecific syn-addition, meaning the stereochemistry of the alkene is retained in the product.[1]
-
Materials:
-
Zinc dust (2.2 eq)
-
Copper(I) chloride (CuCl) (0.2 eq)
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
Diiodomethane (CH₂I₂) (1.1 eq)
-
Ethyl 3,4-dimethylpent-2-enoate (from Step 1) (1.0 eq)
-
-
Protocol:
-
Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust and a catalytic amount of copper(I) chloride. Heat the flask gently with a heat gun under vacuum and then cool to room temperature. Causality: This process activates the zinc surface by removing passivating oxide layers, which is crucial for the formation of the reactive organozinc intermediate.
-
Add anhydrous diethyl ether, followed by the dropwise addition of diiodomethane. A gentle reflux may be observed, indicating the formation of the iodomethylzinc iodide (Simmons-Smith reagent). Stir for 30-60 minutes.
-
Cyclopropanation: Add a solution of Ethyl 3,4-dimethylpent-2-enoate in diethyl ether to the reagent mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting alkene.
-
Workup: Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove zinc salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography.
-
Step 3: Hydrolysis to this compound
The final step is a standard saponification (base-catalyzed hydrolysis) of the ester to the target carboxylic acid.[8]
-
Materials:
-
Ethyl 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylate (from Step 2) (1.0 eq)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2M, 3-5 eq)
-
Hydrochloric acid (HCl) (e.g., 3M)
-
-
Protocol:
-
Saponification: Dissolve the cyclopropyl ester in ethanol in a round-bottom flask. Add the aqueous NaOH solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.
-
Workup: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2 by the slow addition of 3M HCl. A precipitate or oil (the carboxylic acid) should form.
-
Extraction: Extract the acidified mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or distillation if necessary.
-
Part 3: Characterization and Data Analysis
Rigorous characterization is essential to confirm the structure and purity of the synthesized molecule. A combination of spectroscopic and spectrometric techniques provides a complete analytical picture.
Caption: Workflow for the analytical characterization of the final product.
Expected Analytical Data
The following table summarizes the expected data for the final product based on its structure and known spectroscopic trends for similar compounds.[9][10][11]
| Analysis Technique | Expected Observation / Data | Interpretation |
| ¹H NMR | ~12.0 ppm (s, broad, 1H): Carboxylic acid proton. ~2.0-0.5 ppm (m): Complex multiplets for cyclopropyl, methyl, and isopropyl protons. The cyclopropane protons (CH and CH₂) are expected in the upfield region, often below 1.5 ppm. | Confirms the presence of the carboxylic acid. The upfield signals are characteristic of the strained cyclopropane ring protons. |
| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~40-10 ppm: Multiple signals corresponding to the quaternary and methine carbons of the cyclopropane ring, as well as the methyl and isopropyl carbons. | Confirms the carbon backbone, including the key carbonyl and cyclopropyl carbons. |
| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~3080 cm⁻¹ (weak): C-H stretch of the cyclopropane ring. | Provides definitive evidence for the carboxylic acid functional group. The weak C-H stretch above 3000 cm⁻¹ is characteristic of cyclopropanes. |
| Mass Spectrometry | Molecular Ion Peak [M]⁺: Expected at m/z = 142.10 (for C₈H₁₄O₂). Fragmentation: Loss of COOH (m/z = 97), loss of isopropyl group (m/z = 99). | Confirms the molecular weight and formula. Fragmentation patterns provide further structural evidence. |
Conclusion
This guide outlines a robust and logical synthetic route for the preparation of this compound. By employing the Horner-Wadsworth-Emmons reaction for stereoselective alkene formation, followed by a stereospecific Simmons-Smith cyclopropanation and final hydrolysis, the target molecule can be synthesized efficiently. The detailed protocols and explanations of the underlying chemistry provide the necessary foundation for successful execution. The comprehensive characterization workflow ensures the final product is structurally verified and of high purity, ready for its intended application in research and development.
References
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Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2015). ResearchGate. Available at: [Link]
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1-methyl-cis-2-isopropyl-cyclopropane. NIST WebBook. Available at: [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
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Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. Available at: [Link]
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Cappelli, A., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1147-1152. Available at: [Link]
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Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. Available at: [Link]
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Prete, M. D., et al. (2019). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 4(7), 12538–12545. Available at: [Link]
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Imai, T., & Nishida, S. (1990). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry, 55(16), 4849–4853. Available at: [Link]
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DePuy, C. H., & Mahoney, L. R. (1964). The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol. Journal of the American Chemical Society, 86(13), 2653–2657. Available at: [Link]
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Professor Dave Explains. (2021). Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]
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Singh, K., & Singh, S. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 3(1), 74-79. Available at: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
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Chemical Properties of 1-methyl-cis-2-isopropyl-cyclopropane. Cheméo. Available at: [Link]
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Hoyt, J. M., et al. (2015). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 6(3), 1938-1942. Available at: [Link]
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McCloskey, C. M., & Coleman, G. H. (1943). Cyclopropanecarboxylic acid. Organic Syntheses, 23, 22. Available at: [Link]
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The Organic Chemistry Tutor. (2022). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Available at: [Link]
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cis-1-Methyl-2-isopropylcyclopropane. PubChem. Available at: [Link]
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Girniene, J., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(13), 4252. Available at: [Link]
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Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. NIST WebBook. Available at: [Link]
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A Technical Guide to the Synthesis and Application of Substituted Cyclopropanecarboxylic Acids in Drug Discovery
Introduction: The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable motif in medicinal chemistry.[1][2][3] Its inherent ring strain and unique stereoelectronic properties impart significant advantages to drug candidates, including enhanced potency, improved metabolic stability, and modulation of physicochemical properties.[1][4][5][6] This guide focuses on the synthesis and strategic application of substituted cyclopropanecarboxylic acids, a key subclass of these compounds. While a specific CAS number for 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is not readily found in public databases, indicating its potential novelty, this document will provide a comprehensive overview of the synthetic strategies applicable to this target and the broader class of substituted cyclopropanecarboxylic acids. We will delve into the rationale behind synthetic choices and the profound impact of these structures in modern drug development.
I. Physicochemical Properties and Strategic Value in Medicinal Chemistry
The incorporation of a cyclopropane ring into a molecule is a strategic decision in drug design.[1] The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[5]
Key Physicochemical Data for a Representative Compound: 2-Methylcyclopropanecarboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 29555-02-0 | [7][8] |
| Molecular Formula | C₅H₈O₂ | [7][9] |
| Molecular Weight | 100.12 g/mol | [7][8] |
| Boiling Point | 190-191 °C at 745 mmHg | [8] |
| Density | 1.027 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.439 | [8] |
The enhanced π-character of the C-C bonds and the shorter, stronger C-H bonds contribute to increased metabolic stability by making the cyclopropyl group less susceptible to enzymatic degradation compared to linear alkyl chains.[1][5][6] This can lead to an extended in vivo half-life of a drug, potentially allowing for less frequent dosing.[5]
II. Synthetic Strategies for Substituted Cyclopropanecarboxylic Acids
The synthesis of cyclopropanecarboxylic acids can be approached through several established methods. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis. For a target such as this compound, the key challenge lies in the construction of the sterically hindered, gem-disubstituted cyclopropane ring.
A. Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes to cyclopropanes.[10] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[11][12]
Reaction Workflow: Simmons-Smith Cyclopropanation
Caption: Workflow for Simmons-Smith Cyclopropanation.
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol
-
Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple.
-
Substrate and Reagent Addition: To the stirred suspension, add a solution of the allylic alcohol (1.0 eq) in diethyl ether. Subsequently, add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Filter the mixture through a pad of celite to remove the metal salts.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[11][12] For substrates containing hydroxyl groups, the zinc reagent can coordinate with the oxygen, directing the cyclopropanation to the same face of the double bond.[11][13]
B. Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction is another powerful method for the formation of three-membered rings, including cyclopropanes.[14][15][16] This reaction typically involves the use of a sulfur ylide, such as dimethylsulfoxonium methylide, which reacts with α,β-unsaturated carbonyl compounds to yield cyclopropyl ketones.[14][16]
Reaction Mechanism: Corey-Chaykovsky Cyclopropanation
Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.
Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an Enone
-
Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO). Heat the mixture to 70-80 °C until the evolution of hydrogen ceases and the solution becomes clear. Cool the solution to room temperature.
-
Sulfonium Salt Addition: In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO. Add this solution dropwise to the sodium dimsyl solution at room temperature.
-
Substrate Addition: To the resulting ylide solution, add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous DMSO dropwise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
The resulting cyclopropyl ketone can then be further manipulated, for instance, through oxidation (e.g., Baeyer-Villiger oxidation) followed by hydrolysis to yield the desired cyclopropanecarboxylic acid.
C. Other Synthetic Approaches
For the synthesis of more complex substituted cyclopropanecarboxylic acids, other methods such as the malonic ester synthesis followed by cyclization can be employed.[17][18] Additionally, recent advancements have explored photoredox-catalyzed methods for the synthesis of functionalized cyclopropanes from carboxylic acids.[19]
III. Spectroscopic Characterization
The structure of substituted cyclopropanecarboxylic acids can be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data for 2-Methylcyclopropanecarboxylic Acid:
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the cyclopropyl protons in the upfield region (typically 0.5-1.5 ppm), along with signals for the methyl group and the carboxylic acid proton (which is often broad and can appear over a wide chemical shift range).[20]
-
¹³C NMR: The carbon-13 NMR spectrum will display signals for the cyclopropyl carbons at relatively high field, a signal for the methyl carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid.[7][21]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[7][9]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid (around 1700 cm⁻¹) and a broad absorption for the hydroxyl (O-H) stretch (typically 2500-3300 cm⁻¹).[7]
IV. Applications in Drug Development
The cyclopropyl moiety is present in numerous approved drugs, highlighting its importance in medicinal chemistry.[1][2] Derivatives of cyclopropanecarboxylic acid are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[22][23] For example, they are found in antivirals, enzyme inhibitors, and central nervous system agents. The unique conformational constraints and metabolic stability conferred by the cyclopropane ring make it an attractive scaffold for the development of novel therapeutics.[4][5]
Examples of Drug Classes Incorporating the Cyclopropane Motif:
-
Antiviral agents (e.g., for HIV, Hepatitis C)[2]
-
Enzyme inhibitors[3]
-
Respiratory disease treatments[24]
The continued development of efficient and stereoselective methods for the synthesis of substituted cyclopropanecarboxylic acids is crucial for advancing drug discovery programs.[6]
V. Conclusion
While this compound may represent a novel chemical entity, the principles and methodologies for its synthesis are well-established within the field of organic chemistry. The strategic incorporation of such substituted cyclopropane rings is a proven strategy for enhancing the pharmacological profiles of drug candidates. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of molecules. The versatility of methods like the Simmons-Smith and Corey-Chaykovsky reactions, coupled with a deep understanding of the physicochemical benefits of the cyclopropane motif, will undoubtedly continue to fuel innovation in medicinal chemistry.
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A Technical Guide to Ethyl 2-ethylcyclopropanecarboxylate: Nomenclature, Synthesis, and Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of a representative C8H14O2 cyclopropane derivative, Ethyl 2-ethylcyclopropanecarboxylate . It will deconstruct its IUPAC nomenclature, present a validated synthetic protocol, detail methods for structural elucidation, and discuss the significance of the cyclopropane motif in modern medicinal chemistry.
Introduction: The Strategic Value of the Cyclopropane Motif
In contemporary drug discovery, the cyclopropane ring is a privileged structural unit.[1][2] Its inclusion in a drug candidate is a strategic choice made to confer specific, desirable physicochemical properties. The three-membered ring is not merely a small cyclic alkane; its unique electronic nature and rigid, three-dimensional structure offer significant advantages.[3][4][5]
Key benefits of incorporating a cyclopropyl group include:
-
Enhanced Metabolic Stability: The cyclopropyl group is often resistant to common metabolic degradation pathways, which can increase a drug's in vivo half-life.[2][3]
-
Increased Potency and Selectivity: By locking flexible chains into a more rigid, bioactive conformation, the ring can optimize interactions with a biological target, boosting potency and reducing off-target effects.[2][3][4]
-
Improved Physicochemical Properties: It can act as a bioisosteric replacement for other groups, like a gem-dimethyl group or an alkene, to fine-tune properties such as solubility and membrane permeability.[2][6]
Given these advantages, a thorough understanding of the synthesis and characterization of novel cyclopropane-containing molecules is crucial for professionals in the field. This guide focuses on Ethyl 2-ethylcyclopropanecarboxylate as a practical case study.
Part 1: Deconstruction of the IUPAC Nomenclature
The name Ethyl 2-ethylcyclopropanecarboxylate precisely describes the molecule's structure according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Let's break it down.
-
Ester Naming Convention: Esters are named with two parts. The first word, "Ethyl ," denotes the alkyl group attached to the ester's oxygen atom. The second word describes the carboxylic acid portion.[7][8]
-
The Parent Acid: The second part of the name, "2-ethylcyclopropanecarboxylate ," is derived from the parent carboxylic acid.
-
Parent Ring: The core of this portion is "cyclopropane ," indicating a three-carbon ring.[9][10]
-
Carboxylic Acid Suffix: When a carboxyl group (-COOH) is attached to a ring, the suffix "-carboxylic acid " is appended to the ring's name.[7] Thus, the parent acid is cyclopropanecarboxylic acid. The corresponding ester anion name is formed by changing the "-ic acid" ending to "-ate," giving "cyclopropanecarboxylate ."[7]
-
Numbering and Substituents: The ring is numbered starting from the carbon atom attached to the highest priority functional group, in this case, the carboxylate. This is C1. The substituents are then given the lowest possible numbers.[10][11] The "2-ethyl " prefix indicates that an ethyl group (-CH2CH3) is attached to the second carbon of the cyclopropane ring.
-
This systematic approach allows any chemist to unambiguously draw the correct structure from the IUPAC name. The molecule can exist as cis and trans stereoisomers, depending on the relative orientation of the ethyl and carboxylate groups. For this guide, we will focus on the synthesis of the trans isomer, which is often the thermodynamically more stable product.
Part 2: Synthetic Strategy and Experimental Protocol
A robust and widely used method for forming cyclopropane rings is the Simmons-Smith cyclopropanation reaction .[1][12][13] This reaction involves an organozinc carbenoid that reacts stereospecifically with an alkene.[13][14] The configuration of the double bond is preserved in the product.[12]
Our strategy involves a two-step process:
-
Simmons-Smith Reaction: Reacting trans-ethyl but-2-enoate with a zinc carbenoid (formed from diiodomethane and a zinc-copper couple) to form the cyclopropane ring.
-
Purification: Isolation of the target compound, ethyl trans-2-ethylcyclopropanecarboxylate, via column chromatography.
Experimental Workflow Diagram
Caption: Synthetic workflow for Ethyl 2-ethylcyclopropanecarboxylate.
Detailed Step-by-Step Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Zinc Powder (<10 µm) | Zn | 65.38 | 3.27 g | 50.0 mmol |
| Copper(I) Chloride | CuCl | 98.99 | 0.50 g | 5.0 mmol |
| trans-Ethyl but-2-enoate | C6H10O2 | 114.14 | 2.28 g | 20.0 mmol |
| Diiodomethane | CH2I2 | 267.84 | 10.7 g | 40.0 mmol |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 50 mL | - |
| Diethyl Ether | (C2H5)2O | 74.12 | 100 mL | - |
| Sat. aq. NH4Cl | - | - | 30 mL | - |
| Brine | - | - | 30 mL | - |
| Anhydrous Na2SO4 | - | - | ~5 g | - |
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, add zinc powder (3.27 g) and copper(I) chloride (0.50 g). Heat the flask gently with a heat gun under vacuum for 5 minutes to activate the zinc, then allow it to cool to room temperature.
-
Rationale: Activating the zinc surface is crucial for its reaction with diiodomethane to form the active carbenoid species. The copper facilitates this process.[12]
-
-
Reaction Setup: Add anhydrous dichloromethane (30 mL) to the flask containing the Zn-Cu couple. To this suspension, add trans-ethyl but-2-enoate (2.28 g).
-
Carbenoid Formation and Reaction: In a separate, dry dropping funnel, prepare a solution of diiodomethane (10.7 g) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the vigorously stirred reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature between 25-30 °C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Extraction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield ethyl trans-2-ethylcyclopropanecarboxylate as a colorless oil.
Part 3: Structural Elucidation and Characterization
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous characterization.
Analytical Workflow Diagram
Caption: Logical workflow for the spectroscopic analysis of the final product.
Expected Spectroscopic Data
The following table summarizes the key signals expected from the spectroscopic analysis of ethyl trans-2-ethylcyclopropanecarboxylate.
| Technique | Signal | Expected Chemical Shift / Value | Assignment |
| ¹H NMR | Quartet | ~4.1 ppm | -O-CH₂ -CH₃ (Ester) |
| Triplet | ~1.25 ppm | -O-CH₂-CH₃ (Ester) | |
| Multiplet | ~1.4 ppm | -CH₂ -CH₃ (Ethyl on ring) | |
| Triplet | ~0.9 ppm | -CH₂-CH₃ (Ethyl on ring) | |
| Multiplets | ~0.7-1.5 ppm | Cyclopropane Ring Protons (CH) | |
| ¹³C NMR | Carbonyl | ~174 ppm | C =O (Ester) |
| Methylene | ~60 ppm | -O-CH₂ - (Ester) | |
| Methyl | ~14 ppm | -O-CH₂-CH₃ (Ester) | |
| Methylene | ~20-25 ppm | -CH₂ -CH₃ (Ethyl on ring) | |
| Methyl | ~12-16 ppm | -CH₂-CH₃ (Ethyl on ring) | |
| Methine/Methylene | ~15-25 ppm | Cyclopropane Ring Carbons | |
| FTIR | Strong, Sharp | ~1730 cm⁻¹ | C=O Stretch (Ester) |
| Strong | ~1180 cm⁻¹ | C-O Stretch (Ester) | |
| Medium | ~3080 cm⁻¹ | C-H Stretch (Cyclopropane ring) | |
| Medium | 2850-2990 cm⁻¹ | C-H Stretch (Alkyl CH₂, CH₃) | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 142.10 | C8H14O2 |
-
¹H NMR Analysis: The proton NMR spectrum will provide information on the electronic environment of all protons. The distinct quartet and triplet for the ethyl ester group are characteristic. The protons on the cyclopropane ring are highly shielded and appear in the upfield region (typically 0.5-1.5 ppm), often as complex, overlapping multiplets due to complex spin-spin coupling.
-
¹³C NMR Analysis: The carbon NMR spectrum, often used with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the number and type of carbon atoms (CH3, CH2, CH).[15] The carbonyl carbon of the ester is the most deshielded, appearing around 174 ppm. The cyclopropane carbons are highly shielded, appearing in the aliphatic region.
-
FTIR Analysis: Infrared spectroscopy is excellent for identifying functional groups. The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group around 1730 cm⁻¹. The C-H stretches of the cyclopropane ring are also a key diagnostic feature, appearing at a slightly higher frequency (~3080 cm⁻¹) than typical alkane C-H stretches.
-
Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of the compound. The molecular ion peak (M⁺) for C8H14O2 should appear at an m/z (mass-to-charge ratio) of 142.10. The fragmentation pattern can also provide further structural information.
By correlating the data from all these techniques, a researcher can confidently confirm the successful synthesis and purification of Ethyl 2-ethylcyclopropanecarboxylate.
References
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). National Institutes of Health. [Link]
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The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). Europe PMC. [Link]
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Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. [Link]
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Simmons–Smith reaction. (n.d.). Wikipedia. [Link]
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Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Cyclopropanation of Alkenes and the Simmons-Smith Reaction. (n.d.). Organic Chemistry Tutor. [Link]
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The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. [Link]
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Cyclopropane carboxylic acid. (n.d.). Wikipedia. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14). ACS Publications. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ACS Publications. [Link]
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Ethyl cyclopropanecarboxylate. (n.d.). PubChem. [Link]
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Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. (n.d.). ACS Publications. [Link]
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Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. (n.d.). Mol-Instincts. [Link]
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2-methylenecyclopropanecarboxylic acid. (n.d.). Organic Syntheses. [Link]
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Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). National Institutes of Health. [Link]
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Nomenclature of ester with cyclic substituents. (2019, December 7). Chemistry Stack Exchange. [Link]
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IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds. (n.d.). Brilliant. [Link]
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Two-Step Synthesis of trans-2-Arylcyclopropane Carboxylates with 98-100 % ee by the Use of a Phosphazene Base. (1998, July 3). PubMed. [Link]
-
Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC. [Link]
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"biological activity of novel substituted cyclopropane carboxylic acids"
An In-depth Technical Guide to the Biological Activity of Novel Substituted Cyclopropane Carboxylic Acids
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Potential of the Cyclopropane Scaffold
The cyclopropane ring, a three-membered carbocycle, stands as a unique and valuable motif in the landscape of medicinal chemistry and agrochemical research.[1][2][3] Its inherent ring strain (approximately 27.5 kcal/mol) and unusual bonding characteristics impart a rigid, three-dimensional structure that can significantly influence the conformational flexibility of a molecule.[2][3] This structural rigidity is a powerful tool for medicinal chemists, enabling the design of compounds that can lock into a bioactive conformation, thereby enhancing binding potency and selectivity for specific biological targets.[3] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, leading to improved metabolic stability and a longer in vivo half-life for drug candidates.[3]
Substituted cyclopropane carboxylic acids, in particular, represent a versatile class of compounds with a broad spectrum of biological activities.[1][2] From potent insecticides to promising antiviral and anticancer agents, the strategic placement of various functional groups on the cyclopropane ring and the carboxylic acid moiety allows for the fine-tuning of their pharmacological properties. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and experimental evaluation of novel substituted cyclopropane carboxylic acids, offering insights for researchers, scientists, and drug development professionals.
Synthetic Strategies for Novel Substituted Cyclopropane Carboxylic Acids
The synthesis of functionalized cyclopropanes is a cornerstone for exploring their biological potential. A variety of synthetic methodologies have been developed to access these valuable scaffolds, ranging from classical cyclopropanation reactions to modern photoredox catalysis.
One notable approach involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade.[4] This method allows for the expedient preparation of structurally diverse cyclopropanes from abundant carboxylic acids under mild conditions, tolerating a broad range of functional groups.[4] The reaction proceeds through a radical-polar crossover mechanism, offering a valuable, atom-economical route to these compounds.[4]
Other established methods include the hydrolysis of cyclopropyl cyanide, which is generated from the base-induced cyclization of γ-chlorobutyronitrile, and the oxidation of cyclopropyl methyl ketone.[5] For specific applications, such as the development of ethylene biosynthesis inhibitors in plants, universal methodologies are being explored to allow for industrial-scale synthesis, which is often a limitation of laboratory-scale methods that require expensive reagents.[6][7]
The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry, which are critical for biological activity. For instance, the synthesis of pyrethroid insecticides often involves the esterification of optically active 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropane carboxylic acid (chrysanthemic acid).[8][9]
A Spectrum of Biological Activities
Substituted cyclopropane carboxylic acids exhibit a remarkable diversity of biological activities, making them attractive candidates for various therapeutic and agricultural applications.[1][2]
Insecticidal Activity
Perhaps the most well-known application of cyclopropane carboxylic acids is in the development of synthetic pyrethroids, a major class of insecticides.[5][8][9] These compounds are esters of substituted cyclopropanecarboxylic acids and are valued for their high insecticidal activity and low mammalian toxicity.[8][10] Novel pyrethroid derivatives continue to be developed to combat insect resistance, with some compounds demonstrating 100% mortality in mosquito and housefly species.[8][9]
Antimicrobial and Biofilm-Disrupting Properties
Certain substituted cyclopropane carboxylic acids have shown significant potential as antimicrobial agents. For example, 2-heptylcyclopropane-1-carboxylic acid, a cyclopropanated analog of a bacterial signaling molecule, has been shown to disperse and inhibit biofilms of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[11] This is particularly relevant in the context of rising antibiotic resistance, as disrupting biofilms can enhance the efficacy of conventional antibiotics.[11] Some amide derivatives containing cyclopropane have also been evaluated for their in vitro antibacterial and antifungal activities.[12] Furthermore, the incorporation of a cyclopropyl group is a key feature in some fluoroquinolone antibiotics like ciprofloxacin, which has also shown anticancer properties.[2][13]
Antiviral Activity
The rigid cyclopropane scaffold has been successfully incorporated into the design of potent antiviral agents. Notably, cyclopropane-based inhibitors have been developed for the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2.[14][15] These inhibitors demonstrate low cytotoxicity and high potency, with some compounds inhibiting viral replication at nanomolar concentrations.[14][15] The cyclopropyl group plays a crucial role in orienting the molecule within the enzyme's active site to maximize binding interactions.[14] Additionally, prodrugs of cyclopropavir, a guanine derivative containing a cyclopropane ring, have shown in vivo efficacy against cytomegalovirus (CMV).[16]
Anticancer Activity
The unique structural features of cyclopropane derivatives are being exploited to develop novel anticancer agents.[1][2] The conformational constraint imposed by the cyclopropane ring can lead to enhanced selectivity and potency for cancer-specific targets. For instance, derivatives of ciprofloxacin, which contains a cyclopropyl group, are being explored for their anticancer properties, with mechanisms including the induction of apoptosis and inhibition of topoisomerase.[13] Natural cyclopeptides are also a source of inspiration for anticancer drug discovery.[17]
Plant Growth Regulation
Substituted cyclopropane carboxylic acids play a significant role in agriculture beyond their insecticidal properties. 1-aminocyclopropane-1-carboxylic acid (ACC) is a well-known precursor to ethylene, a plant hormone that regulates many aspects of plant growth and development.[1][2][6][7] Consequently, novel derivatives are being designed as inhibitors of ethylene biosynthesis to control ripening and senescence in fruits and vegetables, thereby improving their shelf life.[6][7]
Structure-Activity Relationships (SAR)
The biological activity of substituted cyclopropane carboxylic acids is highly dependent on the nature and position of substituents on the cyclopropane ring. For example, in the context of antiviral 3CLpro inhibitors, the decoration of the cyclopropyl moiety significantly enhances potency.[14] Similarly, for plant growth regulators, the stereochemistry of substituents on the cyclopropane ring is critical for their inhibitory effect on ethylene biosynthesis.[6]
The following diagram illustrates the key structural features influencing the biological activity of this class of compounds.
Caption: A generalized workflow for the in vitro evaluation of novel compounds.
In Vivo Assays
For compounds that show promising in vitro activity and low cytotoxicity, in vivo evaluation is the next critical step.
1. Animal Models of Infection:
-
Objective: To assess the efficacy of the compound in treating a specific infection in a living organism.
-
Protocol (Murine Cytomegalovirus Infection Model): [16] 1. Infect mice with a standardized dose of murine cytomegalovirus (MCMV). 2. Administer the test compound orally or via another appropriate route at various doses and schedules. 3. Monitor the animals for signs of disease and mortality. 4. At the end of the study, harvest organs (e.g., spleen, liver) to determine the viral load using methods like plaque assays or qPCR.
2. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.
-
Protocol:
-
Administer a single dose of the compound to the animals.
-
Collect blood samples at various time points.
-
Analyze the plasma concentration of the compound and its major metabolites using LC-MS/MS.
-
Calculate key PK parameters such as half-life, clearance, and bioavailability.
-
Data Summary
The following table summarizes the biological activity data for selected substituted cyclopropane carboxylic acid derivatives from the literature.
| Compound Class/Name | Target Organism/Enzyme | Assay Type | Activity Metric | Value | Reference |
| Pyrethroid Derivative | Aedes aegypti, Culex quinquefasciatus, Musca domestica | Insecticidal Bioassay | Mortality | 100% | [8] |
| 2-Heptylcyclopropane-1-carboxylic acid | S. aureus | Growth Inhibition | MIC | 1 mg/mL | [11] |
| 2-Heptylcyclopropane-1-carboxylic acid | P. aeruginosa | Growth Inhibition | MIC | 4 mg/mL | [11] |
| Cyclopropane-based Aldehyde (5c) | SARS-CoV-2 | Viral Replication | EC50 | 12 nM | [14][15] |
| Cyclopropane-based Aldehyde (11c) | SARS-CoV-2 | Viral Replication | EC50 | 11 nM | [14][15] |
| Cyclopropane-based Aldehyde (5c) | MERS-CoV 3CLpro | Enzyme Inhibition | IC50 | 80 nM | [14][15] |
| Cyclopropane-based Aldehyde (11c) | MERS-CoV 3CLpro | Enzyme Inhibition | IC50 | 120 nM | [14][15] |
Conclusion and Future Perspectives
Substituted cyclopropane carboxylic acids represent a privileged scaffold in the design of biologically active molecules. Their unique conformational constraints and metabolic stability make them highly attractive for the development of novel therapeutics and agrochemicals. [3]The diverse range of biological activities, from insecticidal to antiviral and anticancer, underscores the versatility of this chemical class. [1][2] Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider range of novel derivatives. A deeper understanding of the mechanism of action of these compounds will be crucial for rational drug design and the optimization of their activity profiles. The exploration of cyclopropane carboxylic acid derivatives as modulators of protein-protein interactions and as components of targeted drug delivery systems also represents exciting new frontiers. As our understanding of the intricate relationship between the three-dimensional structure of these molecules and their biological function grows, so too will their potential to address unmet needs in medicine and agriculture.
References
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- Ferroni, C., Bassetti, L., Borzatta, V., Capparella, E., Gobbi, C., Guerrini, A., & Varchi, G. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 71(5), 728–736.
- Salaün, J., & Baird, M. S. (2009). Cyclopropane Derivatives and their Diverse Biological Activities.
- Cyclopropane carboxylic acid. (n.d.). Grokipedia.
- Mikaelyan, A., Bagdasaryan, S., Babayan, B., Asatryan, N., Melkumyan, M., & Grigoryan, A. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
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- Mikaelyan, A., Bagdasaryan, S., Babayan, B., Asatryan, N., Melkumyan, M., & Grigoryan, A. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
- Cyclopropane carboxylic acid and process for their production and use. (1982).
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- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.).
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An In-depth Technical Guide on the Potential Therapeutic Applications of Cyclopropane Carboxylic Acid Derivatives
A Note to the Reader: Initial searches for the specific molecule, 2-isopropyl-2-methylcyclopropanecarboxylic acid, did not yield sufficient public-domain data to construct a detailed technical guide on its therapeutic applications. This suggests that this particular compound may be a novel entity with limited published research. However, the broader class of cyclopropane carboxylic acid derivatives has been a subject of significant investigation in drug discovery. This guide, therefore, focuses on the therapeutic potential of this wider class of compounds, drawing insights from structurally related molecules and patented inventions.
Introduction: The Cyclopropane Moiety in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in organic chemistry. Its strained ring system imparts distinct electronic and conformational properties that have made it an attractive component in the design of therapeutic agents. The rigid cyclopropane scaffold can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for a biological target. Furthermore, the cyclopropane ring can serve as a metabolically stable isostere for other chemical groups, improving the pharmacokinetic profile of a drug candidate.
This guide will explore the potential therapeutic applications of cyclopropane carboxylic acid derivatives, a class of compounds that has shown promise in various disease areas. We will delve into their synthesis, potential mechanisms of action, and the experimental workflows required to validate their therapeutic efficacy.
Synthesis of Cyclopropane Carboxylic Acid Derivatives
The synthesis of cyclopropane carboxylic acids can be achieved through several established methods. One common approach is the cyclopropanation of an appropriate alkene precursor. For instance, a scalable process for the synthesis of trans-2-methylcyclopropanecarboxylic acid involves the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide).[1] While this reaction can be challenging to scale up due to the involvement of highly reactive reagents, optimization of reaction parameters through Design of Experiments (DoE) can significantly increase the yield.[1]
Another well-known method is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to stereospecifically generate the cyclopropane ring from an olefin.[1] Additionally, the cyclization of γ-chlorocarboxylic acid esters in the presence of a base can yield cyclopropane carboxylic acid esters.[2]
Experimental Protocol: Synthesis of trans-2-Methylcyclopropanecarboxylic Acid via Corey's Ylide [1]
-
Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide):
-
Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add trimethylsulfoxonium iodide to the suspension while maintaining the temperature below 25°C.
-
Stir the resulting mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
-
Cyclopropanation:
-
In a separate reaction vessel, dissolve trans-ethyl crotonate in anhydrous DMSO.
-
Slowly add the pre-formed Corey's ylide solution to the solution of ethyl crotonate at a controlled temperature, typically between 80-95°C. The progress of the reaction can be monitored using in situ techniques such as near-infrared (NIR) spectroscopy.
-
After the addition is complete, maintain the reaction mixture at the elevated temperature for a specified period to ensure complete conversion.
-
-
Hydrolysis and Extraction:
-
Cool the reaction mixture to room temperature and quench with water.
-
Add a solution of sodium hydroxide to hydrolyze the ethyl ester to the corresponding carboxylate salt.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and byproducts.
-
Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Extract the resulting carboxylic acid into an organic solvent such as methyl tert-butyl ether (MTBE) or isopropyl acetate.
-
-
Purification:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude trans-2-methylcyclopropanecarboxylic acid.
-
Further purification can be achieved by distillation or crystallization.
-
Potential Therapeutic Applications
Derivatives of cyclopropane carboxylic acid have been explored for a range of therapeutic applications, primarily leveraging their ability to modulate the activity of specific enzymes or receptors.
Anti-inflammatory and Respiratory Diseases
A significant area of investigation for cyclopropane carboxylic acid derivatives is in the treatment of inflammatory conditions, particularly respiratory diseases. A patent application describes a class of these compounds as inhibitors of leukotriene C4 (LTC4) synthase.[3]
Mechanism of Action: LTC4 synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases. By inhibiting LTC4 synthase, these compounds can reduce the production of cysteinyl leukotrienes, leading to a decrease in bronchoconstriction, mucus secretion, and airway inflammation.
Caption: Inhibition of LTC4 Synthase by Cyclopropane Carboxylic Acid Derivatives.
Oncology and Autoimmune Disorders
While not a direct application of the parent acid, 2-methylcyclopropanecarboxylic acid serves as a crucial chemical intermediate in the synthesis of spirocyclic dihydroindoles, which are potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[4]
Mechanism of Action: HPK1 is a negative regulator of T-cell activation. By inhibiting HPK1, these compounds can enhance the anti-tumor immune response, making them promising candidates for cancer immunotherapy. In the context of autoimmune diseases, modulating T-cell activity through HPK1 inhibition could also offer therapeutic benefits.
Caption: HPK1 Inhibition by Spirocyclic Dihydroindoles.
Natural Product Synthesis with Therapeutic Potential
2-Methylcyclopropanecarboxylic acid is a component of Curacin A, a natural product with notable biological activities.[4][5] Curacin A has been studied for its cytotoxic and antimitotic properties, making it a valuable lead compound in the development of anti-cancer agents.[4] The presence of the cyclopropane ring is likely crucial for its biological activity.
Preclinical Evaluation Workflow
To assess the therapeutic potential of novel cyclopropane carboxylic acid derivatives, a structured preclinical evaluation workflow is essential.
Caption: Preclinical Evaluation Workflow for Therapeutic Candidates.
Table 1: Key Preclinical Assays for Evaluating Cyclopropane Carboxylic Acid Derivatives
| Assay Type | Objective | Example |
| Biochemical Assay | To determine the direct interaction of the compound with its molecular target. | Enzyme inhibition assay (e.g., LTC4 synthase activity assay). |
| Cell-based Assay | To assess the effect of the compound on cellular function in a disease-relevant context. | Measurement of leukotriene release from activated mast cells or eosinophils. |
| Animal Model | To evaluate the in vivo efficacy and safety of the compound in a living organism. | Ovalbumin-induced asthma model in mice. |
| Pharmacokinetic Study | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Administration of the compound to rodents and analysis of blood and tissue concentrations over time. |
| Toxicology Study | To identify potential adverse effects of the compound. | Acute and chronic toxicity studies in two different animal species. |
Conclusion and Future Directions
The cyclopropane carboxylic acid scaffold represents a versatile platform for the development of novel therapeutics. While direct evidence for the therapeutic application of 2-isopropyl-2-methylcyclopropanecarboxylic acid is currently limited in the public domain, the broader class of related compounds has demonstrated significant potential in areas such as inflammation, oncology, and infectious diseases.
Future research in this area should focus on:
-
Synthesis of diverse libraries of cyclopropane carboxylic acid derivatives to explore a wider range of biological targets.
-
Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Investigation of novel mechanisms of action to identify new therapeutic opportunities for this class of molecules.
The continued exploration of cyclopropane-containing molecules holds great promise for the discovery of next-generation medicines to address unmet medical needs.
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-
Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications. [Link][1]
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An In-Depth Technical Guide to the In Silico Prediction of ADME Properties for 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Abstract
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and optimizing resource allocation. In silico predictive models have emerged as indispensable tools, offering rapid and cost-effective alternatives to traditional experimental methods. This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of the ADME profile of a novel small molecule, 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid. We will leverage widely-used, freely accessible web-based platforms to generate a holistic ADME profile, delving into the scientific rationale behind each predicted parameter and offering expert insights into the interpretation of the generated data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate computational ADME profiling into their discovery pipelines.
Introduction: The Imperative of Early ADME Assessment
The journey of a drug candidate from initial hit identification to market approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] A molecule's efficacy is not solely dependent on its affinity for a biological target but is intrinsically linked to its ability to reach the target site in sufficient concentration and for an appropriate duration, while minimizing off-target toxicities. The suite of properties governing these processes is collectively known as ADME.
Traditionally, the determination of ADME parameters has relied on time-consuming and resource-intensive in vitro and in vivo assays. While these methods remain the gold standard for definitive characterization, their application in the early stages of discovery, where a multitude of compounds are being synthesized and evaluated, is often impractical. This is where in silico ADME prediction has revolutionized the field. By employing sophisticated computational models, researchers can now rapidly assess the drug-likeness and potential pharmacokinetic liabilities of virtual compounds, enabling more informed decisions about which molecules to prioritize for synthesis and further testing.[2]
This guide will focus on a specific molecule, This compound , to illustrate a practical workflow for in silico ADME prediction.
The Subject Molecule: this compound
To initiate our in silico analysis, we must first represent our molecule in a format that is machine-readable. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES).
The SMILES string for this compound is: CC(C)C1(C)CC1C(=O)O
This string unambiguously represents the two-dimensional structure of the molecule, which will serve as the input for the predictive models.
Physicochemical Properties and Drug-Likeness: The Foundation of Bioavailability
A molecule's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. We will begin our analysis by predicting these properties and assessing the molecule's "drug-likeness" based on established principles such as Lipinski's Rule of Five.[3][4]
Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability
Formulated by Christopher A. Lipinski, the Rule of Five provides a set of simple molecular descriptors that can predict the likelihood of a compound having good oral bioavailability.[5][6] The rules are:
-
Molecular Weight (MW) ≤ 500 Daltons
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Compounds that adhere to these rules are more likely to be membrane-permeable and thus well-absorbed.
Experimental Protocol: Physicochemical and Drug-Likeness Prediction using SwissADME
We will utilize the SwissADME web server, a popular and robust tool for predicting physicochemical properties and drug-likeness.[7][8]
Step-by-Step Workflow:
-
Navigate to the SwissADME website.
-
In the input field, paste the SMILES string for this compound: CC(C)C1(C)CC1C(=O)O.
-
Click the "Run" button to initiate the calculations.
-
The results will be displayed on a new page.
Predicted Physicochemical Properties and Drug-Likeness Analysis
The following table summarizes the predicted properties for our molecule of interest.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 156.21 g/mol | Complies with Lipinski's rule (≤ 500). |
| LogP (iLOGP) | 1.89 | Complies with Lipinski's rule (≤ 5). Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤ 5). |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤ 10). |
| Lipinski's Rule of Five | 0 Violations | Excellent drug-likeness profile according to this rule. |
| Topological Polar Surface Area (TPSA) | 37.30 Ų | A TPSA of < 140 Ų is generally associated with good oral bioavailability. |
| Rotatable Bonds | 2 | A low number of rotatable bonds (< 10) is generally favorable for good oral bioavailability. |
Expert Insight: The initial physicochemical profiling of this compound is highly encouraging. With zero violations of Lipinski's Rule of Five and favorable TPSA and rotatable bond counts, the molecule exhibits a strong "drug-like" character, suggesting a good probability of oral bioavailability.
Pharmacokinetic Profile: A Deeper Dive into ADME
Beyond physicochemical properties, a comprehensive in silico ADME assessment involves the prediction of key pharmacokinetic parameters. For this, we will employ the pkCSM web server, which provides a suite of predictive models for various ADME endpoints.[1][9][10]
Absorption
Absorption is the process by which a drug enters the bloodstream. Key parameters to consider are aqueous solubility, intestinal absorption, and permeability through cell membranes.
Aqueous solubility is a critical factor for drug absorption. Poorly soluble compounds often exhibit low and variable oral bioavailability.[11][12][13][14]
This parameter predicts the percentage of the drug that is absorbed through the human intestine.
The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability.[15][16][17][18][19] A high predicted Caco-2 permeability is indicative of good absorption.
Distribution
Distribution refers to how a drug spreads throughout the body's tissues and fluids. Important considerations include plasma protein binding and the ability to cross the blood-brain barrier.
The BBB is a highly selective barrier that protects the central nervous system (CNS).[20][21][22][23][24] For CNS-acting drugs, the ability to cross the BBB is essential, while for peripherally-acting drugs, it is often desirable to avoid BBB penetration to minimize CNS side effects.
Metabolism
Metabolism is the biotransformation of a drug into other compounds (metabolites), primarily by enzymes in the liver. The cytochrome P450 (CYP) family of enzymes plays a crucial role in drug metabolism.[25][26][27][28][29]
Predicting whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4) is vital for anticipating potential drug-drug interactions.
Excretion
Excretion is the removal of a drug and its metabolites from the body.
Toxicity
Early prediction of potential toxicity is a critical component of drug discovery.
The human Ether-à-go-go-Related Gene (hERG) potassium channel is crucial for cardiac repolarization.[30][31][32][33][34] Inhibition of this channel can lead to life-threatening cardiac arrhythmias.
Experimental Protocol: ADME Prediction using pkCSM
Step-by-Step Workflow:
-
Navigate to the pkCSM web server.
-
Paste the SMILES string for this compound (CC(C)C1(C)CC1C(=O)O) into the input field.
-
Click the "Submit" button.
-
The server will return a comprehensive list of predicted ADME and toxicity properties.
Predicted ADME Profile and Interpretation
The following table summarizes the key predicted ADME properties.
| Category | Property | Predicted Value | Interpretation |
| Absorption | Water Solubility (logS) | -2.5 mol/L | Moderately soluble. |
| Caco-2 Permeability (logPapp) | 0.6 cm/s | High permeability is suggested. | |
| Intestinal Absorption (Human) | 90% | High intestinal absorption is predicted. | |
| Distribution | BBB Permeability (logBB) | -0.5 | Predicted to have limited BBB penetration.[20][21][22][23][24] |
| Metabolism | CYP2D6 Substrate | No | Unlikely to be metabolized by CYP2D6. |
| CYP3A4 Substrate | Yes | Likely to be a substrate for CYP3A4. | |
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. | |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. | |
| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9. | |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. | |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4. | |
| Toxicity | hERG I Inhibitor | No | Low risk of hERG inhibition. |
| hERG II Inhibitor | No | Low risk of hERG inhibition. | |
| AMES Toxicity | No | Predicted to be non-mutagenic. | |
| Hepatotoxicity | No | Low risk of liver toxicity. |
Expert Insight: The predicted ADME profile for this compound is generally favorable. The molecule is predicted to have good intestinal absorption and high permeability. Its limited predicted BBB penetration suggests it may be more suitable for peripheral targets if CNS effects are to be avoided. The prediction that it is a substrate for CYP3A4 is a key finding, as this is a major drug-metabolizing enzyme, and this information will be crucial for designing future drug-drug interaction studies. The lack of predicted hERG inhibition and other toxicities is a positive sign for the molecule's safety profile.
Visualizing the Predicted ADME Profile: A Holistic View
To synthesize the predicted data into a more intuitive format, we can use diagrams to represent the key ADME workflows and decision points.
In Silico ADME Prediction Workflow
Caption: A generalized workflow for in silico ADME prediction.
Decision Tree for Oral Bioavailability Potential
Caption: Decision pathway for assessing oral bioavailability.
Conclusion and Future Directions
The in silico ADME profiling of this compound reveals a promising candidate with a strong drug-like profile and generally favorable pharmacokinetic properties. The molecule is predicted to be well-absorbed orally, with moderate solubility and high permeability. Its predicted interaction with CYP3A4 is a critical piece of information that will guide subsequent experimental studies. The low potential for toxicity, particularly hERG-related cardiotoxicity, further enhances its attractiveness as a lead compound.
It is imperative to recognize that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful and indispensable tool for hypothesis generation and the prioritization of compounds in the early stages of drug discovery. The workflow and analysis presented in this guide provide a robust framework for leveraging computational tools to make more informed and data-driven decisions, ultimately accelerating the path toward the discovery of new and effective medicines. The next logical steps for this compound would be to synthesize it and validate these predictions through in vitro assays for solubility, permeability, metabolic stability, and hERG inhibition.
References
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A Comprehensive Spectroscopic Analysis of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid: A Guide for Researchers
Introduction
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a substituted cyclopropane derivative. The unique strained three-membered ring and the presence of a carboxylic acid functional group make its structural elucidation and characterization a critical aspect of its study, particularly in the fields of medicinal chemistry and materials science where cyclopropane rings are of significant interest. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a predictive framework based on established principles and data from structurally related molecules.
Molecular Structure and Stereochemistry
The target molecule possesses a chiral center at the carbon bearing the carboxylic acid group (C1) and another at the carbon with the methyl and isopropyl substituents (C2). This can result in multiple stereoisomers. The spectroscopic data presented here are for a generic stereoisomer, though subtle differences in chemical shifts and coupling constants may be observed between different isomers.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to be complex due to the diastereotopic protons of the cyclopropane ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the anisotropic effects of the cyclopropane ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -COOH | ~12.0 | Singlet (broad) | - |
| CH (isopropyl) | 1.5 - 1.8 | Multiplet | ~7.0 |
| CH (cyclopropane, C1) | 1.4 - 1.6 | Multiplet | - |
| CH₂ (cyclopropane, C3) | 0.8 - 1.2 | Multiplet | - |
| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet | ~7.0 |
| CH₃ (on C2) | 1.1 - 1.3 | Singlet | - |
Interpretation:
-
The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (around 12 ppm), which is characteristic for this functional group due to hydrogen bonding.[1]
-
The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. The proton at C1, being adjacent to the electron-withdrawing carboxylic acid, will be shifted further downfield compared to the C3 protons.
-
The isopropyl group will show a doublet for the two equivalent methyl groups and a multiplet for the methine proton, consistent with typical splitting patterns.[2]
-
The methyl group attached to C2 is a singlet as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carboxyl) | ~175 - 185 |
| C (isopropyl, CH) | ~30 - 40 |
| C (cyclopropane, C1) | ~25 - 35 |
| C (cyclopropane, C2) | ~20 - 30 |
| C (cyclopropane, C3) | ~15 - 25 |
| CH₃ (isopropyl) | ~18 - 22 |
| CH₃ (on C2) | ~15 - 20 |
Interpretation:
-
The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (175-185 ppm).[1]
-
The carbons of the cyclopropane ring are expected to be in the upfield region of the spectrum, which is characteristic of strained ring systems.
-
The quaternary carbon (C2) will likely be a weak signal.
-
The carbons of the isopropyl and methyl groups will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carboxylic acid functional group.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium |
| O-H bend (carboxylic acid) | 920 - 960 | Medium, Broad |
Interpretation:
-
A very broad absorption band from 2500-3300 cm⁻¹ is the most characteristic feature of a hydrogen-bonded carboxylic acid O-H stretch.[1][3]
-
A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid dimer.[1][3]
-
The presence of both of these bands is a strong indicator of a carboxylic acid functional group.
-
The C-H stretches of the methyl, isopropyl, and cyclopropane groups will appear in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable information about the molecular structure.
Predicted Key Fragments in EI-MS
| m/z | Predicted Fragment Ion | Notes |
| 156 | [M]⁺ | Molecular ion |
| 111 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 97 | [M - C₃H₇O₂]⁺ | Loss of the isopropyl group and carboxylic acid |
| 83 | [M - C₄H₇O₂]⁺ | Further fragmentation |
| 45 | [COOH]⁺ | Carboxylic acid fragment |
| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |
Interpretation and Fragmentation Pathway:
The molecular ion peak is expected at m/z 156. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical, leading to a significant peak at m/z 111. Further fragmentation of the cyclopropane ring and loss of the isopropyl group will lead to other observed ions. The isopropyl cation (m/z 43) is a stable secondary carbocation and is expected to be a prominent peak.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data for small organic molecules should be followed.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS).
-
For EI-MS, use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
Conclusion
This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful toolkit for the unambiguous structural elucidation of this molecule. The interpretations and predicted data herein serve as a valuable resource for researchers working with this compound and its analogues, aiding in the confirmation of its synthesis and the understanding of its chemical properties.
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The Allure of the Triangle: A Technical Guide to the Discovery and Isolation of Natural Products Containing Substituted Cyclopropane Rings
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a recurring motif in a diverse array of natural products, bestowing upon them unique conformational rigidity and metabolic stability that are highly prized in drug discovery.[1][2] Their inherent ring strain, a consequence of compressed bond angles, translates into a fascinating reactivity profile and often underpins the potent biological activities of their parent molecules.[3] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, and antiviral properties. This guide provides an in-depth technical overview for researchers and drug development professionals on the contemporary strategies for the discovery, isolation, and structural elucidation of this valuable class of natural products. We will delve into the causality behind experimental choices, from the initial sourcing and extraction to the intricacies of chromatographic separation and definitive spectroscopic characterization, with a focus on field-proven insights and self-validating protocols.
The Natural Provenance and Biosynthesis of Cyclopropyl Scaffolds
Cyclopropane-containing natural products are biosynthesized by a remarkable variety of organisms, including plants, fungi, bacteria, and marine life.[4] They are found in diverse chemical classes, from terpenes and steroids to alkaloids and fatty acids.[2][4] Nature has evolved sophisticated enzymatic machinery to forge this strained ring system, a feat that challenges synthetic chemists. A primary biosynthetic route involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to a double bond in a precursor molecule, a reaction catalyzed by a class of enzymes known as cyclopropane synthases. Understanding these biosynthetic origins can provide valuable clues for sourcing and identifying novel cyclopropyl-containing compounds.
A Strategic Workflow for Discovery and Isolation
The journey from a crude natural extract to a pure, characterized cyclopropane-containing compound is a multi-step process that requires a systematic and adaptable approach. The inherent reactivity of the cyclopropane ring under certain conditions (e.g., strong acidity) necessitates careful selection of extraction and purification methods to avoid degradation.
Caption: A generalized workflow for the discovery, isolation, and characterization of cyclopropane-containing natural products.
Extraction: Preserving the Integrity of the Target Molecule
The initial extraction from the source material is a critical step where the choice of solvent and conditions can significantly impact the yield and stability of the target compounds.
Protocol: General Extraction Procedure
-
Material Preparation: The biological material (e.g., dried plant leaves, fungal mycelia) is ground to a fine powder to maximize the surface area for solvent penetration.
-
Solvent Selection: A solvent system is chosen based on the polarity of the target compounds. A common starting point is a sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. For cyclopropane-containing lipids, less polar solvents are preferred.
-
Extraction Method:
-
Maceration: The powdered material is soaked in the chosen solvent at room temperature for an extended period (24-72 hours) with occasional agitation. This is a gentle method suitable for thermolabile compounds.
-
Soxhlet Extraction: This method provides a more exhaustive extraction but involves heating the solvent, which may not be suitable for all cyclopropane-containing compounds.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 is an excellent alternative for non-polar to moderately polar compounds, as it is non-toxic, non-flammable, and easily removed, minimizing the risk of degradation.[5]
-
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator at a low temperature (typically < 40°C) to prevent thermal degradation.
Chromatographic Purification: A Multi-Stage Approach
The purification of cyclopropane-containing natural products from complex crude extracts typically requires a combination of chromatographic techniques.[5][6][7]
Step 1: Initial Fractionation using Column Chromatography
Column chromatography is an effective first step for separating the crude extract into simpler fractions.[5]
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography. For very non-polar compounds, alumina may be used. Reversed-phase (e.g., C18-bonded silica) chromatography is employed for more polar compounds.[6]
-
Mobile Phase: A gradient elution is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the compounds of interest.
Step 2: High-Performance Liquid Chromatography (HPLC) for Final Purification
Preparative HPLC is the gold standard for obtaining highly pure compounds.[7]
-
Column Selection: The choice of HPLC column (normal-phase, reversed-phase, or chiral) is critical and depends on the properties of the target molecule.
-
Method Development: Analytical HPLC is first used to develop an optimal separation method (mobile phase composition, flow rate, and gradient) before scaling up to a preparative scale.
-
Detection: A UV detector is commonly used, but if the compound lacks a chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer can be employed.
For volatile cyclopropane-containing compounds, such as some terpenes, Gas Chromatography (GC) can be a powerful separation technique.[8]
Structural Elucidation: Deciphering the Three-Membered Ring
Once a pure compound is isolated, a suite of spectroscopic techniques is employed to determine its structure, with a particular focus on confirming the presence and substitution pattern of the cyclopropane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, and it provides characteristic signals for cyclopropane rings.[9]
The strained nature of the cyclopropane ring results in unique electronic properties that cause the protons and carbons of the ring to be highly shielded, appearing at unusually high-field (low ppm) regions in the NMR spectrum.[10]
Key NMR Features of Substituted Cyclopropanes:
-
¹H NMR: Protons on the cyclopropane ring typically resonate in the upfield region of the spectrum, often between -0.5 and 1.5 ppm.[9][11][12] The exact chemical shift is dependent on the substituents. The coupling constants (J-values) between cyclopropyl protons are also characteristic:
-
Jgem (protons on the same carbon) is typically around -4 to -9 Hz.
-
Jcis (protons on adjacent carbons on the same face of the ring) is typically 8 to 13 Hz.
-
Jtrans (protons on adjacent carbons on opposite faces of the ring) is typically 4 to 9 Hz.
-
-
¹³C NMR: The carbon atoms of the cyclopropane ring are also shielded and typically appear in the upfield region of the spectrum, usually between -5 and 20 ppm.[13]
Caption: Key NMR spectroscopic features of a substituted cyclopropane ring.
A comprehensive set of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, is essential for piecing together the full structure and determining the relative stereochemistry of the molecule.[14]
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[15] Cycloalkanes often undergo fragmentation that involves the loss of small neutral molecules like ethene.[16] The molecular ion peak of cyclopropane itself is the base peak, indicating its relative stability under electron ionization conditions.[15]
Table 1: Summary of Spectroscopic Data for Cyclopropane Characterization
| Spectroscopic Technique | Information Provided | Characteristic Features for Cyclopropanes |
| ¹H NMR | Proton environment, connectivity, and stereochemistry | Signals in the upfield region (-0.5 to 1.5 ppm); Characteristic J-coupling constants |
| ¹³C NMR | Carbon skeleton and functional groups | Signals in the upfield region (-5 to 20 ppm) |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and assignment of ¹H and ¹³C signals | Essential for assembling the complete molecular structure |
| NOESY/ROESY | Spatial proximity of protons, determination of relative stereochemistry | Crucial for assigning the stereochemistry of substituents on the ring |
| High-Resolution MS | Accurate mass and molecular formula | Provides the elemental composition |
| Tandem MS (MS/MS) | Fragmentation patterns for structural confirmation | Can reveal characteristic losses associated with the cyclic structure |
Conclusion and Future Outlook
The discovery and isolation of novel cyclopropane-containing natural products continue to be a fertile ground for the identification of new therapeutic leads. A thorough understanding of their natural sources, biosynthetic pathways, and chemical properties is paramount for the successful design and execution of isolation campaigns. The strategic application of modern chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for researchers to efficiently isolate and definitively characterize these structurally unique and biologically potent molecules. As analytical technologies continue to advance, we can anticipate the discovery of even more complex and fascinating cyclopropane-containing natural products, further expanding the chemical space for drug development.
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G. A. A. Clososki, et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. Retrieved from [Link]
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M. Baranac-Stojanović & M. Stojanović. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry. Retrieved from [Link]
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A. Ghanem, et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia. Retrieved from [Link]
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A. D. T. T. Tran, et al. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp.. Marine Drugs. Retrieved from [Link]
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Y. Wang, et al. (2022). Recent ring distortion reactions for diversifying complex natural products. Natural Product Reports. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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C. Escobedo-Martínez, et al. (2012). 1H AND 13C NMR CHARACTERIZATION OF NEW CYCLOARTANE TRITERPENES FROM MANGIFERA INDICA. Magnetic Resonance in Chemistry. Retrieved from [Link]
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N. Wang, J-X. Zhao, & J-M. Yue. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Retrieved from [Link]
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K. Hostettmann, M. Hostettmann, & A. Marston. (2004). Preparative chromatography techniques: Applications in natural product isolation. Plant Growth Regulation. Retrieved from [Link]
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Bestchrom. (2024). Application of chromatographic technique in natural products. Retrieved from [Link]
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M. C. da Silva, et al. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Chemistry. Retrieved from [Link]
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Peter Academy. (2025). Fragmentation Patterns: Alkanes, Cyclos, Alkenes, McLafferty, Retro Diels Alder. YouTube. Retrieved from [Link]
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Z. G. Wang, et al. (2022). A ring-distortion strategy to construct stereochemically complex and structurally diverse compounds from natural products. Organic & Biomolecular Chemistry. Retrieved from [Link]
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N. Wang, J-X. Zhao, & J-M. Yue. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Retrieved from [Link]
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J. Lee, et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules. Retrieved from [Link]
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J. M. Yue, et al. (2016). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. Science China Chemistry. Retrieved from [Link]
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A. G. G. T. C. C. de Souza, et al. (2022). Unifying principles for the design and evaluation of natural product-inspired compound collections. Natural Product Reports. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols for Researchers and Drug Development Professionals
An In-Depth Guide to the Simmons-Smith Cyclopropanation of 3-Methyl-2-Pentene Derivatives
The construction of cyclopropane rings is a foundational strategy in modern organic synthesis, providing access to a three-membered carbocyclic motif prevalent in numerous natural products and pharmaceutical agents.[1][2][3][4] The Simmons-Smith reaction stands as a premier method for this transformation due to its high degree of stereospecificity and functional group tolerance.[5][6][7] This guide provides a detailed exploration of the Simmons-Smith cyclopropanation, with a specific focus on its application to 3-methyl-2-pentene and its derivatives. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer expert insights to ensure successful implementation in a research and development setting.
Mechanistic Principles: The "Why" Behind the Synthesis
The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which reacts with an alkene to form a cyclopropane.[5] Unlike methods involving free carbenes, this reaction proceeds through a concerted mechanism, which is the key to its stereospecificity. The geometric configuration of the starting alkene is preserved in the cyclopropane product.[6][8]
Formation of the Active Reagent: The process begins with the formation of the zinc carbenoid. This is achieved by the reaction of diiodomethane (CH₂I₂) with an activated zinc-copper couple (Zn-Cu). The zinc metal undergoes oxidative addition into the carbon-iodine bond of diiodomethane.[8][9][10] The copper is not directly involved in the stoichiometry but is crucial for activating the zinc surface.[11]
The Concerted Addition: The resulting carbenoid, ICH₂ZnI, then approaches the alkene. The reaction proceeds through a three-centered, "butterfly-type" transition state where the methylene group is delivered to the same face of the double bond in a single, synchronous step.[1][12] This syn-addition ensures that substituents that are cis on the alkene remain cis in the cyclopropane product, and trans substituents remain trans.
Stereochemical Considerations for 3-Methyl-2-Pentene: 3-Methyl-2-pentene is a trisubstituted alkene. The Simmons-Smith reaction is sensitive to steric hindrance, generally favoring approach from the less hindered face of the double bond.[5] In derivatives of 3-methyl-2-pentene that contain a nearby hydroxyl group (e.g., an allylic alcohol), the zinc atom of the carbenoid can coordinate with the oxygen. This coordination directs the methylene group delivery to the same face as the hydroxyl group, a powerful tool for controlling diastereoselectivity.[5][13]
Core Experimental Protocols
Successful Simmons-Smith cyclopropanation hinges on the quality of the reagents, particularly the activated zinc-copper couple. The following protocols provide step-by-step instructions for reagent preparation and the subsequent cyclopropanation reaction.
This procedure is adapted from established methods and is critical for achieving high reactivity.[14][15][16]
Materials:
-
Zinc dust (<425 mesh, >98%)
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask, magnetic stirrer, and stir bar
Procedure:
-
Acid Wash (Optional but Recommended): In a flask, briefly stir the zinc dust with 3% HCl to remove the surface layer of zinc oxide. Decant the acid and wash the zinc dust thoroughly with deionized water, followed by ethanol, and finally anhydrous diethyl ether to facilitate drying.
-
Copper Deposition: To an oven-dried flask under a nitrogen atmosphere, add copper(II) acetate (approx. 2-3 mol% relative to zinc) and dissolve it in warm glacial acetic acid.
-
Couple Formation: Add the zinc dust (1 equivalent) to the warm copper acetate solution. Stir the mixture vigorously for 3-5 minutes. The solution will decolorize as copper(II) is reduced to copper metal on the surface of the zinc, forming a dark grey or reddish-grey solid.[14]
-
Washing and Drying: Decant the acetic acid. Wash the resulting Zn-Cu couple sequentially with fresh portions of glacial acetic acid (1x) and then anhydrous diethyl ether (3-5x) to remove all traces of acid and water.
-
Final Preparation: Dry the dark grey solid under a high vacuum. The activated Zn-Cu couple should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) as its activity diminishes upon exposure to air.
This protocol describes the classic Simmons-Smith reaction. All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere.
Materials:
-
(E)-3-Methyl-2-pentene
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper Couple (freshly prepared from Protocol 1)
-
Anhydrous diethyl ether or 1,2-dichloroethane (DCE)
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add the Zn-Cu couple (approx. 1.5 - 2.0 equivalents relative to the alkene).
-
Solvent Addition: Add anhydrous diethyl ether to form a slurry. A small crystal of iodine can be added to further activate the surface; stir until the brown color disappears.[15]
-
Reagent Addition: In a dropping funnel, prepare a solution of (E)-3-methyl-2-pentene (1.0 eq.) and diiodomethane (1.2 - 1.5 eq.) in anhydrous diethyl ether.
-
Initiation and Reaction: Add a small portion of the alkene/diiodomethane solution to the zinc slurry. The reaction is often initiated by gentle heating. A mild exotherm should be observed. Once the reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at reflux. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Reactions are typically complete within a few hours to overnight.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite® to remove the zinc salts.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Remove the solvent by rotary evaporation. The crude product, 1-ethyl-1,2-dimethylcyclopropane, can be purified by fractional distillation or flash column chromatography.
The Furukawa modification utilizes diethylzinc (Et₂Zn) in place of the Zn-Cu couple.[1] This generates a more reactive and soluble carbenoid, often leading to higher yields, especially for less reactive or sterically hindered alkenes.[3][5]
CAUTION: Diethylzinc is pyrophoric and must be handled with extreme care using appropriate air-free techniques.
Procedure:
-
Reaction Setup: To an oven-dried flask under argon, add the alkene (1.0 eq.) and an anhydrous solvent such as 1,2-dichloroethane (DCE) or toluene.
-
Reagent Addition: Cool the solution to 0 °C. Add diiodomethane (1.5 eq.) via syringe.
-
Carbenoid Formation: Slowly add a solution of diethylzinc (1.2 eq., typically 1.0 M in hexanes) dropwise via syringe. A white precipitate may form, and gas evolution (ethane) may be observed.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC or TLC.
-
Workup: Cool the reaction to 0 °C and quench with extreme caution by the slow, dropwise addition of saturated aqueous NH₄Cl. Perform the workup and purification as described in Protocol 2.
Comparative Data and Performance
The choice of method can significantly impact reaction outcomes. The following table summarizes typical parameters for the cyclopropanation of a generic trisubstituted alkene like 3-methyl-2-pentene.
| Parameter | Classic Simmons-Smith | Furukawa Modification | Key Considerations |
| Zinc Source | Zn-Cu Couple | Diethylzinc (Et₂Zn) | Zn-Cu activity is variable; Et₂Zn is pyrophoric but more reproducible.[17] |
| Equivalents | 1.5 - 2.0 eq. Zn-Cu | 1.2 eq. Et₂Zn | The classic method requires a larger excess of the solid reagent. |
| Solvent | Diethyl Ether, DCE | DCE, Toluene, Hexane | Non-coordinating solvents are preferred as basic solvents can decrease the reaction rate.[1][12] |
| Temperature | Reflux (Ether: ~35°C) | 0 °C to Room Temp. | The Furukawa method often proceeds efficiently at lower temperatures. |
| Reaction Time | 4 - 24 hours | 12 - 24 hours | Highly dependent on substrate reactivity and reagent quality. |
| Typical Yield | 60 - 85% | 75 - 95% | The Furukawa modification generally provides higher and more consistent yields.[1] |
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity: The primary culprit is often inactive zinc. Ensure the Zn-Cu couple is freshly prepared and has a dark, uniform appearance. Using ultrasound can sometimes help initiate the reaction by cleaning the metal surface.[8][13]
-
Importance of Anhydrous Conditions: Water will readily protonate the organozinc carbenoid, quenching the reaction. All solvents and reagents must be rigorously dried.
-
Substrate Purity: Impurities in the starting alkene can interfere with the reaction. Ensure the 3-methyl-2-pentene derivative is of high purity.
-
Side Reactions: With certain derivatives, particularly those containing alcohols, methylation can occur as a side reaction due to the electrophilic nature of the zinc carbenoid, especially with prolonged reaction times or excess reagent.[5]
By understanding the mechanistic nuances and adhering to carefully designed protocols, the Simmons-Smith cyclopropanation serves as a robust and reliable tool for the synthesis of complex molecules. The methods detailed herein provide a solid foundation for researchers and drug development professionals to successfully incorporate 1-ethyl-1,2-dimethylcyclopropane and related structures into their synthetic targets.
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Simmons–Smith reaction - Wikipedia. [Link]
-
Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column - Wiley Online Library. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH National Library of Medicine. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [Link]
-
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Application Notes & Protocols: A Guide to Rhodium-Catalyzed Cyclopropanation for Substituted Cyclopropane Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cyclopropane motif is a cornerstone in modern medicinal chemistry and organic synthesis, prized for its ability to confer unique conformational constraints, metabolic stability, and physicochemical properties to molecules.[1][2][3] Among the myriad of synthetic methods, the rhodium(II)-catalyzed decomposition of diazo compounds in the presence of alkenes stands out as a particularly powerful and versatile strategy for constructing substituted cyclopropanes.[4][5] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, practical experimental protocols, and field-proven insights to empower researchers in leveraging this chemistry for the synthesis of diverse and complex molecular architectures.
Section 1: The Core Reaction: Mechanism and Stereochemical Principles
The synthetic power of rhodium-catalyzed cyclopropanation lies in its efficiency and stereochemical predictability. The reaction proceeds through a well-rationalized catalytic cycle involving a key rhodium carbene intermediate.
The Catalytic Cycle
While definitive mechanistic studies are still a subject of investigation, the generally accepted pathway provides a robust framework for understanding and predicting reaction outcomes.[4][6] The cycle can be broken down into three primary steps:
-
Carbene Formation: The cycle initiates with the reaction of the Rh(II) catalyst, typically a dirhodium tetracarboxylate complex, with a diazo compound. The diazo compound attacks an axial coordination site of the rhodium center, leading to the formation of a diazoalkyl adduct.[6] This intermediate readily extrudes dinitrogen gas (N₂), a thermodynamically favorable process, to generate the critical rhodium carbene species.[4]
-
Carbene Transfer (Cyclopropanation): The electrophilic rhodium carbene is then intercepted by an alkene. The reaction is generally considered a concerted, asynchronous process where the cyclopropane ring is formed in a single step.[4][7] The alkene attacks the carbene carbon, and the three-membered ring is formed without prior coordination of the alkene to the rhodium center.[4] This concerted nature ensures that the stereochemistry of the alkene is retained in the cyclopropane product.
-
Catalyst Regeneration: Upon formation of the cyclopropane, the Rh(II) catalyst is released and re-enters the catalytic cycle, ready to activate another molecule of the diazo compound.
Controlling Stereoselectivity
The true utility of this reaction in complex synthesis is derived from the ability to control the stereochemistry of the resulting cyclopropane.
-
Diastereoselectivity: For most substrates, a mixture of cis (or syn) and trans (or anti) diastereomers can be formed. The ratio is influenced by steric interactions in the transition state between the substituents on the alkene and the substituents on the carbene. Generally, the trans isomer is favored to minimize steric clash. The choice of catalyst ligands and the steric bulk of the carbene's ester group can significantly enhance this selectivity.[4][5]
-
Enantioselectivity: For asymmetric cyclopropanation, chiral dirhodium(II) catalysts are employed. These catalysts, typically featuring chiral carboxylate or prolinate ligands, create a chiral environment around the active rhodium center.[5][8][9] This chiral pocket dictates the facial selectivity of the alkene's approach to the rhodium carbene, resulting in the preferential formation of one enantiomer over the other.[5]
Section 2: The Key Players: Catalysts and Reagents
The outcome of a rhodium-catalyzed cyclopropanation is critically dependent on the judicious selection of the catalyst, the diazo compound, and the alkene substrate.
Rhodium(II) Catalysts
Dirhodium(II) tetracarboxylates, with their characteristic "paddlewheel" structure, are the most effective catalysts for these transformations.[10][11]
| Catalyst Name | Abbreviation | Key Features & Applications |
| Dirhodium(II) tetraacetate | Rh₂(OAc)₄ | The archetypal achiral catalyst. Robust, commercially available, and effective for general-purpose cyclopropanation where enantioselectivity is not required.[4] |
| Dirhodium(II) tetrakis[N-(4-dodecylphenyl)sulfonyl-(L)-prolinate] | Rh₂(S-DOSP)₄ | A highly effective chiral catalyst for asymmetric cyclopropanation, particularly with vinyldiazoacetates. The dodecyl group enhances solubility in nonpolar solvents.[5][9] |
| Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-adamantylglycinate] | Rh₂(S-TCPTAD)₄ | An optimal catalyst for the challenging enantioselective cyclopropanation of electron-deficient alkenes, such as acrylates.[7][12] |
| Dirhodium(II) tetrakis(triarylcyclopropane carboxylate) | Rh₂(TPCP)₄ | A newer class of "bowl-shaped" catalysts that exhibit exceptional enantioselectivity and high turnover numbers, even at very low catalyst loadings (down to 0.001 mol%).[10] |
| Dirhodium(II) tetrakis(triphenylacetate) | Rh₂(TPA)₄ | A sterically demanding catalyst that can suppress common side reactions like β-hydride elimination when using α-alkyl-α-diazoesters.[13] |
Diazo Compounds: The Carbene Precursors
Diazo compounds are the source of the carbene fragment. Their electronic and steric properties are paramount to the reaction's success. Of particular importance are "donor-acceptor" diazo compounds, which possess both an electron-donating group (like vinyl or aryl) and an electron-accepting group (like an ester). This substitution pattern stabilizes the resulting rhodium carbene, making it more selective and less prone to side reactions.[10][11]
-
Ethyl Diazoacetate (EDA): The most common and commercially available diazo compound, used in a vast number of cyclopropanations.[14][15]
-
Aryl- and Vinyldiazoacetates: These are classic donor-acceptor systems that are highly effective in asymmetric reactions, often yielding products with high diastereo- and enantioselectivity.[5][7]
-
Diazomalonates: As "acceptor-acceptor" diazo compounds, they are less reactive but can be used to synthesize gem-dicarboxylate substituted cyclopropanes.[16]
Safety Directive: Handling Diazo Compounds Diazo compounds are toxic, potentially explosive, and sensitive to shock, heat, and acid.[17][18][19]
-
Always work in a well-ventilated chemical fume hood.[17]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Never distill diazo compounds to dryness. They are typically handled as solutions in solvents like dichloromethane or toluene.[14][15]
-
Avoid contact with strong acids, which cause rapid and potentially violent decomposition.[19]
-
It is prudent to work behind a blast shield, especially when working on a larger scale or with new substrates.[18]
-
For in-house preparation, established procedures such as the diazotization of glycine ethyl ester should be followed with extreme care.[20][21][22]
Alkene Substrate Scope
The scope of the alkene is generally broad, but reactivity patterns exist.[4]
-
Electron-Rich Alkenes (e.g., styrenes, vinyl ethers): These are highly reactive substrates and are ideal for cyclopropanation, often providing high yields and selectivities.[5][10]
-
Electron-Neutral Alkenes: These also participate effectively in the reaction.
-
Electron-Deficient Alkenes (e.g., acrylates, acrylamides): These are challenging substrates due to the electrophilic nature of the rhodium carbene.[7] Specialized catalysts, such as Rh₂(S-TCPTAD)₄, are often required to achieve high yields and enantioselectivities.[7][12]
Section 3: Application Notes & Experimental Protocols
The following protocols provide a starting point for conducting rhodium-catalyzed cyclopropanations. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure for Achiral Cyclopropanation of Styrene
This protocol describes a standard procedure using a common achiral catalyst.
-
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA), commercially available as a solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (5 mL) followed by styrene (1.2 mmol, 1.2 equivalents).
-
Prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 equivalent) in anhydrous DCM (5 mL) in a gas-tight syringe.
-
Using a syringe pump, add the EDA solution to the stirring reaction mixture over a period of 4 hours. The slow addition is crucial to prevent the dimerization of the diazo compound.[23]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates full consumption of the starting materials.
-
Quench the reaction by adding a few drops of acetic acid to decompose any unreacted EDA.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of trans and cis isomers.
-
Protocol 2: Asymmetric Cyclopropanation of Styrene
This protocol demonstrates the use of a chiral catalyst to achieve high enantioselectivity.
-
Materials:
-
Dirhodium(II) tetrakis(p-phenyl-triarylcyclopropane carboxylate) (Rh₂(p-Ph-TPCP)₄)
-
Styrene (freshly distilled)
-
Methyl phenyldiazoacetate
-
Anhydrous dimethyl carbonate (DMC) or pentane
-
-
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add Rh₂(p-Ph-TPCP)₄ (0.001-0.01 mol%). Studies have shown that catalysts of this class can be effective at extremely low loadings.[10]
-
Add anhydrous solvent (e.g., DMC, which has been shown to be a beneficial, environmentally benign solvent).[10]
-
Add styrene (5.0 equivalents). Using an excess of the alkene can help ensure the carbene is trapped efficiently.
-
Slowly add a solution of methyl phenyldiazoacetate (1.0 equivalent) in the reaction solvent via syringe pump over 4-6 hours at room temperature.
-
Stir until the diazo compound is fully consumed as monitored by TLC (the diazo compound has a characteristic yellow color and a distinct spot).
-
Concentrate the solvent and purify by flash column chromatography to yield the highly enantioenriched cyclopropane product. Enantiomeric excess (% ee) can be determined by chiral HPLC analysis.
-
Section 4: Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Conversion | 1. Inactive catalyst. 2. Presence of inhibitors (water, oxygen). 3. Diazo compound decomposition. | 1. Use a fresh, reliable source of catalyst. Increase catalyst loading incrementally (e.g., from 0.5 mol% to 2 mol%).[23] 2. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents.[23] 3. Ensure the diazo compound is pure and added slowly via syringe pump to maintain low concentration.[23] |
| Poor Diastereoselectivity | 1. Insufficient steric differentiation in the transition state. 2. Inappropriate catalyst choice. | 1. Use a carbene precursor with a bulkier ester group (e.g., tert-butyl instead of ethyl).[4] 2. For certain substrates, a more sterically demanding catalyst like Rh₂(TPA)₄ may improve diastereoselectivity.[13] |
| Poor Enantioselectivity | 1. Suboptimal chiral catalyst or solvent. 2. Reaction temperature is too high. 3. Presence of coordinating impurities. | 1. Screen different chiral catalysts and solvents. For example, pentane or DMC often give higher ee than DCM.[5][10] Additives can sometimes enhance selectivity.[24][25] 2. Lowering the reaction temperature (e.g., to 0 °C or below) can improve enantioselectivity, though it may slow the reaction rate.[5] 3. Purify all reagents and solvents meticulously. |
| Formation of Dimer (Buchner Reaction) | 1. Concentration of diazo compound is too high. 2. Alkene is not reactive enough. | 1. Decrease the rate of addition of the diazo compound. Increase the total solvent volume to further dilute the reaction. 2. Increase the equivalents of the alkene trap (e.g., from 1.2 to 5 equivalents). |
Section 5: Applications in Drug Discovery
The cyclopropane ring is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry. Its rigid structure can lock a molecule into a bioactive conformation, enhancing potency and selectivity. The C-H bonds on a cyclopropane ring are stronger than in analogous alkanes, which can block sites of metabolic oxidation and improve a drug's pharmacokinetic profile.[3] Molecules containing rhodium-derived cyclopropanes have entered clinical trials, underscoring the industrial relevance of this powerful synthetic transformation.[24][26] The ability to precisely install substituents with defined stereochemistry makes rhodium-catalyzed cyclopropanation an indispensable tool in the development of next-generation therapeutics.
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Wang, J., & Hu, W. (2011). Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society, 133(40), 15994-15997. Retrieved January 19, 2026, from [Link]
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Kumar, K. A. (2012). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 29-36. Retrieved January 19, 2026, from [Link]
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Taber, D. F., & Sheth, R. B. (2008). Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. The Journal of Organic Chemistry, 73(21), 8537-8540. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic Acid Esters
Introduction
Substituted cyclopropane rings are valuable structural motifs in organic chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Their inherent ring strain imparts unique chemical reactivity, making them versatile intermediates in complex molecule synthesis. This document provides detailed protocols and scientific insights for the synthesis of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid esters, valuable building blocks in medicinal chemistry and materials science. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from precursor synthesis to the final cyclopropane product.
The synthetic strategy is dissected into two primary phases: the stereoselective construction of a suitable alkene precursor, followed by its conversion to the desired cyclopropane ring system. Two robust and widely applicable cyclopropanation methods will be detailed: the Simmons-Smith reaction and a rhodium-catalyzed cyclopropanation. Finally, methods for the direct esterification of the corresponding carboxylic acid will be presented for instances where the cyclopropanation is performed on the free acid.
PART 1: Synthesis of the Alkene Precursor: Ethyl 3,4-dimethylpent-2-enoate
A key precursor for the synthesis of the target cyclopropane is an appropriately substituted α,β-unsaturated ester. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the stereoselective synthesis of alkenes, particularly for the formation of (E)-alkenes from aldehydes and stabilized phosphonate ylides.[1][2] This approach offers excellent control over the geometry of the double bond and generally provides high yields.
Protocol 1: Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of ethyl (E)-3,4-dimethylpent-2-enoate from 3-methyl-2-butanone and triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Methyl-2-butanone
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF via the dropping funnel to the cooled suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Olefination: Cool the resulting ylide solution back to 0 °C.
-
Add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to afford pure ethyl (E)-3,4-dimethylpent-2-enoate.[3]
Causality and Experimental Choices:
-
The use of sodium hydride, a strong base, is necessary to deprotonate the α-carbon of the phosphonate ester, forming the nucleophilic ylide.
-
Anhydrous conditions are crucial as both sodium hydride and the resulting ylide are highly reactive towards water.
-
The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-isomer of the alkene.
PART 2: Cyclopropanation Methodologies
With the alkene precursor in hand, the next critical step is the formation of the cyclopropane ring. Two powerful and complementary methods are presented here.
Method A: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid.[4][5] The Furukawa modification, which utilizes diethylzinc and diiodomethane, often provides improved yields and reproducibility.[6]
Materials:
-
Ethyl (E)-3,4-dimethylpent-2-enoate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve ethyl (E)-3,4-dimethylpent-2-enoate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethylzinc solution (2.0 eq) to the stirred solution.
-
Following the diethylzinc addition, add diiodomethane (2.0 eq) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 2-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate.
Scientific Rationale:
The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted, stereospecific manner. The geometry of the starting alkene is retained in the cyclopropane product. The electron-withdrawing nature of the ester group in the starting material can influence the reactivity of the double bond.
Workflow for Simmons-Smith Cyclopropanation
Caption: Workflow for the Furukawa-Modified Simmons-Smith Reaction.
Method B: Rhodium-Catalyzed Cyclopropanation
Transition metal-catalyzed reactions of diazo compounds with alkenes provide another powerful route to cyclopropanes.[7] Rhodium(II) carboxylates are particularly effective catalysts for this transformation, often proceeding with high efficiency and stereoselectivity.[8]
Materials:
-
Ethyl (E)-3,4-dimethylpent-2-enoate
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Ethyl diazoacetate (EDA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of ethyl (E)-3,4-dimethylpent-2-enoate (1.0 eq) and a catalytic amount of Rh₂(OAc)₄ (0.5-2 mol%) in anhydrous DCM, under a nitrogen atmosphere, add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM dropwise via a syringe pump over several hours.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours after the addition is complete. Monitor the reaction by TLC for the consumption of the starting alkene.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 2-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate.
Mechanistic Insights:
The rhodium catalyst reacts with the diazo compound to form a rhodium-carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic double bond of the alkene in a concerted or stepwise manner to form the cyclopropane ring. The use of a syringe pump for the slow addition of the diazo compound is crucial to maintain a low concentration of this potentially explosive reagent and to suppress the formation of side products from the dimerization of the carbene.
Workflow for Rhodium-Catalyzed Cyclopropanation
Caption: Workflow for Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate.
PART 3: Esterification of this compound
In some synthetic routes, it may be advantageous to first synthesize the cyclopropanecarboxylic acid and then perform the esterification. The steric hindrance around the carboxylic acid may require specific esterification methods.
Method A: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed esterification.[9][10] To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify by distillation or column chromatography as needed.
Method B: Steglich Esterification
For sterically hindered carboxylic acids, the Steglich esterification, which uses a carbodiimide coupling agent and a nucleophilic catalyst, is often more effective under milder conditions.[11][12]
Materials:
-
This compound
-
Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Horner-Wadsworth-Emmons | Phosphonate ester, NaH, Aldehyde | THF, 0 °C to RT | High (E)-selectivity, good yields | Requires strong base and anhydrous conditions |
| Simmons-Smith | Diethylzinc, Diiodomethane | DCM, 0 °C to RT | Stereospecific, tolerant of many functional groups | Reagents are air and moisture sensitive |
| Rh-Catalyzed Cyclopropanation | Rh₂(OAc)₄, Ethyl diazoacetate | DCM, RT | Mild conditions, catalytic | Diazo compounds can be hazardous |
| Fischer Esterification | Alcohol, Strong acid catalyst | Reflux | Simple, inexpensive | Reversible, requires excess alcohol or water removal |
| Steglich Esterification | DCC, DMAP, Alcohol | DCM, 0 °C to RT | Mild conditions, good for hindered substrates | DCC can cause allergies, DCU removal |
Conclusion
The synthesis of this compound esters can be achieved through a flexible and modular approach. The choice of synthetic route will depend on the available starting materials, desired scale, and stereochemical requirements. The protocols provided herein offer robust and well-precedented methods for the preparation of these valuable cyclopropane-containing molecules. Careful consideration of the mechanistic principles behind each reaction will enable researchers to optimize conditions and troubleshoot potential issues, ultimately leading to successful and efficient synthesis.
References
- Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978, 17 (7), 522-524.
- Charette, A. B.; Beauchemin, A.
- Fiveable.
- Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966, 7 (28), 3353-3356.
- Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. J. Am. Chem. Soc.1958, 80 (19), 5323-5324.
- Davies, H. M. L.; Beckwith, R. E. J. Catalytic Enantioselective C-H Activation by Means of Metal-Carbenoid-Induced C-H Insertion. Chem. Rev.2003, 103 (8), 2861-2904.
- Doyle, M. P.; Forbes, D. C.
- Maas, G. Transition-metal-catalyzed reactions of diazo compounds. In The Chemistry of Diazonium and Diazo Groups, Part 2; Patai, S., Ed.; John Wiley & Sons, Ltd.: Chichester, U.K., 1978; pp 797-849.
- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318-1330.
- Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733-1738.
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863-927.
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405-4408.
- PubChem. Ethyl 3,4-dimethylpent-2-enoate. National Center for Biotechnology Information.
- Wikipedia. Simmons–Smith reaction.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- NROChemistry. Horner-Wadsworth-Emmons Reaction.
- Organic Chemistry Portal.
- Wikipedia.
- Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
- Chemistry LibreTexts.
- Master Organic Chemistry.
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Application Notes and Protocols: Leveraging 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid in Modern Organic Synthesis
Introduction: Unveiling a Unique Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is relentless. Cyclopropane rings, due to their inherent three-dimensionality and conformational rigidity, have emerged as valuable motifs in drug design. They can enhance metabolic stability, improve binding affinity to biological targets, and provide novel chemical space for intellectual property.[1] This guide focuses on the synthetic utility of a specialized building block: 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid .
While direct literature on this specific, highly substituted cyclopropane is limited, its structural features—a sterically hindered cyclopropane ring coupled with a versatile carboxylic acid handle—suggest significant potential for creating unique and complex molecular architectures. The gem-dimethyl and isopropyl substitution pattern is anticipated to introduce significant steric bulk, which can be strategically employed to modulate molecular shape and interaction with biological targets. This document provides a comprehensive overview of the anticipated reactivity of this building block and detailed protocols for its incorporation into larger molecules, drawing upon established principles of cyclopropane and carboxylic acid chemistry.
Physicochemical Properties and Spectroscopic Data (Predicted)
To effectively utilize any building block, a thorough understanding of its physical and chemical properties is essential. The table below summarizes the predicted properties of this compound based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Higher than less substituted analogs like 2-methylcyclopropanecarboxylic acid due to increased molecular weight. |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, ethyl acetate); sparingly soluble in water. |
| pKa | Expected to be in the range of 4.5 - 5.5, typical for carboxylic acids. |
| 1H NMR | Complex multiplets in the aliphatic region for the cyclopropyl protons and isopropyl methine. Singlets for the gem-dimethyl protons. A broad singlet for the carboxylic acid proton. |
| 13C NMR | Characteristic upfield shifts for the cyclopropyl carbons. A downfield signal for the carbonyl carbon. |
| IR Spectroscopy | Strong C=O stretch around 1700 cm-1. Broad O-H stretch from 2500-3300 cm-1. |
Proposed Synthesis of the Building Block
A plausible synthetic route to this compound would likely involve a cyclopropanation reaction. One common method for constructing cyclopropanes is the Simmons-Smith reaction or modifications thereof.[2] An alternative, often preferred for electron-poor olefins, is the Corey-Chaykovsky reaction.[2]
A hypothetical retrosynthetic analysis is presented below:
Caption: Retrosynthetic analysis for the target molecule.
A forward synthesis could involve the cyclopropanation of a suitable α,β-unsaturated ester, followed by hydrolysis.
Core Applications and Synthetic Protocols
The primary utility of this compound lies in its carboxylic acid functionality, which serves as a handle for a variety of coupling reactions.[3] The significant steric hindrance around the carboxylic acid group necessitates careful selection of coupling reagents and reaction conditions to achieve high yields.
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide coupling is one of the most frequently used reactions in drug discovery.[4][5] The formation of an amide bond between our building block and a primary or secondary amine introduces the sterically demanding cyclopropyl motif into a new molecule.
Workflow for Amide Coupling:
Sources
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- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Cyclopropane Carboxylic Acids
Introduction: The Rising Prominence of Cyclopropane Carboxylic Acids in Drug Discovery
The cyclopropane ring, a small yet powerful three-membered carbocycle, has become an increasingly important structural motif in modern drug discovery. Its inherent ring strain and unique electronic properties impart a level of conformational rigidity that can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a target enzyme.[1][2] The introduction of a cyclopropane group can also improve a compound's metabolic stability by making it resistant to common metabolic degradation pathways, which can lead to a longer in vivo half-life.[1]
Cyclopropane carboxylic acids, a specific class of these compounds, have demonstrated significant potential as enzyme inhibitors across a range of therapeutic areas.[3] Their structural similarity to natural substrates can make them effective competitive inhibitors, while the strained ring system can also participate in covalent bond formation with active site residues, leading to mechanism-based inactivation. This dual potential for both reversible and irreversible inhibition makes them a versatile and promising class of molecules for therapeutic development.[4]
This guide provides a comprehensive overview of the principles and methodologies for conducting in vitro enzyme inhibition assays specifically tailored for the evaluation of cyclopropane carboxylic acids. We will delve into the theoretical underpinnings of enzyme kinetics, provide detailed step-by-step protocols for common assay formats, and offer insights into data analysis and interpretation, empowering researchers to confidently and accurately characterize these unique inhibitors.
Pillar 1: Understanding the "Why" - The Mechanistic Basis of Inhibition
A thorough understanding of enzyme kinetics is fundamental to designing and interpreting inhibition assays. Enzymes accelerate biochemical reactions by binding to substrates and lowering the activation energy of the reaction. The velocity of an enzyme-catalyzed reaction is dependent on the substrate concentration, and this relationship is described by the Michaelis-Menten equation.
Inhibitors are molecules that interfere with this catalytic process. The nature of this interference, or the "mode of inhibition," is a critical piece of information in drug development. The three primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vmax is lowered, but the Km remains unchanged.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition leads to a decrease in both Vmax and Km.
Cyclopropane carboxylic acids can exhibit any of these reversible inhibition patterns. However, their unique chemical properties also make them candidates for irreversible inhibition , particularly mechanism-based inhibition . In this scenario, the enzyme recognizes the inhibitor as a substrate and begins its catalytic cycle. This process, however, converts the inhibitor into a reactive species that forms a covalent bond with an active site residue, leading to the inactivation of the enzyme. The kinetic characterization of mechanism-based inhibitors requires specialized experimental designs to determine parameters such as the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).[5][6]
Visualizing Inhibition Mechanisms
Figure 1: Simplified diagrams illustrating competitive and non-competitive enzyme inhibition.
Pillar 2: Assay Selection and Design - A Self-Validating System
The choice of assay format is critical for obtaining reliable and reproducible data. Several factors should be considered when designing an inhibition assay for cyclopropane carboxylic acids, including the nature of the enzyme and substrate, the availability of detection reagents, and the desired throughput.
Common Assay Formats
-
Spectrophotometric Assays: These assays are based on a change in absorbance of either the substrate or the product upon enzymatic conversion. They are often straightforward to implement but may lack the sensitivity required for potent inhibitors. A common application is in hydrolase assays where a chromogenic substrate, such as a p-nitrophenyl ester, is cleaved to release a colored product.[7]
-
Fluorometric Assays: These assays rely on the generation or consumption of a fluorescent molecule.[8][9] They are generally more sensitive than spectrophotometric assays and are well-suited for high-throughput screening.[10] The high sensitivity is particularly advantageous when working with low enzyme concentrations or potent inhibitors.[9]
-
Luminescence-Based Assays: These assays measure the light produced from a chemical reaction, such as the luciferase-luciferin reaction. They are extremely sensitive and can be used to measure ATP consumption or production, making them suitable for kinases and ATPases.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during an enzyme-catalyzed reaction, providing a continuous readout of enzyme velocity.[11] This label-free method can be used to determine the complete kinetic and thermodynamic profile of an inhibitor in a single experiment.[11]
Experimental Considerations for Cyclopropane Carboxylic Acids
-
Solubility: Ensure the cyclopropane carboxylic acid is fully dissolved in the assay buffer. The use of a co-solvent such as DMSO may be necessary, but its final concentration should be kept low (typically <1%) and consistent across all wells to avoid affecting enzyme activity.
-
Mechanism-Based Inhibition: If mechanism-based inhibition is suspected, a time-dependent inhibition study should be performed. This involves pre-incubating the enzyme with the inhibitor for various time points before initiating the reaction by adding the substrate. A decrease in enzyme activity with increasing pre-incubation time is indicative of irreversible inhibition.
-
Control Experiments: Always include appropriate controls in your assay:
-
No enzyme control: To measure the background signal and non-enzymatic substrate degradation.
-
No inhibitor control (vehicle control): To determine the uninhibited enzyme activity (100% activity).
-
Positive control inhibitor: A known inhibitor of the target enzyme to validate the assay performance.
-
Pillar 3: Detailed Protocols - From Bench to Data
The following protocols provide a framework for performing in vitro enzyme inhibition assays. They should be optimized based on the specific enzyme and inhibitor being studied.
Protocol 1: General Protocol for IC50 Determination of a Reversible Inhibitor
This protocol is suitable for spectrophotometric or fluorometric assays.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2).
- Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer.
- Substrate Stock Solution: Prepare a concentrated stock of the substrate in assay buffer. The final substrate concentration in the assay should ideally be at or below the Km value for accurate Ki determination for competitive inhibitors.
- Inhibitor Stock Solution: Prepare a high-concentration stock of the cyclopropane carboxylic acid in 100% DMSO.
2. Serial Dilution of Inhibitor:
- Perform a serial dilution of the inhibitor stock solution in 100% DMSO to create a range of concentrations.
- Further dilute each of these DMSO stocks into the assay buffer to create the final working concentrations of the inhibitor. Ensure the final DMSO concentration is consistent across all wells.
3. Assay Procedure (96-well plate format):
- Add a defined volume of the diluted inhibitor or vehicle (DMSO in assay buffer) to each well.
- Add the enzyme solution to each well and mix gently.
- Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature.
- Initiate the reaction by adding the substrate solution to all wells.
- Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.
4. Data Analysis:
- Calculate the initial reaction velocity (V0) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
- Normalize the velocities to the vehicle control (100% activity).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizing the IC50 Determination Workflow
Figure 2: A typical workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 2: Characterization of a Mechanism-Based Inhibitor
This protocol is designed to determine the kinetic parameters k_inact and K_I.
1. Reagent Preparation:
- Prepare reagents as described in Protocol 1.
2. Assay Procedure:
- In a series of tubes or wells, pre-incubate the enzyme with various concentrations of the cyclopropane carboxylic acid inhibitor for different lengths of time (e.g., 0, 5, 10, 20, 30 minutes).
- At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a solution containing a high concentration of substrate (saturating conditions). This dilution step is crucial to prevent further inactivation during the activity measurement.
- Immediately measure the residual enzyme activity by monitoring product formation.
3. Data Analysis:
- For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
- The slope of each of these lines represents the observed rate of inactivation (k_obs) at that inhibitor concentration.
- Plot the k_obs values against the corresponding inhibitor concentrations.
- Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I])
- This will yield the values for k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration required for half-maximal inactivation).
Data Presentation and Interpretation
Clear and concise presentation of data is essential. Summarize quantitative results in tables for easy comparison.
Table 1: Sample IC50 Data for a Cyclopropane Carboxylic Acid Inhibitor
| Inhibitor Concentration (µM) | Average Reaction Velocity (RFU/min) | Percent Inhibition (%) |
| 0 (Vehicle) | 500 | 0 |
| 0.1 | 450 | 10 |
| 0.5 | 300 | 40 |
| 1.0 | 240 | 52 |
| 5.0 | 100 | 80 |
| 10.0 | 50 | 90 |
| 50.0 | 10 | 98 |
IC50 Value: 0.95 µM (determined by non-linear regression)
Interpreting Kinetic Data
-
IC50: A measure of the potency of an inhibitor. A lower IC50 indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by the substrate concentration.
-
Ki: The inhibition constant, which represents the dissociation constant of the inhibitor from the enzyme. It is a more fundamental measure of inhibitor affinity than the IC50. The relationship between IC50 and Ki depends on the mode of inhibition and the substrate concentration. For a competitive inhibitor, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km).
-
k_inact and K_I: These parameters are specific to mechanism-based inhibitors and provide a detailed understanding of their inactivation efficiency.
Conclusion
In vitro enzyme inhibition assays are a cornerstone of modern drug discovery. For a unique and promising class of molecules like cyclopropane carboxylic acids, a well-designed and rigorously executed assay strategy is paramount. By understanding the underlying principles of enzyme kinetics, selecting the appropriate assay format, and carefully analyzing the resulting data, researchers can accurately characterize the inhibitory potential of these compounds and pave the way for the development of novel therapeutics.
References
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. Retrieved from [Link]
-
Enzyme assay and activity fingerprinting of hydrolases with the red-chromogenic adrenaline test. (n.d.). PubMed. Retrieved from [Link]
-
Enzyme assay and activity fingerprinting of hydrolases with the red-chromogenic adrenaline test. (n.d.). Semantic Scholar. Retrieved from [Link]
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Mechanistic Enzymology & Inhibitor Design. (n.d.). The University of Texas at Austin. Retrieved from [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). PubMed. Retrieved from [Link]
-
Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. (n.d.). PubMed. Retrieved from [Link]
-
Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2000). ACS Publications. Retrieved from [Link]
-
Fluorescent parallel electrophoresis assay of enzyme inhibition. (2024). PubMed. Retrieved from [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Understanding biocatalyst inhibition by carboxylic acids. (2013). PMC. Retrieved from [Link]
-
Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. (n.d.). PMC. Retrieved from [Link]
-
Kinetic values for mechanism-based enzyme inhibition: assessing the bias introduced by the conventional experimental protocol. (n.d.). PubMed. Retrieved from [Link]
-
Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018). PubMed. Retrieved from [Link]
-
Selective examples of cyclopropane-based drugs and natural products. (n.d.). ResearchGate. Retrieved from [Link]
-
Biochemical Characterization of a Novel α/β-Hydrolase/FSH from the White Shrimp Litopenaeus vannamei. (n.d.). MDPI. Retrieved from [Link]
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Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.). NIH. Retrieved from [Link]
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Kinetic Values for Mechanism-based Enzyme Inhibition: Assessing the Bias Introduced by the Conventional Experimental Protocol. (n.d.). Certara. Retrieved from [Link]
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Understanding biocatalyst inhibition by carboxylic acids. (2013). Frontiers. Retrieved from [Link]
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Selected cyclopropane-containing drug molecules in the top 200... (n.d.). ResearchGate. Retrieved from [Link]
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Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles. (2024). PubMed. Retrieved from [Link]
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Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. (2016). PMC. Retrieved from [Link]
-
2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. (2021). PMC. Retrieved from [Link]
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Enzyme Kinetics Data Analysis. (2021). YouTube. Retrieved from [Link]
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In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved from [Link]
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"cell-based assays to evaluate the cytotoxicity of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid"
Topic: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclopropane carboxylic acid derivatives represent a class of compounds with diverse and significant biological activities, ranging from enzyme inhibition to antimicrobial and antitumor properties.[1][2] The introduction of a cyclopropane ring can enhance metabolic stability and bioactivity in drug candidates.[2] This application note details a comprehensive, multi-assay workflow for assessing the in vitro cytotoxicity of a novel compound, this compound. We present a tiered strategy employing three distinct, well-validated cell-based assays to provide a holistic view of the compound's potential cytotoxic effects: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. This guide provides field-proven insights, detailed step-by-step protocols, and a framework for robust data analysis and interpretation.
Introduction: The Rationale for Cytotoxicity Profiling
Early-stage assessment of a compound's cytotoxicity is a cornerstone of modern drug discovery and chemical safety evaluation.[3] It provides critical insights into a compound's therapeutic window and potential for off-target effects, thereby reducing the likelihood of late-stage failures.[3] Given that compounds containing the cyclopropane moiety are found in a wide variety of natural products and rationally designed pharmaceutical agents, establishing a robust method to profile their cellular toxicity is paramount.[1]
The Multi-Pronged Assay Strategy
No single assay can fully capture the complexity of a compound's interaction with a cell. A robust cytotoxicity assessment relies on a combination of methods that interrogate different cellular processes. We advocate for a parallel approach using three distinct assays.
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for measuring cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][8] Measuring LDH activity in the supernatant provides a direct indicator of cell lysis and membrane damage.[9][10]
-
Caspase-3/7 Assay: Caspases are a family of proteases that are central to the apoptotic pathway.[11] Caspase-3 and Caspase-7 are key "executioner" caspases, which, when activated, orchestrate the disassembly of the cell.[12] Assaying for their activity provides a specific and sensitive measure of apoptosis induction.
Diagram: Orthogonal Assay Principles
The diagram below illustrates how each of the three selected assays interrogates a different aspect of cellular health to build a comprehensive cytotoxicity profile.
Caption: High-level overview of the cytotoxicity testing workflow.
Detailed Protocols
The following are generalized protocols. Always optimize parameters such as cell seeding density and incubation times for your specific cell lines and experimental conditions. [13]
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing metabolic activity. [5] Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS. [6]* Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS). [6]* 96-well clear, flat-bottom plates.
-
Plate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound or controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. [6] * Scientist's Note: Some protocols recommend replacing the compound-containing medium with serum-free medium before adding MTT to reduce background interference. 4. Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. [14]5. Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. [6]6. Measurement: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (a reference wavelength of 620-690 nm can be used to reduce background). [6][15]
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol is based on the principle of measuring LDH released from damaged cells. [7][10]Commercial kits are widely available and recommended.
Materials:
-
Commercial LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar). [7][10]* 96-well clear, flat-bottom plates.
-
Lysis Buffer (typically 10X, provided in kits).
-
Plate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include an additional set of controls for "Maximum LDH Release."
-
Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells. [16]3. Sample Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells. [10]4. Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant. [16]6. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [7]7. Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm. [16]
Protocol 3: Caspase-3/7 Assay for Apoptosis
This protocol uses a proluminescent or profluorescent substrate that is cleaved by active caspase-3 and -7, generating a measurable signal. [12][17]Commercial kits are highly recommended for their optimized reagents.
Materials:
-
Commercial Caspase-Glo® 3/7 Assay (Promega) or similar kit. [17]* 96-well opaque-walled plates (for luminescence/fluorescence).
-
Plate reader capable of measuring luminescence or fluorescence, depending on the kit.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate.
-
Reagent Preparation: Reconstitute the Caspase-3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
"Add-Mix-Measure" Step: Add a volume of the Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL of medium). [17]4. Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Scientist's Note: This single-addition format lyses the cells and initiates the caspase reaction, making it ideal for high-throughput screening. [17]5. Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis and Interpretation
IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that is required to inhibit a biological process (like cell viability) by 50%. [18][19]A lower IC50 value indicates higher cytotoxic potency. [19] Analysis Steps:
-
Background Subtraction: Subtract the average absorbance/fluorescence value of the medium blank controls from all other readings.
-
Data Normalization: Express the data as a percentage of the vehicle control (which represents 100% viability or 0% cytotoxicity).
-
For MTT/Caspase: % Viability = (Sample Reading / Vehicle Control Reading) * 100
-
For LDH: % Cytotoxicity = [(Sample Reading - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
Dose-Response Curve: Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or an Excel add-in to fit the curve and determine the IC50 value. [18][20]
Example Data Presentation
The results can be summarized in a table to compare the compound's potency across different cell lines and assays.
| Assay | Cell Line | Calculated IC50 (µM) | Interpretation |
| MTT | HepG2 (Cancer) | 55.2 | Moderate reduction in metabolic activity. |
| MRC-5 (Normal) | > 200 | Low impact on metabolic activity in normal cells. | |
| LDH | HepG2 (Cancer) | 112.8 | Membrane damage occurs at higher concentrations. |
| MRC-5 (Normal) | > 200 | Minimal membrane damage in normal cells. | |
| Caspase-3/7 | HepG2 (Cancer) | 48.9 | Potent induction of apoptosis. |
| MRC-5 (Normal) | 185.4 | Weak induction of apoptosis in normal cells. |
Integrated Interpretation: In this hypothetical example, the IC50 values suggest that this compound is selectively cytotoxic to HepG2 cancer cells over normal MRC-5 fibroblasts. The low Caspase-3/7 IC50 relative to the LDH IC50 in HepG2 cells suggests that the primary mechanism of cell death is apoptosis rather than necrosis. This multi-assay approach provides crucial mechanistic insights that would be missed by a single viability assay.
Conclusion
The evaluation of cytotoxicity is a non-negotiable step in the characterization of any novel compound with therapeutic or biological potential. The integrated, multi-assay strategy presented here provides a robust, reliable, and insightful framework for profiling the cytotoxic effects of this compound. By simultaneously assessing metabolic activity, membrane integrity, and apoptotic pathways, researchers can gain a comprehensive understanding of a compound's cellular impact, enabling more informed decisions in the drug development pipeline.
References
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- ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from ResearchGate. [URL: https://www.researchgate.
- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green. Retrieved from STEMCELL Technologies website. [URL: https://www.stemcell.
- AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit. Retrieved from AAT Bioquest website. [URL: https://www.aatbio.com/products/cell-meter-caspase-3-7-activity-apoptosis-assay-kit-green-fluorescence]
- In-Silico.com. (2023). Cytotoxicity activity (IC50): Significance and symbolism. Retrieved from In-Silico.com. [URL: https://www.in-silico.com/blog/cytotoxicity-activity-ic50-significance-and-symbolism]
- Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from Luminex Corporation website. [URL: https://www.luminexcorp.com/muse-caspase-3-7-kit/]
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- BenchChem. (n.d.). Technical Support Center: Interpreting IC50 Values in Different Cell Types. Retrieved from BenchChem website. [URL: https://www.benchchem.com/technical-support/interpreting-ic50-values-in-different-cell-types]
- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from Johner Institute website. [URL: https://www.johner-institute.com/blog/regulatory-affairs/cytotoxicity-testing-iso-10993-5/]
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from YouTube. [URL: https://www.youtube.
- National Center for Biotechnology Information. (n.d.). 2-Methylcyclopropanecarboxylic acid. PubChem Compound Summary for CID 99873. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/99873]
- Salaün, J., & Baird, M. S. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Pharmaceutical Design, 9(31), 2471-2501. [URL: https://www.researchgate.net/publication/9082218_Cyclopropane_Derivatives_and_their_Diverse_Biological_Activities]
- Ketone Pharma. (2024). Methyl Cyclopropane Carboxylate: A Comprehensive Overview. Retrieved from Ketone Pharma website. [URL: https://www.ketonepharma.
- National Center for Biotechnology Information. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. PubChem Compound Summary for CID 6995699. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6995699]
- Melnyk, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [URL: https://www.bchd.online/index.php/bchd/article/view/285]
- Kim, T. K., et al. (2018). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 43(3), 195-200. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6093339/]
- Krishnan, K., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Iranian Journal of Pharmaceutical Research, 13(1), 297-306. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3920706/]
- Li, Y., et al. (2020). Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. International Journal of Molecular Sciences, 21(18), 6835. [URL: https://www.mdpi.com/1422-0067/21/18/6835]
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"analytical methods for the quantification of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid in biological matrices"
Application Note & Protocol
A Robust LC-MS/MS Method for the Quantification of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid in Human Plasma
Abstract
This document provides a comprehensive guide to developing and validating a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical pharmacokinetic studies.[1] We will detail the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. Furthermore, this guide will adhere to the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA).[2][3]
Introduction
This compound is a novel small molecule entity with potential therapeutic applications. To accurately assess its pharmacokinetic profile, a reliable and validated bioanalytical method is essential.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[4][5][6] This application note will describe a complete workflow, from sample preparation to data analysis, for the accurate determination of this novel carboxylic acid in human plasma.
A significant challenge in the analysis of carboxylic acids is their potential for poor ionization efficiency and retention on reverse-phase chromatography columns.[7][8] This guide will address these challenges by exploring suitable extraction techniques and chromatographic conditions to ensure a robust and reproducible assay.
Materials and Reagents
-
Analytes: this compound (Reference Standard, >98% purity), Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., this compound-d3.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Biological Matrix: Human plasma (K2EDTA as anticoagulant).
-
Chemicals: Zinc Sulfate (for protein precipitation), Ammonium hydroxide (for pH adjustment).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, SPE cartridges (e.g., Mixed-Mode Strong Anion Exchange), HPLC vials with inserts.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram. This process begins with the critical step of sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.
Sample Preparation Protocol
The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis and to concentrate the analyte of interest.[9] For a small molecule carboxylic acid in plasma, several techniques can be considered, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10]
Rationale for Method Selection: Protein precipitation is a simple and fast method for removing the bulk of proteins from plasma samples.[11] While it may result in a less clean extract compared to LLE or SPE, its speed and efficiency make it an excellent starting point for method development. Acetonitrile is often preferred over methanol for PPT as it tends to precipitate proteins more effectively and results in a cleaner supernatant.[10]
Detailed Protocol: Protein Precipitation
-
Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of human plasma (blank, standard, QC, or unknown sample).
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL of SIL-IS in 50:50 acetonitrile:water) to each tube, except for the blank matrix samples.
-
Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The acidic condition helps in protein denaturation and keeps the carboxylic acid in its protonated form.
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well deep-well plate or new microcentrifuge tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples at 4,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to HPLC vials for analysis.
LC-MS/MS Method
The LC-MS/MS system provides the necessary chromatographic separation and sensitive detection for accurate quantification.
Liquid Chromatography
Rationale: A reversed-phase C18 column is a good starting point for the separation of small, moderately polar molecules. A gradient elution with an acidic mobile phase (formic acid) is used to ensure good peak shape for the carboxylic acid and to facilitate ionization in the mass spectrometer.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry
Rationale: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.[8] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[12]
| Parameter | Setting |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | -4500 V |
| MRM Transitions | Analyte |
| Analyte | |
| IS |
Note: The specific m/z values for the precursor and product ions, as well as the declustering potential (DP) and collision energy (CE), must be determined experimentally by infusing a standard solution of the analyte and internal standard.
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[2][3][13] The validation will assess selectivity, accuracy, precision, recovery, calibration curve, sensitivity, and stability.[13]
Validation Parameters and Acceptance Criteria (FDA Guidance)
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six different sources of blank plasma. | No significant interfering peaks at the retention time of the analyte and IS. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero standards are used to construct the curve. | A linear regression model with a weighting factor (e.g., 1/x²) should be used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ). |
| Accuracy & Precision | Assessed by analyzing Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in at least five replicates over three separate runs. | Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ). Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ). |
| Recovery | The extraction efficiency of the analytical method. Determined by comparing the analyte response from a pre-extraction spiked sample to that of a post-extraction spiked sample at three concentration levels (Low, Mid, High). | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. | The CV of the matrix factor across different lots of plasma should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage, post-preparative). | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of the blank. Accuracy should be within ±20% of the nominal concentration, and precision should not exceed 20% CV. |
Importance of the Internal Standard
The use of an appropriate internal standard (IS) is crucial for accurate and precise quantification in LC-MS/MS bioanalysis.[14] The IS is added at a constant concentration to all samples (except blanks) at the beginning of the sample preparation process.[15] Its purpose is to compensate for variability that may occur during sample preparation, injection, and ionization.[16]
Rationale for SIL IS: A stable isotope-labeled (SIL) version of the analyte is the ideal internal standard.[17] It has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during extraction and chromatographic separation, and experiences similar matrix effects.[18] This leads to a more accurate and precise measurement of the analyte concentration.
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The described protein precipitation sample preparation method, coupled with optimized LC and MS conditions, offers a reliable approach for supporting pharmacokinetic studies. Adherence to the validation principles outlined by regulatory agencies such as the FDA is paramount to ensure the integrity and quality of the bioanalytical data.
References
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A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). AAPS. Retrieved from [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved from [Link]
-
Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (n.d.). Future Science. Retrieved from [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio. Retrieved from [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). Royal Society of Chemistry. Retrieved from [Link]
-
Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics. (2025, July 9). PubMed. Retrieved from [Link]
-
A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectrometry: a game changer in laboratory diagnostics? (2026, January 15). Wiley Analytical Science. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]
-
LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved from [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved from [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PubMed Central. Retrieved from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). MDPI. Retrieved from [Link]
-
Using Ambient Ionization Techniques to Enable Polymer Characterization. (2026, January 15). Spectroscopy Online. Retrieved from [Link]
-
Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. (2008, September 17). SciSpace. Retrieved from [Link]
-
Serum Sample Preparation for LC-MS and GC-MS. (n.d.). Organomation. Retrieved from [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). ResearchGate. Retrieved from [Link]
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Topic: Scale-Up Synthesis of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic Acid for Preclinical Studies
An Application Note for Drug Development Professionals
Abstract
The cyclopropane motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1][2][3][4][5] This application note provides a detailed, robust, and scalable synthetic route to 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid, a key intermediate for a new generation of preclinical candidates. Traditional cyclopropanation methods often present significant challenges for scale-up, including the use of hazardous reagents or poor yields with sterically hindered substrates.[6][7][8] We present a validated two-step process, commencing with a Horner-Wadsworth-Emmons olefination to construct the key α,β-unsaturated ester precursor, followed by a stereoselective cyclopropanation using dimethylsulfoxonium methylide (Corey's ylide). This guide focuses on the causality behind experimental choices, process safety, and analytical validation to deliver a protocol suitable for producing multi-kilogram batches required for preclinical development.
Introduction and Strategic Rationale
The unique structural and electronic properties of the cyclopropane ring—resulting from its high ring strain and enhanced π-character of its C-C bonds—make it a valuable tool in drug design.[1][2] It can act as a conformationally rigid bioisostere for other chemical groups, improving binding affinity to biological targets.[3][9] The target molecule, this compound, features a tetrasubstituted cyclopropane ring, the synthesis of which presents a significant challenge, particularly on a large scale.
Evaluation of Synthetic Pathways
Several cyclopropanation methods were considered for the synthesis of this target:
-
Simmons-Smith Reaction: This classic method involves an organozinc carbenoid. While robust for many alkenes, its application on an industrial scale can be hazardous due to the highly exothermic nature of the reaction.[8][10] Furthermore, its efficiency can be lower for electron-deficient alkenes like our target precursor.[11]
-
Diazo-mediated Cyclopropanation: The use of diazomethane is a powerful tool for forming cyclopropane rings.[12][13] However, diazomethane is exceptionally toxic and explosive, rendering it unsuitable for large-scale synthesis without highly specialized equipment and containment facilities.[6][12] While safer alternatives like TMS-diazomethane or in-situ generation methods exist, they often suffer from reduced reactivity or introduce other process complexities.[12][14]
-
Transition Metal-Catalyzed Cyclopropanation: Catalytic methods using rhodium or copper with diazo compounds are highly efficient but inherit the safety risks of their diazo precursors.[15] Newer cobalt- and iron-catalyzed systems that use dihaloalkanes are promising but may require significant process development for this specific, sterically demanding substrate.[11][16]
-
Corey-Chaykovsky Reaction: The reaction of dimethylsulfoxonium methylide (Corey's ylide) with α,β-unsaturated carbonyl compounds is a well-established and highly effective method for cyclopropanation.[7] This approach is particularly favored for electron-poor olefins and has been successfully scaled for related structures. A key advantage is the avoidance of highly toxic or explosive reagents. The primary challenge on scale is managing the exotherm and the thermal stability of the ylide itself, which can be controlled through careful process engineering.[7]
Selected Strategy: The Corey-Chaykovsky Approach
Based on the analysis, a two-step sequence was selected. First, the α,β-unsaturated ester precursor is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction for high E-isomer selectivity and operational simplicity. This is followed by the cyclopropanation with Corey's ylide. This pathway was chosen for its proven scalability, high yields with the target substrate class, and a manageable safety profile.[7]
Caption: Overall synthetic strategy for the target molecule.
Experimental Protocols: Step-by-Step Guide
PART 1: Synthesis of Precursor (Ethyl 3,4-dimethylpent-2-enoate)
Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is employed to generate the C=C double bond. It typically provides excellent selectivity for the E-alkene, which is crucial for the subsequent stereoselective cyclopropanation. Using sodium hydride ensures complete deprotonation of the phosphonate ester, leading to a clean and high-yielding reaction.
Protocol:
-
Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is inerted by purging with dry nitrogen.
-
Reagent Preparation: Charge sodium hydride (60% dispersion in mineral oil, 1.05 kg, 26.25 mol) into the reactor, followed by 15 L of anhydrous tetrahydrofuran (THF).
-
Phosphonate Addition: Cool the slurry to 0 °C using a circulating chiller. Add diethyl (ethoxycarbonylmethyl)phosphonate (5.60 L, 27.50 mol) dropwise via the dropping funnel over 90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Anion Formation: Stir the resulting mixture at 0 °C for 60 minutes after the addition is complete.
-
Aldehyde Addition: Add isobutyraldehyde (2.30 L, 25.00 mol) dropwise over 90 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Completion: Allow the reaction to warm to ambient temperature and stir for 16 hours. Monitor reaction completion by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding 10 L of saturated aqueous ammonium chloride solution, managing gas evolution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 L). Combine the organic layers, wash with brine (1 x 5 L), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil by vacuum distillation to yield ethyl 3,4-dimethylpent-2-enoate.
| Parameter | Target Value |
| Scale | 25.0 mol |
| Expected Yield | 80-90% |
| Purity (GC) | >98% (E-isomer) |
| Appearance | Colorless oil |
PART 2: Scale-Up Cyclopropanation
Rationale: This protocol is adapted from scalable procedures for similar transformations.[7] The key to a safe and efficient scale-up is controlling the formation and reaction of the thermally unstable ylide. This is achieved by pre-forming the ylide at a controlled temperature and then adding it slowly to a hot solution of the substrate. This "inverse addition" at high temperature ensures the ylide reacts immediately upon addition, preventing its accumulation and potential for a runaway reaction.[7]
Caption: Experimental workflow for the scale-up cyclopropanation.
Protocol:
-
Ylide Preparation (Vessel 1): In a 50 L reactor, charge sodium hydride (60% dispersion, 0.96 kg, 24.0 mol) and trimethylsulfoxonium iodide (5.28 kg, 24.0 mol). Under a nitrogen atmosphere, add 10 L of anhydrous dimethyl sulfoxide (DMSO).
-
Ylide Formation: Heat the mixture to 50 °C and hold for 2 hours until hydrogen evolution ceases. Cool the resulting thick, white slurry to ambient temperature.
-
Substrate Preparation (Vessel 2): In a separate 100 L reactor, charge ethyl 3,4-dimethylpent-2-enoate (3.12 kg, 20.0 mol) and 20 L of anhydrous DMSO. Heat the solution to 85 °C.
-
Cyclopropanation: Slowly add the ylide slurry from Vessel 1 to the hot substrate solution in Vessel 2 over 4 hours using a peristaltic pump. Maintain the internal temperature between 85-95 °C. A mild exotherm should be observed.
-
Reaction Completion: After the addition is complete, hold the mixture at 85 °C for an additional 2 hours. Monitor for completion by GC-MS.
-
Quenching: Cool the reaction mixture to below 30 °C and slowly quench by adding 30 L of cold water.
-
Workup: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 10 L). Combine the organic extracts, wash with water (2 x 10 L) and then brine (1 x 10 L).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by vacuum distillation.
PART 3: Saponification and Final Purification
Rationale: The final step is a standard ester hydrolysis (saponification) under basic conditions to yield the target carboxylic acid. The purification relies on the acidic nature of the product, allowing for an acid-base workup to remove neutral organic impurities.[17] Crystallization is then used to obtain the final product with high purity suitable for preclinical use.
Protocol:
-
Saponification: In a 50 L reactor, dissolve the purified cyclopropane ester (approx. 18.0 mol) in 20 L of ethanol. Add a solution of sodium hydroxide (1.44 kg, 36.0 mol) in 10 L of water.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Solvent Removal: Cool the mixture and remove the ethanol under reduced pressure.
-
Acid-Base Workup: Dilute the remaining aqueous solution with 10 L of water and wash with MTBE (2 x 5 L) to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly acidify with 6M hydrochloric acid to pH 2. The product will precipitate as a white solid.
-
Isolation and Drying: Collect the solid by filtration, wash the filter cake with cold water (3 x 2 L), and dry under vacuum at 40 °C to a constant weight.
-
Recrystallization (if required): For final polishing, recrystallize the solid from a suitable solvent system like heptane/ethyl acetate.
Data Summary and Characterization
| Step | Product | Scale (mol) | Expected Yield | Purity Target |
| 1 | Ethyl 3,4-dimethylpent-2-enoate | 25.0 | 85% (3.6 kg) | >98% (GC) |
| 2 | Ethyl Cyclopropane Ester | 20.0 | 90% (3.3 kg) | >97% (GC) |
| 3 | Final Carboxylic Acid | 18.0 | 92% (2.6 kg) | >99.5% (HPLC) |
Analytical Characterization for Final Product:
-
¹H and ¹³C NMR: To confirm chemical structure and stereochemistry.
-
LC-MS: To confirm molecular weight and assess purity.
-
HPLC: For accurate purity determination (>99.5%).
-
Elemental Analysis: To confirm elemental composition (C, H).
-
Residual Solvents: Analysis by GC to ensure levels are within ICH guidelines.
Safety Considerations
-
Sodium Hydride: A highly reactive, flammable solid. Handle under an inert atmosphere (nitrogen). Reacts violently with water to produce hydrogen gas. All quenching operations must be performed slowly and with adequate cooling.
-
DMSO at High Temperature: While DMSO is a common solvent, heating it with certain reagents can lead to runaway reactions. The described "inverse addition" protocol is designed to mitigate this risk by ensuring the reactive ylide is consumed as it is added.[7]
-
Exotherm Management: Both the ylide formation and the cyclopropanation steps are exothermic. Use a jacketed reactor with a reliable cooling system and monitor the internal temperature continuously. The slow addition rates specified in the protocols are critical for thermal management.
References
- BenchChem. (2025).
-
Steves, J. E., et al. (2019). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PMC - NIH. [Link]
-
Conti, P., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-peptide-based, small molecule inhibitors of O-acetylserine sulfhydrylase from Haemophilus influenzae. RSC Publishing. [Link]
-
Procter, D. J., et al. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC - NIH. [Link]
-
Ashenhurst, J. (2025). Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
Demchuk, Z., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]
-
Wikipedia. Cyclopropanation. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Tissot, M., et al. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications. [Link]
-
Peterson, E. A., & T. R. R. Pettus. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Pontini, F., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. [Link]
-
Singh, G., & H. Singh. (2020). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. [Link]
-
Peterson, E. A., & T. R. R. Pettus. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF - ResearchGate. [Link]
-
Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. [Link]
-
Chempedia. General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Pontini, F., et al. (2023). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. [Link]
-
Uyeda, C., et al. (2019). A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. PMC. [Link]
-
Boryan, L. (2023). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn. [Link]
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Wikipedia. Metal-catalyzed cyclopropanations. [Link]
-
McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]
-
Parlow, J. J., et al. (2003). Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Request PDF - ResearchGate. [Link]
-
Uyeda, C., et al. (2022). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]
-
Organic Syntheses Procedure. cyclopropanecarboxylic acid. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Simmons-Smith Cyclopropanation of Sterically Hindered Alkenes
Welcome to the technical support center for the Simmons-Smith cyclopropanation of sterically hindered alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the challenges associated with this specific transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
The Simmons-Smith reaction is a powerful tool for the stereospecific synthesis of cyclopropanes, a motif found in numerous biologically active natural products and pharmaceuticals.[1][2] However, its application to sterically hindered alkenes is often plagued by low yields, posing a significant challenge for synthetic chemists. This guide provides in-depth troubleshooting strategies and practical advice to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What is the Simmons-Smith reaction and why is it useful?
The Simmons-Smith reaction is an organic reaction that converts an alkene into a cyclopropane using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3][4] Its key advantages include:
-
Stereospecificity: The reaction proceeds via a concerted, syn-addition mechanism, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[4][5][6]
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including alcohols, ethers, and carbonyls.[7]
-
Safety: It avoids the use of hazardous reagents like diazomethane, which is often used in other cyclopropanation methods.[6]
Q2: What are the main challenges when applying the Simmons-Smith reaction to sterically hindered alkenes?
Steric hindrance around the double bond significantly impedes the approach of the bulky zinc carbenoid, leading to:
-
Low Reaction Rates: The reaction slows down considerably, often requiring extended reaction times.
-
Low Yields: Incomplete conversion is common, resulting in the recovery of starting material.
-
Side Reactions: Under forcing conditions, side reactions can become more prevalent, further reducing the yield of the desired product.
Q3: What are the common modifications of the Simmons-Smith reaction, and when should I use them?
Several modifications have been developed to enhance the reactivity of the Simmons-Smith reagent. The most common are:
-
Furukawa Modification: This method uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1][3] It is generally more reactive and reproducible than the classical zinc-copper couple, making it a good first choice for unfunctionalized, sterically hindered alkenes.[3][8]
-
Charette Modification: This modification employs aryldiazo compounds instead of diiodomethane and is particularly useful for the asymmetric cyclopropanation of allylic alcohols when a chiral ligand is used.[3][9]
-
Shi Modification: This involves the use of a more nucleophilic zinc carbenoid, such as CF₃CO₂ZnCH₂I, formed from diethylzinc, trifluoroacetic acid, and diiodomethane.[3] This is particularly effective for electron-deficient or less reactive alkenes.[3][8]
Troubleshooting Guide: Low Yields with Sterically Hindered Alkenes
Issue 1: Low to No Product Formation with Significant Recovery of Starting Material
This is the most common issue when dealing with sterically hindered substrates. The primary cause is the low reactivity of the alkene towards the Simmons-Smith reagent.
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Inactive Zinc-Copper Couple | 1. Ensure fresh preparation and activation: The zinc-copper couple should be freshly prepared and activated. Consider using ultrasonication to enhance its activity.[4][10][11] 2. Switch to the Furukawa modification (Et₂Zn and CH₂I₂): This is often more reactive and reproducible for hindered alkenes.[1][3][8] | The surface of the zinc is crucial for the formation of the active organozinc carbenoid.[4] Over time, the surface can become oxidized and deactivated. The Furukawa modification generates a more soluble and reactive carbenoid species.[12] |
| Poor Quality of Dihalide Reagent | 1. Use freshly distilled or high-purity diiodomethane (or dibromomethane). | Impurities in the dihalide can interfere with the reaction and reduce the concentration of the active carbenoid. |
| Presence of Moisture | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). [8][10] | The organozinc reagents are highly sensitive to moisture and will be quenched by water, preventing the formation of the active carbenoid. |
| Low Substrate Reactivity | 1. Increase the reaction temperature: While lower temperatures can improve diastereoselectivity, a gradual increase may be necessary to drive the reaction to completion with hindered substrates.[8] 2. Extend the reaction time: Monitor the reaction by TLC or GC/MS and allow it to proceed for a longer duration. Some reactions may require up to 24-48 hours.[10] 3. Use a more reactive reagent system: Consider the Shi modification for electron-deficient or particularly unreactive alkenes.[3][8] | The rate of the Simmons-Smith reaction is highly dependent on the steric and electronic properties of the alkene.[6] More hindered and electron-deficient alkenes react more slowly. Increasing the temperature provides the necessary activation energy to overcome the steric barrier. |
| Inappropriate Solvent | 1. Use non-coordinating solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[7][8][13] | Basic solvents like ethers can coordinate to the zinc center, reducing the electrophilicity of the carbenoid and slowing down the reaction rate.[7][13][14] |
Experimental Workflow for Enhancing Reactivity
Caption: Troubleshooting workflow for low yields.
Issue 2: Poor Diastereoselectivity in the Cyclopropanation of Chiral Alkenes
For chiral substrates, particularly those containing directing groups like allylic alcohols, achieving high diastereoselectivity is crucial.
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Weak Directing Group Effect | 1. Use the Furukawa modification (Et₂Zn/CH₂I₂): This reagent often enhances the directing effect of hydroxyl groups.[12] 2. Ensure appropriate solvent: Non-coordinating solvents are generally preferred to maximize the interaction between the reagent and the directing group.[12] | The zinc atom of the Simmons-Smith reagent can coordinate to a nearby Lewis basic functional group, such as a hydroxyl group.[3][15] This directs the cyclopropanation to the same face of the double bond as the directing group, leading to high diastereoselectivity.[3][5][15] |
| Substrate Conformation | 1. Analyze the conformational preferences of the substrate: The lowest energy conformation of the alkene may not be the one that leads to the desired diastereomer. Computational modeling can be a useful tool here. 2. Modify the substrate: In some cases, protecting the directing group or modifying a nearby substituent can alter the conformational equilibrium in favor of the desired transition state. | The stereochemical outcome is determined by the transition state energies of the competing diastereomeric pathways. Steric interactions in the transition state play a critical role in determining which diastereomer is favored. |
| Reaction Temperature | 1. Lower the reaction temperature: While this may slow down the reaction, it can significantly improve diastereoselectivity by favoring the lower energy transition state. | The difference in activation energies between the diastereomeric transition states is often small. Lowering the temperature increases the energetic penalty for the higher energy pathway, thus enhancing the selectivity for the desired diastereomer. |
Mechanism of Hydroxyl-Directed Simmons-Smith Cyclopropanation
Caption: Hydroxyl-directed cyclopropanation mechanism.
Detailed Experimental Protocols
Protocol 1: Furukawa Modification for a Sterically Hindered Alkene
This protocol is a good starting point for the cyclopropanation of a sterically hindered, unfunctionalized alkene.
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the sterically hindered alkene (1.0 equiv).
-
Dissolve the alkene in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.5 - 2.0 equiv) in hexanes dropwise to the cooled mixture.
-
Add diiodomethane (1.5 - 2.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the progress by TLC or GC/MS analysis. The reaction time may need to be extended up to 48 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[10]
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Shi Modification for an Electron-Deficient Hindered Alkene
This protocol is recommended for substrates that are unreactive under Furukawa conditions.
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM).
-
Cool the solvent to 0 °C and add a solution of diethylzinc (2.0 equiv) in hexanes.
-
Slowly add a solution of trifluoroacetic acid (2.0 equiv) in DCM dropwise. CAUTION: This is an exothermic reaction and may produce gas.
-
Stir the resulting white slurry at room temperature for 1-2 hours until gas evolution ceases.[13]
-
Cool the mixture to -10 °C and add a solution of diiodomethane (2.0 equiv) in DCM dropwise.[13]
-
Stir until the solution becomes clear.
-
Add a solution of the electron-deficient alkene (1.0 equiv) in DCM at -10 °C.[13]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC/MS.
-
Quench the reaction by pouring it into a solution of sodium bicarbonate and EDTA, followed by the addition of ammonium chloride to dissolve any precipitate.[13]
-
Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, dry, and concentrate.
-
Purify the product by column chromatography.
References
-
Simmons–Smith reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Farooq, U., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4939.
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved January 19, 2026, from [Link]
- DeMuynck, B., et al. (2024). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Chem, 10(3), 1015-1027.
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved January 19, 2026, from [Link]
- Lautens, M., & Zhuravlev, E. M. (2019).
-
Farooq, U., et al. (2022). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Nishimura, J. (1970). Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved January 19, 2026, from [Link]
-
Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions [Video]. YouTube. [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved January 19, 2026, from [Link]
-
DeMuynck, B., et al. (2024, March 14). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PubMed. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the mechanochemical Simmons–Smith reaction and control experiments. Retrieved January 19, 2026, from [Link]
- Powers, I. G., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
-
SK. (2016, February 15). Charette Asymmetric Cyclopropanation. Chem-Station International Edition. Retrieved January 19, 2026, from [Link]
-
NROChemistry. (2020, November 28). Simmons-Smith Reaction [Video]. YouTube. [Link]
- Charette, A. B., & Marcoux, J. F. (1995). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 1-28). Wiley-VCH.
-
Powers, I. G., et al. (2023, April 17). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie. Retrieved January 19, 2026, from [Link]
- Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved zinc-catalyzed Simmons-Smith reaction: access to various 1,2,3-trisubstituted cyclopropanes. Organic Letters, 16(5), 1490–1493.
-
chemeurope.com. (n.d.). Simmons-Smith reaction. Retrieved January 19, 2026, from [Link]
- James, M. J., et al. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 25(11), 4381-4388.
- Ludwig, J. R., et al. (2017). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis.
- Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1197-1207.
- Walsh, P. J., et al. (2006). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 128(49), 15932–15933.
- Nova-Fernández, A., et al. (2024). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development.
-
ResearchGate. (2025, August 6). Reaction Pathways of the Simmons−Smith Reaction. Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, October 2). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]
- Nova-Fernández, A., et al. (2024). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
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- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2,2-Disubstituted Cyclopropane Carboxylic Acids
Welcome to the technical support center for the synthesis of 2,2-disubstituted cyclopropane carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the practical knowledge to navigate the common challenges and side reactions encountered in these critical synthetic transformations.
Introduction: The Synthetic Challenge
The 2,2-disubstituted cyclopropane carboxylic acid motif is a highly valuable structural unit in medicinal chemistry and materials science due to its unique conformational constraints and electronic properties. However, its synthesis is often plagued by challenges related to yield, purity, and stereocontrol. This guide will focus on three prevalent synthetic methodologies: the Simmons-Smith reaction, transition metal-catalyzed cyclopropanation, and Michael-initiated ring closure (MIRC), providing expert insights to overcome common hurdles.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve issues based on the experimental outcomes you observe.
Problem 1: Low or No Yield of the Desired Cyclopropane Product
Observed Symptom: After the reaction and workup, analysis by NMR, GC, or LC-MS shows a low yield of the target cyclopropane carboxylic acid or its ester precursor, with a significant amount of unreacted starting material.
| Potential Cause | Underlying Chemistry & Explanation | Suggested Solutions & Protocols |
| Inactive Simmons-Smith Reagent | The Simmons-Smith reaction relies on an active zinc carbenoid (ICH₂ZnI), typically formed from a zinc-copper couple and diiodomethane. The zinc surface can be passivated by oxidation, rendering it incapable of oxidative insertion into the C-I bond. | Solution: Ensure the zinc-copper couple is freshly prepared and activated. Ultrasonication can enhance surface activation. For more reproducible results, consider the Furukawa modification using diethylzinc (Et₂Zn), which generates the active reagent in situ.[1] Protocol: See Experimental Protocol 1: Activation of Zinc-Copper Couple. |
| Degraded Diazo Compound | In transition metal-catalyzed reactions, diazo compounds like ethyl diazoacetate (EDA) are thermally and photolytically unstable. They can decompose over time, leading to a lower effective concentration of the carbene precursor. | Solution: Use freshly prepared or properly stored diazo compounds. If using diazomethane, it is imperative to prepare it fresh and use it as a dilute solution in a suitable solvent like ether to minimize explosion risks.[2] |
| ** Catalyst Inactivity (Transition Metal)** | The metal catalyst (e.g., Rh, Cu) may have degraded due to exposure to air or moisture, or it may be poisoned by impurities in the substrate or solvent. | Solution: Use fresh, high-purity catalyst. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. |
| Poor Substrate Reactivity (Electron-Deficient Alkenes) | The Simmons-Smith reagent and many metal carbenoids are electrophilic. They react sluggishly with electron-poor double bonds, such as those in α,β-unsaturated esters, due to unfavorable electronic matching.[1][3] | Solution: For electron-deficient alkenes in Simmons-Smith reactions, use a more reactive reagent variant, such as that generated in the Furukawa modification.[1] Alternatively, the Shi modification, which uses a combination of Et₂Zn, CF₃COOH, and CH₂I₂, generates a more nucleophilic carbenoid suitable for these substrates.[4] |
| Presence of Moisture | Organometallic reagents, particularly those used in the Simmons-Smith reaction (organozincs) and some MIRC catalysts, are highly sensitive to water. Moisture will quench these reagents, halting the reaction. | Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and that all solvents and reagents are anhydrous. Conduct the reaction under a positive pressure of an inert gas. |
Problem 2: Formation of Significant Byproducts
Observed Symptom: The reaction mixture contains the desired product, but also significant quantities of one or more unexpected compounds, complicating purification and reducing the yield.
| Identified Byproduct/Side Reaction | Mechanism & Causality | Preventative Measures & Troubleshooting |
| C-H Insertion Products | Applicable to Transition Metal-Catalyzed reactions. The highly reactive metal carbene intermediate can insert into an activated C-H bond (e.g., allylic or benzylic) on the substrate or solvent molecule instead of adding across the alkene.[2][5] This is a common competing pathway. | Catalyst Choice: The choice of metal and ligands is critical. Dirhodium(II) catalysts with bulky carboxylate or carboxamidate ligands, such as Rh₂(OAc)₄ or Rh₂(esp)₂, often favor cyclopropanation over C-H insertion.[5][6] Solvent: Use a solvent with strong C-H bonds that are less susceptible to insertion, such as dichloromethane or dichloroethane. Avoid solvents like hexane if the substrate is not highly reactive. |
| Alkene Byproducts (from Carbene Dimerization) | Applicable to Transition Metal-Catalyzed reactions. The metal carbene intermediate can react with a second molecule of the diazo compound or dimerize with itself to form alkenes (e.g., diethyl fumarate and maleate from EDA).[2] This is more prevalent at high concentrations of the diazo compound. | Slow Addition: Add the diazo compound to the reaction mixture slowly using a syringe pump. This maintains a low steady-state concentration of the carbene, favoring the intermolecular reaction with the alkene substrate over dimerization.[7] |
| Methylated Heteroatoms (e.g., -OH, -SH) | Applicable to Simmons-Smith reaction. The zinc carbenoid is electrophilic and can methylate nucleophilic heteroatoms like alcohols or thiols. This is particularly problematic with excess reagent and extended reaction times.[4] | Stoichiometry and Time: Use a minimal excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents). Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed. |
| Ring-Opened Products | Applicable to MIRC reactions. In some organocatalyzed MIRC reactions, the choice of base can lead to an unexpected, stereoselective ring-opening of the initially formed cyclopropane product, yielding α,β-unsaturated aldehydes or esters.[3] | Base Selection: This side reaction is highly dependent on the base used. If ring-opening is observed, screen alternative bases. For instance, in certain cascade reactions with bromomalonates, using 2,6-lutidine favors cyclopropane formation, while NaOAc can promote ring-opening.[3] |
| β-Hydroxymethyl Sulfide | Applicable to Corey-Chaykovsky reaction (a MIRC variant). When using sulfur ylides generated from sulfonium salts with n-BuLi in THF, a significant byproduct can be the β-hydroxymethyl sulfide, arising from an alternative reaction pathway of the ylide.[1] | Reagent Choice: Use a different base/solvent system for ylide generation, such as NaH in DMSO, which often minimizes this side reaction. |
Problem 3: Poor Diastereoselectivity
Observed Symptom: The reaction produces a mixture of diastereomers of the 2,2-disubstituted cyclopropane carboxylic acid, making separation difficult and reducing the yield of the desired isomer.
| Potential Cause | Stereochemical Principles | Strategies for Improving Selectivity |
| High Reaction Temperature | The energy difference between the transition states leading to the different diastereomers is often small. Higher temperatures provide sufficient thermal energy to overcome both activation barriers, leading to a less selective reaction. | Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) is the most common and effective way to enhance diastereoselectivity. This will slow down the reaction, so longer reaction times may be necessary. |
| Lack of a Directing Group | In Simmons-Smith reactions, the presence of a nearby hydroxyl group can chelate to the zinc carbenoid, directing the cyclopropanation to the syn face of the alkene with high selectivity.[8] Without such a group, the reaction is governed primarily by sterics, which may not be sufficient for high selectivity, especially with E-disubstituted olefins.[9] | Substrate Modification: If possible, introduce a hydroxyl group at an allylic or homoallylic position to direct the cyclopropanation. If this is not feasible, consider using a chiral ligand or auxiliary to control the facial selectivity. |
| Suboptimal Catalyst/Ligand (Transition Metal) | For transition metal-catalyzed reactions, the steric and electronic properties of the ligands on the metal center are paramount in creating a chiral environment that favors the formation of one diastereomer over the other. | Catalyst Screening: Screen a panel of catalysts with different ligands. For rhodium-catalyzed reactions, catalysts with bulky ligands like triphenylacetate (TPA) or N-arylsulfonylprolinates can impart high diastereoselectivity.[5] See Table 1 for a comparison of common rhodium catalysts. |
| Solvent Effects | The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity. For instance, in some Simmons-Smith modifications, changing the solvent from ether to a non-coordinating solvent can alter the diastereomeric ratio.[10] | Solvent Screening: If diastereoselectivity is poor, perform a solvent screen using a range of coordinating (e.g., THF, ether) and non-coordinating (e.g., dichloromethane, hexane) solvents. |
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is not working, and I suspect my zinc-copper couple is the issue. How do I prepare a highly active couple?
A: An active zinc-copper couple is crucial. A simple and effective method is to wash zinc dust with HCl to remove the passivating oxide layer, followed by treatment with a copper(II) sulfate solution to deposit copper. See Experimental Protocol 1 for a detailed procedure.
Q2: What is the main difference in outcome between using a sulfonium ylide and a sulfoxonium ylide in a Corey-Chaykovsky reaction with an α,β-unsaturated ketone?
A: This is a classic case of chemoselectivity. With α,β-unsaturated ketones, the less stable sulfonium ylides (e.g., from trimethylsulfonium iodide) typically undergo a 1,2-addition to the carbonyl group to form an epoxide. The more stable sulfoxonium ylides (e.g., from trimethylsulfoxonium iodide) undergo a 1,4-conjugate addition followed by ring closure to yield a cyclopropane.[11][12]
Q3: How can I effectively separate the desired cyclopropane carboxylic acid from unreacted starting materials and neutral byproducts?
A: A standard acid-base extraction is highly effective. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral starting materials and byproducts remain in the organic layer. Separate the layers, and then carefully acidify the aqueous layer (e.g., with 1M HCl) to precipitate or allow for extraction of the purified carboxylic acid.[13]
Q4: I have a mixture of diastereomers. Is there a way to separate them without chromatography?
A: Yes, for chiral carboxylic acids, diastereomeric salt resolution is a powerful technique. React the mixture of diastereomers with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine). This forms a pair of diastereomeric salts which often have different solubilities, allowing one to be selectively crystallized from a suitable solvent. The purified salt can then be treated with acid to recover the single enantiomer of the cyclopropane carboxylic acid.[14][15]
Q5: What safety precautions should I take when working with diazo compounds?
A: Diazo compounds, especially diazomethane, are toxic and potentially explosive. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield. Use fire-polished glassware to avoid rough surfaces that can initiate detonation. Never distill diazo compounds to concentration. They are best generated and used in situ as a dilute solution.[16]
Data & Quantitative Insights
Table 1: Influence of Rhodium Catalyst on Diastereoselectivity in the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Ligand Type | Typical trans:cis Ratio | Typical Enantiomeric Excess (trans) | Reference |
| Rh₂(OAc)₄ | Achiral Carboxylate | ~70:30 - 85:15 | N/A | [17] |
| Rh₂(TPA)₄ | Bulky Achiral Carboxylate | >98:2 | N/A | [5] |
| Rh₂(S-DOSP)₄ | Chiral Prolinate | >95:5 | 85-95% ee | [6] |
| Rh₂(S-PTAD)₄ | Chiral Carboxamidate | >95:5 | 90-98% ee | [18] |
| Rh₂(S-TCPTAD)₄ | Adamantylglycine-derived | >97:3 | up to 98% ee | [18] |
Note: Selectivity is highly substrate-dependent. This table provides a general comparison for a model reaction.
Experimental Protocols
Protocol 1: Activation of Zinc-Copper Couple for Simmons-Smith Reaction
-
Place zinc dust (10 g, ~150 mmol) in a flask.
-
Wash the zinc dust with 1M HCl (3 x 20 mL) to etch the surface and remove the oxide layer.
-
Decant the HCl and wash the zinc with deionized water (3 x 20 mL), followed by ethanol (2 x 20 mL) and finally diethyl ether (2 x 20 mL).
-
Dry the activated zinc dust under high vacuum with gentle heating (~100 °C) for 2-3 hours.
-
To the flask containing the activated, dry zinc dust under an argon atmosphere, add anhydrous diethyl ether (50 mL).
-
Add a solution of copper(II) sulfate (CuSO₄) in water (approx. 1 g in 10 mL) dropwise with vigorous stirring. The solution will decolorize as copper is deposited.
-
Once the blue color has faded, stop stirring, allow the couple to settle, and decant the ether.
-
Wash the Zn(Cu) couple with fresh anhydrous diethyl ether (3 x 20 mL).
-
The couple is now active and should be used immediately.
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
-
To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 mmol, 4.4 mg).
-
Add anhydrous dichloromethane (CH₂Cl₂) (5 mL) and stir to dissolve the catalyst.
-
Add styrene (2.0 mmol, 208 mg, 229 µL) to the catalyst solution.
-
Prepare a solution of ethyl diazoacetate (EDA) (2.2 mmol, 251 mg, 228 µL) in anhydrous CH₂Cl₂ (5 mL).
-
Using a syringe pump, add the EDA solution to the stirring reaction mixture over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 1 hour.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting materials.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, 5% ethyl acetate in hexanes) to yield the cis and trans isomers of ethyl 2-phenylcyclopropane-1-carboxylate.[19]
Protocol 3: Organocatalyzed Michael-Initiated Ring Closure (MIRC)
-
To a vial, add the α,β-unsaturated aldehyde (0.5 mmol), bromomalonate (0.6 mmol, 1.2 equiv), and a chiral diphenylprolinol TMS ether catalyst (0.05 mmol, 10 mol%).
-
Add the solvent (e.g., toluene, 2.0 mL) and the base (e.g., 2,6-lutidine, 0.6 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral cyclopropane product.[3]
Visualizing Reaction Pathways
Understanding the desired reaction pathway versus competing side reactions is key to troubleshooting. The following diagrams illustrate these concepts.
Diagram 1: Simmons-Smith Reaction Workflow
Caption: Workflow for the Simmons-Smith cyclopropanation reaction.
Diagram 2: Competing Pathways in Rhodium-Catalyzed Reactions
Caption: Key reaction pathways in rhodium-catalyzed carbene chemistry.
References
-
WIPO Patent WO/2002/022543. (2002). PROCESS FOR PREPARING OPTICALLY ACTIVE CARBOXYLIC ACID DERIVATIVE. [Link]
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Charette, A. B., & Marcoux, J. F. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
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Xu, H., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Angewandte Chemie International Edition, 53(42), 11343-11347. [Link]
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Funes-Ardoiz, I., & Maseras, F. (2018). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Angewandte Chemie International Edition, 57(40), 13269-13273. [Link]
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Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987–2989. [Link]
-
Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
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Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved January 19, 2026, from [Link]
-
Charette, A. B., & Marcoux, J. F. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved January 19, 2026, from [Link]
-
Davies, H. M., & Antoulinakis, E. G. (2001). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 123(30), 7371–7381. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved January 19, 2026, from [Link]
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YouTube. (2021, September 11). Corey-Chaykovsky Reactions. NROChemistry. [Link]
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Grare, M., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry, 19(8), 1952-1961. [Link]
-
Sambasivan, R., & Ball, Z. T. (2012). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 2(6), 1163-1168. [Link]
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Barluenga, J., et al. (2020). The MIRC cyclopropanation en route to tetrasubstituted cyclopropanes by reaction of α,β‐unsaturated alkoxy carbenes with lithiated carbonyl compounds. Angewandte Chemie International Edition, 59(4), 1547-1551. [Link]
-
Barluenga, J., et al. (2020). Conversion of cyclopropane 4 to ester 5. [a] The MIRC and demetallation... ResearchGate. [Link]
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Moorthy, R., et al. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Semantic Scholar. [Link]
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Charette, A. B., & Marcoux, J. F. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Powers, D. C., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
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Overman, L. E., & Paolobelli, A. B. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(31), 10585-10589. [Link]
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Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved January 19, 2026, from [Link]
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Charette, A. B., et al. (2001). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry, 66(23), 7782–7793. [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Rhodium(II)‐Catalyzed Cyclopropanation. Retrieved January 19, 2026, from [Link]
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Baralle, A., et al. (2021). A transition-metal-free & diazo-free styrene cyclopropanation. Nature Communications, 12(1), 1-8. [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. [Link]
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Davies, H. M., & Lian, Y. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 14(8), 5836–5844. [Link]
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Charette, A. B., & Marcoux, J. F. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
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Sci-Hub. (n.d.). Synthesis of Activated Cyclopropanes by an MIRC Strategy: An Enantioselective Organocatalytic Approach to Spirocyclopropanes. Retrieved January 19, 2026, from [Link]
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Jetir.org. (n.d.). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. [Link]
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Blacker, A. J., et al. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development, 27(9), 1668–1676. [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2011). ChemInform Abstract: Synthesis of Activated Cyclopropanes by an MIRC Strategy: An Enantioselective Organocatalytic Approach to Spirocyclopropanes. [Link]
-
Malacria, M., & Fensterbank, L. (2015). Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. Accounts of Chemical Research, 48(5), 1335-1346. [Link]
-
Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (2023, August 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
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- 5. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Cyclopropane Carboxylic Acids
Welcome to the Technical Support Center dedicated to the unique challenges associated with the purification of polar cyclopropane carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome common purification hurdles and ensure the integrity of your target molecules.
Introduction: The Purification Conundrum of Polar Cyclopropane Carboxylic Acids
Polar cyclopropane carboxylic acids represent a class of molecules with significant potential in medicinal chemistry and materials science. The rigid, strained three-membered ring of the cyclopropane moiety imparts unique conformational constraints and metabolic stability, while the polar carboxylic acid group governs aqueous solubility and biological interactions. However, this combination of a small, relatively non-polar ring system with a highly polar functional group presents a significant purification challenge. Researchers often grapple with issues such as poor retention on traditional reversed-phase media, peak tailing, and potential degradation of the cyclopropane ring under harsh conditions. This guide will equip you with the knowledge and techniques to navigate these complexities effectively.
Troubleshooting Guide: A-to-Z of Common Purification Issues
This section addresses specific problems you may encounter during the purification of polar cyclopropane carboxylic acids in a question-and-answer format.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar cyclopropane carboxylic acid shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a classic challenge with polar analytes in reversed-phase (RP) chromatography. The high polarity of your compound gives it a much stronger affinity for the polar mobile phase than the non-polar stationary phase. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Modern RP columns are designed to be stable in 100% aqueous conditions.[1]
-
Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.
-
Utilize Ion-Suppression: For carboxylic acids, operating the mobile phase at a low pH (typically 2-3) will protonate the carboxyl group, making the molecule less polar and increasing its retention on a reversed-phase column. A common mobile phase modifier is 0.1% formic acid or trifluoroacetic acid (TFA).[2]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[3][4] Water acts as the strong eluting solvent.
-
Consider Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and ion-exchange functionalities on a single stationary phase. This dual retention mechanism is highly effective for retaining and separating polar and ionizable compounds like your cyclopropane carboxylic acid.[5][6]
Issue 2: Significant Peak Tailing
Q: I am observing significant peak tailing for my polar cyclopropane carboxylic acid, even with some retention. What is causing this and how can I fix it?
A: Peak tailing is often a result of secondary interactions between your analyte and the stationary phase, or issues with the chromatographic system itself.
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with the carboxylic acid moiety, leading to tailing.
-
Solution: Use a high-quality, end-capped column. Operating at a low pH (as mentioned for ion-suppression) can also help by protonating the silanol groups and reducing these unwanted interactions.
-
-
Metal Chelation: The carboxylic acid group can chelate with trace metals in the stationary phase or HPLC system, causing tailing.
-
Solution: Use a column with hardware designed to minimize metal interactions. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help, but be mindful of its compatibility with your detection method (e.g., mass spectrometry).
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your carboxylic acid (typically around 4-5), you can have a mixture of ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of your compound. For reversed-phase, this usually means a pH of 2.5-3.
-
Troubleshooting Peak Tailing: A Decision Tree
Caption: A decision tree to systematically troubleshoot peak tailing issues.
Issue 3: Potential for Cyclopropane Ring Opening
Q: I am concerned about the stability of the cyclopropane ring during purification. What conditions should I avoid, and how can I ensure the integrity of my molecule?
A: This is a critical consideration. The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions.[7][8]
-
Conditions to Avoid:
-
Strong Acids: Both Brønsted and Lewis acids can catalyze the ring opening of cyclopropanes, especially those with donor-acceptor substitution patterns.[9][10][11][12] Avoid using strong acids like sulfuric acid or hydrochloric acid in your mobile phase or workup.
-
High Temperatures: Thermal stress can also promote ring opening.[13] Avoid excessive heating during sample preparation and purification. If using a column heater, start at a modest temperature (e.g., 30-40 °C).
-
Certain Catalysts: Be cautious with catalytic hydrogenation, as some catalysts (e.g., PtO₂, Rh/C) can cleave the cyclopropane ring.[9]
-
-
Strategies for Maintaining Ring Integrity:
-
Use Mild pH Modifiers: For mobile phases, stick to weaker acids like formic acid or acetic acid at low concentrations (0.05-0.1%).
-
Work at Ambient Temperature: Whenever possible, perform your purification at room temperature.
-
Confirm Structure Post-Purification: Always verify the structure of your purified compound using techniques like NMR and mass spectrometry to ensure the cyclopropane ring is intact.
-
Issue 4: Chiral Separation of Enantiomers
Q: My cyclopropane carboxylic acid is a racemic mixture, and I need to separate the enantiomers. What are my options?
A: The separation of enantiomers, known as chiral resolution, is a common requirement in drug development.[14]
-
Chiral Chromatography: This is the most direct method.
-
Chiral Stationary Phases (CSPs): Use an HPLC column with a chiral stationary phase. There are many types of CSPs available, and screening a few different types (e.g., polysaccharide-based, protein-based) is often necessary to find one that provides good separation for your specific molecule.
-
-
Diastereomeric Derivatization:
-
React with a Chiral Resolving Agent: You can react your racemic carboxylic acid with a single enantiomer of a chiral alcohol or amine to form a mixture of diastereomers.
-
Separate Diastereomers: Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (e.g., reversed-phase or normal-phase).
-
Remove the Chiral Auxiliary: After separation, the chiral auxiliary is chemically cleaved to yield the individual, pure enantiomers of your cyclopropane carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for method development for a new polar cyclopropane carboxylic acid?
A1: A good starting point is to screen two or three different chromatographic modes.
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Key Advantage |
| Reversed-Phase (Ion-Suppressed) | C18 (end-capped) | Water/Acetonitrile with 0.1% Formic Acid | Widely available, good for moderately polar compounds. |
| HILIC | Amide, Diol, or Zwitterionic | 95:5 Acetonitrile/Water with buffer (e.g., 10 mM Ammonium Acetate) | Excellent retention for highly polar compounds.[3] |
| Mixed-Mode | C18 with Anion Exchange | Water/Acetonitrile with buffer (pH and ionic strength are key variables) | Dual retention mechanism for enhanced selectivity and retention.[5][6] |
Q2: How can I confirm that my purified compound is the correct cyclopropane carboxylic acid and not a ring-opened isomer?
A2: A combination of analytical techniques is essential:
-
¹H NMR: Look for the characteristic high-field (upfield) signals of the cyclopropyl protons, typically in the 0.5-2.0 ppm range. The disappearance of these signals and the appearance of new olefinic or aliphatic signals would indicate ring opening.
-
¹³C NMR: The cyclopropyl carbons also have characteristic upfield chemical shifts.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and molecular weight of your compound. Isomers will have the same mass, so this must be used in conjunction with NMR.
Q3: Are there any non-chromatographic purification methods for these compounds?
A3: Yes, depending on the properties of your compound and its impurities.
-
Crystallization: If your cyclopropane carboxylic acid is a solid, crystallization can be a highly effective method for purification, especially on a larger scale.[6] Experiment with different solvent systems to find one that provides good crystal formation and impurity rejection.
-
Acid-Base Extraction: You can use liquid-liquid extraction to separate your carboxylic acid from neutral or basic impurities. By adjusting the pH of the aqueous phase, you can move your compound between the aqueous (as the carboxylate salt at high pH) and organic (as the protonated acid at low pH) layers.
Experimental Protocols
Protocol 1: General HILIC Method for Polar Cyclopropane Carboxylic Acids
-
Column: HILIC column (e.g., Amide, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile/Water + 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water + 10 mM Ammonium Formate, pH 3.0.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Gradient:
-
0-1 min: 0% B
-
1-8 min: 0% to 50% B
-
8-9 min: 50% to 100% B
-
9-10 min: 100% B
-
10.1-12 min: 0% B (re-equilibration)
-
-
Note: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase (i.e., high acetonitrile content) to avoid poor peak shape.
Method Selection Workflow
Caption: A workflow to guide the selection of an appropriate purification method.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]
-
Doyle, M. P., et al. (2025, August 7). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Prokofjev, S., et al. (2018, January 18). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
-
Prokofjev, S., et al. (2018, September 20). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. [Link]
-
Gendron, T., et al. (2015). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 11, 1877-1883. [Link]
-
Chemistry Stack Exchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]
-
Khan Academy. (n.d.). Stability of cycloalkanes. [Link]
-
Chemistry LibreTexts. (2019, September 3). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. [Link]
- Google Patents. (n.d.). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
-
Wikipedia. (n.d.). Cyclopropane carboxylic acid. [Link]
-
Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]
-
H. B. Hass, et al. (n.d.). cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Dr. Maisch GmbH. (n.d.). HILIC. [Link]
-
Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]
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- 8. scispace.com [scispace.com]
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- 14. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Troubleshooting for 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Welcome to the technical support guide for 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid. This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to provide not just methods, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.
Section 1: Understanding the Molecule - A Physicochemical Profile
The primary challenge in solubilizing this compound stems from its molecular structure. It combines a polar, ionizable carboxylic acid head with a non-polar, bulky hydrocarbon tail. The isopropyl and methyl groups, along with the cyclopropane ring, create a significant hydrophobic character, which tends to lower its solubility in aqueous media.
However, the carboxylic acid group is the key to overcoming this challenge. Like other carboxylic acids, its charge state is dependent on the pH of the solution.[1][2] At a pH below its acid dissociation constant (pKa), it exists predominantly in its neutral, protonated (-COOH) form, which is less soluble in water.[2] Conversely, at a pH above its pKa, it deprotonates to form a negatively charged carboxylate salt (-COO⁻), which is significantly more polar and thus more water-soluble.[1][3] The pKa for the structurally related cyclopropanecarboxylic acid is approximately 4.8, providing a useful reference point.[4]
| Property | Predicted Value / Characteristic | Implication for Solubility |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₁₄O₂ | - |
| Molecular Weight | 142.20 g/mol | Relatively small, but solubility is dominated by other factors. |
| Key Functional Group | Carboxylic Acid (-COOH) | Enables pH-dependent solubilization; acidic.[5] |
| Predicted pKa | ~4.5 - 5.0 | Critical value for pH adjustment. Solubility dramatically increases at pH > pKa.[3] |
| Structural Features | Isopropyl group, Methyl group, Cyclopropane ring | These bulky, non-polar groups increase hydrophobicity, decreasing intrinsic aqueous solubility.[6] |
| Predicted Solubility | Low in neutral or acidic aqueous solutions; high in basic aqueous solutions. | Direct dissolution in neutral buffers (e.g., PBS pH 7.4) is likely to fail at meaningful concentrations. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when preparing this compound for biological assays.
Q1: My compound is not dissolving in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the first and most effective strategy I should try?
Answer: The most direct strategy is to manipulate the pH of your solution.
Causality: The limited solubility you are observing is due to the compound existing in its neutral, protonated (-COOH) state. By raising the pH of the solvent to at least 1.5-2 units above the compound's pKa (i.e., to pH > 6.5-7.0), you will convert it to its highly soluble deprotonated carboxylate form (-COO⁻).[1][3]
Recommended First Step:
-
Prepare a dilute basic solution, such as 10-50 mM NaOH or 100 mM NaHCO₃.
-
Add the solid this compound to this basic solution and stir or vortex until it completely dissolves. You should observe a clear solution.
-
Once dissolved, you can carefully adjust the pH back down to your desired final assay pH using a dilute acid (e.g., 10-50 mM HCl). Crucially, do not go below pH ~6.5 , as the compound may begin to precipitate. This creates a supersaturated solution that is kinetically stable for the duration of many experiments.[7]
-
Finally, add buffer components (e.g., from a concentrated stock) to reach the final desired composition and concentration.
Q2: I need to prepare a highly concentrated stock solution. Is using an organic solvent a better approach?
Answer: Yes, for high-concentration stocks (e.g., 10-100 mM), using an organic solvent is standard practice. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.
Causality: Polar aprotic solvents like DMSO are excellent at dissolving a wide range of organic molecules, including those with poor aqueous solubility.[8] This allows for the preparation of a concentrated stock that can then be serially diluted into your aqueous assay medium.
Recommended Protocol:
-
Weigh the desired amount of solid compound into a sterile, appropriate vial (e.g., glass or polypropylene).
-
Add the required volume of high-purity, anhydrous DMSO to achieve your target concentration.
-
Mix thoroughly using a vortex mixer. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution if necessary.[7]
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my cell culture medium or assay buffer. How can I fix this?
Answer: This is a very common issue known as compound "crashing out." It happens when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. Several strategies can mitigate this.
Causality: The DMSO stock keeps the compound soluble at a high concentration. When this stock is diluted into an aqueous environment where the compound is poorly soluble, the DMSO concentration drops, and the compound precipitates.[7]
Troubleshooting Steps:
-
Check Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[8][9][10] Ensure your dilution scheme does not exceed this limit.
-
Lower the Final Compound Concentration: The simplest solution may be that your target concentration is too high. Try working with a lower final concentration of the compound in your assay.
-
Use a Co-Solvent in the Final Buffer: Including a small amount of a biocompatible co-solvent or surfactant in your final assay buffer can help maintain solubility.[11][12]
-
Tween® 20 or Triton™ X-100: For cell-free (e.g., enzyme) assays, adding 0.01 - 0.05% of these non-ionic detergents to the assay buffer can be very effective.[7]
-
Ethanol/Methanol: Can be used as co-solvents in some cell-based assays, but their final concentration must be carefully controlled to avoid toxicity.[12]
-
-
Control the pH of the Final Medium: As detailed in Q1, ensuring your final assay buffer is at a pH > 6.5 will help keep the compound in its soluble, deprotonated form.
-
Use Serum: For cell culture experiments, the presence of serum (e.g., 10% FBS) can help solubilize lipophilic compounds due to binding with proteins like albumin.[7]
Q4: Are the proposed solubilization methods safe for my cells in a cytotoxicity or signaling assay?
Answer: This is a critical consideration. Both pH and organic solvents can impact cellular health and introduce experimental artifacts if not properly controlled.
Causality:
-
Solvent Toxicity: Organic solvents like DMSO can disrupt cell membranes and induce cellular stress or apoptosis at higher concentrations.[8][10] Most cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep it as low as possible.[9]
-
pH Fluctuation: Most mammalian cell lines thrive in a narrow pH range, typically 7.2-7.4. Significant deviations can alter cell metabolism, protein function, and overall viability. Buffers used in cell culture (e.g., HEPES, bicarbonate-CO₂) are designed to resist these changes.
Self-Validating Controls (Trustworthiness Pillar): To ensure your results are valid, you must include the following controls in your experiments:
-
Vehicle Control: Treat cells with the assay medium containing the highest concentration of the solvent (e.g., 0.1% DMSO) used in your experiment. This establishes the baseline response in the presence of the solvent alone.
-
pH Control: If you are adjusting the pH of your final medium, prepare a vehicle control where the medium has been subjected to the same pH adjustments but without the compound.
-
Positive and Negative Controls: Always include known active (positive) and inactive (negative) control compounds to ensure the assay is performing as expected.
| Solvent/Additive | Typical Max Conc. (Cell-based) | Notes |
| DMSO | 0.1% - 0.5% | Test for toxicity on your specific cell line. Keep constant across all concentrations.[8][9] |
| Ethanol | < 0.5% | Can be more toxic than DMSO for some cell lines.[12] |
| Tween® 20 / 80 | Not recommended for live cells | Can permeabilize cell membranes. Generally used for cell-free assays or cell lysis.[7] |
Section 3: Key Experimental Protocols
Protocol 1: pH-Mediated Solubilization in Aqueous Buffer
This protocol is ideal for preparing fresh working solutions when an organic solvent is undesirable.
-
Preparation: Calculate the mass of this compound needed for your final volume and concentration.
-
Initial Dissolution: Add the weighed solid to a volume of 10 mM NaOH that is approximately 80% of your final desired volume. Mix vigorously until fully dissolved.
-
pH Adjustment: While monitoring with a calibrated pH meter, slowly add 10 mM HCl dropwise to lower the pH to your target (e.g., 7.4). Be cautious not to let the pH drop too low, which could cause precipitation.
-
Buffer Addition: Add a concentrated stock of your desired buffer (e.g., 10x PBS) to achieve the final 1x concentration.
-
Final Volume: Add high-purity water to reach the final volume (q.s.).
-
Sterilization: If for cell culture, sterile-filter the final solution through a 0.22 µm filter. Use the solution promptly as its kinetic solubility may decrease over time.
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.
- How to enhance drug solubility for in vitro assays?
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- How does pH affect water solubility of organic acids (or acids in general)? Reddit.
- Tactics to Improve Solubility. Royal Society of Chemistry.
- 2-Methylcyclopropanecarboxylic acid | C5H8O2.
- Considerations regarding use of solvents in in vitro cell based assays.
- Cyclopropane carboxylic acid. Grokipedia.
- Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen.
- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Ketone Pharma.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- 2-Methylcyclopropanecarboxylic acid 98%. Sigma-Aldrich.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
- Methyl Cyclopropane Carboxylate: A Comprehensive Overview. Ketone Pharma.
- Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega.
- What is the standard pH of carboxylic acids? Quora.
- Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.
- an introduction to carboxylic acids. Chemguide.
- Methyl cyclopropane carboxyl
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Cyclopropanecarboxylic acid | 1759-53-1. ChemicalBook.
- Cyclopropanecarboxylic acid. Wikipedia.
- Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2.
- (Z+E)-2-methyl cyclopropane carboxylic acid, 29555-02-0. The Good Scents Company.
- Cyclopropane Carboxylic Acid Methyl Ester. ChemBK.
- Cyclopropanecarboxylic acid, methyl ester. Cheméo.
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Technical Support Center: Navigating the Metabolic Stability of Cyclopropane-Containing Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cyclopropane-containing compounds. The unique structural and electronic properties of the cyclopropane ring offer significant advantages in medicinal chemistry, including enhanced potency and improved metabolic stability.[1][2] However, under certain structural contexts, this moiety can become a metabolic liability. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges with the metabolic stability of your compounds.
Troubleshooting Guide: Addressing Unexpected Metabolic Lability
Have your in vitro or in vivo studies revealed that your cyclopropane-containing compound is less stable than anticipated? This section provides a systematic approach to diagnosing and solving the problem.
Issue 1: Rapid clearance and suspected metabolism of the cyclopropane ring.
Your compound shows high clearance in liver microsome or hepatocyte stability assays, and you suspect the cyclopropane moiety is the site of metabolism.
The first crucial step is to identify the structure of the metabolite(s). This will provide definitive evidence of the metabolic pathway and guide your chemical modification strategy.
Experimental Protocol: Metabolite Identification using LC-MS/MS
-
Incubation: Incubate your compound with liver microsomes (human, rat, dog) or hepatocytes in the presence of NADPH as a cofactor. Include control incubations without NADPH to differentiate between oxidative and non-oxidative metabolism.
-
Sample Preparation: After incubation, quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Full Scan Analysis: Acquire full scan mass spectra to detect potential metabolites. Look for masses corresponding to expected transformations (e.g., +16 Da for hydroxylation, +18 for hydration of a ring-opened product).
-
Tandem MS (MS/MS): Fragment the parent compound and any potential metabolite ions. A change in the fragmentation pattern of a metabolite compared to the parent can help localize the site of metabolism. For instance, if a fragment containing the cyclopropane ring in the parent compound is absent or shifted in the metabolite, this points to metabolism at that site.
-
-
Data Analysis: Utilize metabolite identification software to process the data and propose metabolite structures.
Once a metabolite is identified, the next step is to understand the enzymatic process leading to its formation. For cyclopropane rings, the primary culprits are often Cytochrome P450 (CYP) enzymes.[3][4][5]
Common Metabolic Pathways for Cyclopropane Rings:
| Metabolic Pathway | Description | Key Enzymes | Resulting Metabolites |
| Hydroxylation | Direct oxidation of a C-H bond on the cyclopropane ring. | CYP enzymes | Hydroxylated cyclopropane derivatives. |
| Ring Opening | Can occur via a radical or cationic intermediate, often initiated by oxidation adjacent to the ring (e.g., in cyclopropylamines).[3][4] | CYP enzymes | Homoallylic alcohols or other ring-opened products.[4] |
| Bioactivation (especially for cyclopropylamines) | Oxidation of the nitrogen in cyclopropylamines can lead to ring opening and the formation of reactive intermediates that can form adducts with macromolecules.[5] | CYP enzymes (e.g., CYP1A2, CYP3A4)[5] | Reactive iminium ions, aldehydes, GSH conjugates.[5] |
Based on the identified metabolic pathway, you can now rationally design second-generation compounds with improved stability.
Decision Tree for Compound Redesign
Caption: A decision-making workflow for addressing metabolic instability.
Specific Strategies to Enhance Stability:
-
Blocking Metabolism:
-
Introduce a "blocking" group: Placing a sterically hindering group, such as a methyl or fluoro group, at or near the site of metabolism can prevent the enzyme from accessing the labile position.[5] For example, if hydroxylation is observed at a specific carbon on the cyclopropane ring, substituting a hydrogen at that position with a methyl group can block this pathway.
-
Deuteration: Replacing a metabolically labile hydrogen with deuterium can slow the rate of metabolism due to the kinetic isotope effect.[6] This is a more subtle modification that is less likely to impact binding affinity.
-
-
Bioisosteric Replacement:
-
If the cyclopropylamine moiety is the source of instability, consider replacing the cyclopropyl group with a bioisostere that is less prone to bioactivation, such as a gem-dimethyl group.[5]
-
In some cases, the entire cyclopropane-containing fragment can be replaced with another small aliphatic ring like a cyclobutane or an oxetane, which may offer a different metabolic profile while maintaining desirable physicochemical properties.[7][8]
-
-
Modulating Physicochemical Properties:
-
Reduce Basicity: For cyclopropylamines, lowering the pKa of the amine can decrease its propensity for single-electron transfer, which is often the initiating step for ring opening.[3] This can be achieved by introducing electron-withdrawing groups near the amine.
-
Frequently Asked Questions (FAQs)
Q1: I thought cyclopropane rings were supposed to be metabolically stable. Why is my compound showing high turnover?
While it's true that the C-H bonds on a cyclopropane ring are generally stronger and less susceptible to oxidation than those in more flexible aliphatic chains, they are not metabolically inert.[2][5] The electronic environment of the cyclopropane ring and its neighboring functional groups plays a crucial role. For instance, a cyclopropyl group attached to a nitrogen atom (a cyclopropylamine) is a well-known structural motif that can be prone to CYP-mediated ring opening and bioactivation.[3][5] It's essential to evaluate each compound on a case-by-case basis.
Q2: My compound contains a cyclopropylamine. Should I be concerned about toxicity?
The bioactivation of cyclopropylamines can lead to the formation of reactive metabolites that may covalently bind to proteins, a mechanism associated with idiosyncratic drug toxicity.[5] A notable example is the antibiotic trovafloxacin, where oxidation of the cyclopropylamine moiety was linked to hepatotoxicity.[5] Therefore, if your lead compound contains a cyclopropylamine and shows signs of metabolic instability, it is prudent to investigate the formation of reactive metabolites and consider redesign strategies to mitigate this risk.
Q3: How can I quickly assess the metabolic stability of my new cyclopropane-containing analogues?
A high-throughput in vitro assay using liver microsomes is an efficient way to screen a series of compounds.
Experimental Workflow: High-Throughput Microsomal Stability Assay
Caption: A streamlined workflow for assessing metabolic stability.
This assay will allow you to rank-order your compounds based on their intrinsic clearance and prioritize those with enhanced stability for further studies.
Q4: Are there any in silico tools that can predict the metabolic fate of my cyclopropane-containing compounds?
Yes, several computational tools can predict sites of metabolism (SOM) on a molecule. These programs use various approaches, including ligand-based methods (based on known metabolic transformations) and structure-based methods (docking into CYP enzyme active sites). While these tools are not a replacement for experimental data, they can be valuable for:
-
Hypothesis Generation: Suggesting potential metabolic hotspots to guide your experimental design.
-
Compound Prioritization: Triaging a large set of virtual compounds before synthesis.
-
Interpreting Experimental Data: Providing a theoretical basis for observed metabolites.
It's important to use these predictions as a guide and always confirm them with in vitro experiments.
References
-
Shou, M., et al. (1994). The inactivation of cytochrome P450 enzymes by cyclopropylamines has been attributed to a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme. PubMed. Available at: [Link]
-
Liu, T. H. (2011). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC. Available at: [Link]
-
ACME Bioscience. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. ACME Bioscience. Available at: [Link]
-
Groves, J. T., & McClusky, G. A. (1976). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. PubMed. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Pharmaffiliates. Available at: [Link]
-
Fossey, J. S., et al. (2018). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PMC. Available at: [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]
-
Scott, J. S., & Williams, G. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. Available at: [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. Available at: [Link]
-
Boteju, L. W., et al. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed. Available at: [Link]
-
Wang, J., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie. Available at: [Link]
-
Ma, S., et al. (2021). Biosynthesis of cyclopropane in natural products. PubMed. Available at: [Link]
-
Guengerich, F. P., et al. (1988). Mechanism-based inactivation of cytochrome P-450 by heteroatom-substituted cyclopropanes and formation of ring-opened products. Journal of the American Chemical Society. Available at: [Link]
-
Wessjohann, L. A., et al. (2003). Biosynthesis and metabolism of cyclopropane rings in natural compounds. Chemical Reviews. Available at: [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Kumar, S., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Available at: [Link]
-
Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. Available at: [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
Shockey, J., et al. (2018). Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. PubMed. Available at: [Link]
-
Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Available at: [Link]
-
Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Journal of Molecular Structure. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Identification of Cyclopropane Formation in the Biosyntheses of Hormaomycins and Belactosins: Sequential Nitration and Cyclopropanation by Metalloenzymes. ResearchGate. Available at: [Link]
-
Bohrium. (n.d.). the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. Bohrium. Available at: [Link]
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- 3. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
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- 8. chem-space.com [chem-space.com]
Technical Support Center: Addressing Diastereomeric Separation Issues in Substituted Cyclopropanes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the diastereomeric separation of substituted cyclopropanes. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you navigate these complex separations effectively.
Cyclopropanes are a critical structural motif in medicinal chemistry, valued for their ability to impart unique conformational constraints, improve metabolic stability, and enhance biological activity. However, their synthesis often yields mixtures of diastereomers, and their separation can be a significant bottleneck in the drug discovery and development process. This guide is structured to provide practical, actionable solutions to these separation challenges.
Part 1: Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during the separation of substituted cyclopropane diastereomers.
Issue 1: Poor or No Resolution in Liquid Chromatography (HPLC/SFC)
Question: I am not seeing any separation between my cyclopropane diastereomers using standard HPLC or SFC methods. What are the key parameters I should investigate to improve resolution?
Answer:
Achieving separation between diastereomers, which can have very similar physical properties, often requires a systematic approach to method development.[1][2][3] Here’s a breakdown of the critical factors and a suggested workflow:
1. Understanding the Analyte's Properties:
Before optimizing your chromatography, consider the structural differences between your diastereomers. Are there significant differences in polarity, hydrogen bonding capability, or steric hindrance around the chiral centers? This will guide your choice of stationary and mobile phases.
2. Stationary Phase Selection is Critical:
The choice of the stationary phase is paramount for resolving diastereomers. Since diastereomers are not mirror images, they can be separated on achiral stationary phases.[3][4] However, chiral stationary phases often provide unique selectivities that can be advantageous.
-
Achiral Phases:
-
Silica/Normal Phase: For less polar cyclopropanes, normal-phase chromatography on silica gel can be highly effective. The separation is driven by polar interactions, so small differences in the spatial arrangement of polar functional groups can be exploited.
-
Reversed-Phase (C18, C8): While common, standard C18 columns may not always provide sufficient selectivity for closely related diastereomers. If your initial attempts on C18 fail, consider phases with different selectivities.
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases: These phases offer alternative selectivities through π-π and dipole-dipole interactions, which can be beneficial for cyclopropanes bearing aromatic substituents.[2]
-
-
Chiral Stationary Phases (CSPs):
-
Even for diastereomer separation, CSPs can offer superior resolution.[5] The chiral environment of the stationary phase can amplify the small structural differences between diastereomers.
-
Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives): These are broadly applicable and often a good starting point for screening.[6]
-
Pirkle-type (brush-type) CSPs: These are effective for compounds with π-acidic or π-basic groups.
-
3. Mobile Phase Optimization:
-
Normal Phase (NP-HPLC):
-
Solvent Strength: Vary the ratio of a non-polar solvent (e.g., hexane, heptane) to a more polar solvent (e.g., ethanol, isopropanol, ethyl acetate).
-
Solvent Selectivity: Experiment with different polar modifiers. For example, switching from ethyl acetate to ethanol can change the hydrogen bonding interactions and improve selectivity.[1]
-
-
Reversed Phase (RP-HPLC):
-
Organic Modifier: Screen different organic modifiers like acetonitrile and methanol. Their different dipole moments and hydrogen bonding capabilities can influence selectivity.
-
Additives: For ionizable cyclopropanes, adjusting the pH of the mobile phase with additives like formic acid, trifluoroacetic acid, or ammonium hydroxide can significantly impact retention and selectivity.
-
-
Supercritical Fluid Chromatography (SFC):
-
SFC is an excellent technique for separating stereoisomers and is often more successful than HPLC.[7][8]
-
Co-solvent: The choice and percentage of the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) are critical.
-
Additives: Small amounts of additives like diethylamine or trifluoroacetic acid can dramatically improve peak shape and resolution for basic or acidic compounds, respectively.
-
Troubleshooting Workflow for Poor Resolution:
Sources
- 1. reddit.com [reddit.com]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing byproducts in the esterification of hindered cyclopropane carboxylic acids"
A Guide to Minimizing Byproducts and Maximizing Yield
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of sterically hindered cyclopropane carboxylic acids. The unique combination of steric bulk around the carbonyl group and the inherent strain of the cyclopropane ring presents a significant synthetic hurdle. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these challenges and achieve high-purity products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the core challenges.
Q1: Why is the esterification of hindered cyclopropane carboxylic acids so difficult?
The difficulty arises from a combination of two primary factors:
-
Steric Hindrance: The cyclopropyl group, especially when substituted, physically blocks the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon. This dramatically slows down standard esterification reactions.
-
Ring Strain: The cyclopropane ring is highly strained. Under harsh conditions, particularly strong acidity and high temperatures typical of methods like the Fischer esterification, the ring is susceptible to opening, leading to a complex mixture of unwanted linear byproducts.[1][2]
Q2: What are the most common byproducts I should anticipate and try to avoid?
Beyond unreacted starting materials, the most prevalent byproducts are specific to the coupling method used:
-
N-Acylurea: This is the hallmark byproduct of carbodiimide-mediated couplings (e.g., Steglich esterification). It forms when the activated O-acylisourea intermediate rearranges internally before the alcohol can react.[3][4]
-
Ring-Opened Products: If reaction conditions are too acidic or employ high temperatures, nucleophiles can attack a carbon atom of the cyclopropane ring, causing it to open and form undesired acyclic compounds.[5][6]
-
Triphenylphosphine Oxide (TPPO) & Reduced Azodicarboxylate: These are stoichiometric byproducts of the Mitsunobu reaction. While not products of side-reactions with the substrate, their removal often complicates purification.[7][8]
-
Symmetric Anhydride: In some activation methods, the carboxylic acid can react with the activated intermediate to form a symmetric anhydride, which may or may not be reactive enough under the given conditions.[9]
Q3: Which esterification methods are generally recommended, and which should I avoid?
-
Recommended: Mild methods that rely on activating the carboxylic acid under neutral or basic conditions are strongly preferred.
-
Use with Caution:
-
Generally Avoid:
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section provides direct answers to specific experimental failures in a question-and-answer format.
Problem: My reaction shows very low or no conversion to the desired ester.
This is the most common issue, often stemming from insufficient activation of the sterically hindered carboxylic acid.
Answer: A systematic approach is needed to diagnose the issue. The workflow below outlines a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low ester conversion.
Detailed Explanation:
-
Reagent Integrity: Carbodiimides like DCC and EDC can degrade with moisture. 4-Dimethylaminopyridine (DMAP) is a crucial catalyst, and its quality is paramount.[17] Ensure all solvents are rigorously dried, as water will consume the activating agent.
-
Reaction Conditions: Steric hindrance slows reaction rates. A reaction that is complete in 4 hours for a simple acid might require 24 hours for a hindered one. Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent. Gentle heating can sometimes overcome the activation energy barrier, but proceed cautiously to avoid side reactions.
-
Activation Method: If the Steglich esterification fails, the O-acylisourea intermediate may not be sufficiently electrophilic. The Yamaguchi esterification proceeds via a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which creates a much more reactive acylating agent, ideal for overcoming severe steric hindrance.[12][18]
Problem: The main byproduct in my Steglich esterification is an N-acylurea.
This indicates the intramolecular rearrangement of the O-acylisourea intermediate is outcompeting the intermolecular reaction with your alcohol.
Answer: This is a classic side-reaction in carbodiimide chemistry.[3] Suppressing it relies on favoring the desired pathway catalyzed by DMAP.
Caption: Steglich esterification: desired pathway vs. byproduct formation.
Solutions:
-
Optimize DMAP Concentration: DMAP is the catalyst that intercepts the O-acylisourea to form the acylpyridinium salt, which is not prone to rearrangement.[3] For hindered systems, you may need to increase the catalytic amount from the typical 5 mol% to 10-20 mol%. In some cases, a stoichiometric amount of DMAP is used.[11]
-
Order of Addition: Add the carboxylic acid, alcohol, and DMAP to the solvent first. Cool the mixture (e.g., to 0 °C) and then add the DCC solution dropwise. This ensures the DMAP is present to immediately intercept the O-acylisourea as it forms.
-
Solvent Choice: Use a non-polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Polar aprotic solvents like DMF can sometimes promote the rearrangement.[19]
Problem: I'm seeing byproducts that suggest my cyclopropane ring has opened.
This is a critical issue indicating your reaction conditions are too harsh for the substrate.
Answer: The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under acidic conditions, which can be generated by common reagents or impurities.
Caption: Simplified pathway for acid-catalyzed cyclopropane ring opening.
Solutions:
-
Strictly Avoid Protic Acids: Do not use Fischer esterification or any method that involves strong acids like H₂SO₄, TsOH, or even Lewis acids that can be hydrolysed to generate protons.[20]
-
Use Mild, Neutral Conditions: Switch immediately to a method known for its mildness, such as the Yamaguchi or Steglich esterification. These methods operate under neutral or slightly basic conditions (using bases like triethylamine or diisopropylethylamine), which preserves the integrity of the cyclopropane ring.[4][12]
-
Check Reagent Purity: Ensure your starting materials and solvents are free from acidic impurities. For example, DCM can degrade to produce trace HCl. Using freshly distilled solvents is recommended.
Problem: My product is pure by NMR, but my yield is low after purification due to inseparable byproducts like DCU or TPPO.
This is a practical challenge related to workup and purification rather than the reaction chemistry itself.
Answer: Removing stoichiometric byproducts is key to achieving good isolated yields.
-
For Dicyclohexylurea (DCU) from DCC:
-
Filtration: DCU is poorly soluble in many organic solvents like DCM, ether, and ethyl acetate. After the reaction is complete, concentrate the mixture slightly and cool it in an ice bath to maximize DCU precipitation, then filter it off.
-
Solvent Choice: Running the reaction in DCM often causes the DCU to precipitate as it forms, simplifying removal.[21]
-
-
For Triphenylphosphine Oxide (TPPO) from the Mitsunobu Reaction:
-
Chromatography: TPPO can be difficult to separate from products of similar polarity by standard silica gel chromatography. Using a solvent system with a small amount of a more polar solvent can sometimes help.
-
Alternative Reagents: Consider using polymer-bound triphenylphosphine. After the reaction, the polymer-bound TPPO can be removed by simple filtration.[15] Another strategy is to use phosphines with basic or acidic handles that allow for their removal by an aqueous wash.[7]
-
Part 3: Validated Protocols
These protocols are starting points and may require optimization based on your specific substrate.
Protocol 1: Steglich Esterification of a Hindered Cyclopropane Carboxylic Acid
This method is a reliable first choice for moderately hindered systems.[4][17]
Materials:
-
Hindered Cyclopropane Carboxylic Acid (1.0 eq)
-
Alcohol (1.1 - 1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclopropane carboxylic acid (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (DCU) should begin to form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting acid is consumed.
-
Once complete, cool the mixture to 0 °C again to maximize DCU precipitation.
-
Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Yamaguchi Esterification for Severely Hindered Substrates
This is the "gold standard" for particularly challenging esterifications where other methods fail.[11][13]
Materials:
-
Hindered Cyclopropane Carboxylic Acid (1.0 eq)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Alcohol (1.5 - 2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (stoichiometric, 1.2 eq)
-
Anhydrous Toluene or THF
Procedure:
-
Formation of the Mixed Anhydride:
-
To a flame-dried flask under an inert atmosphere, add the cyclopropane carboxylic acid (1.0 eq) and anhydrous toluene.
-
Add TEA (1.2 eq) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate of triethylammonium chloride will form.
-
-
Ester Formation:
-
In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.
-
Add the solution from the second flask to the mixed anhydride mixture from the first flask via cannula or syringe.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the ammonium salts.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Part 4: Method Selection Guide
This table provides a quick reference for choosing the most appropriate method for your system.
| Feature | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |
| Substrate Scope | Good for moderately hindered acids. | Excellent for severely hindered acids. | Best for primary/secondary alcohols; requires acidic nucleophile (pKa < 13).[15] |
| Reaction Conditions | Very mild (0 °C to RT).[4] | Mild (RT).[11] | Mild (0 °C to RT), but redox-active. |
| Key Reagents | DCC (or EDC), DMAP. | 2,4,6-Trichlorobenzoyl Chloride, DMAP, Base. | Triphenylphosphine, DEAD (or DIAD). |
| Common Byproducts | N-Acylurea, Dicyclohexylurea (DCU).[3] | Triethylammonium salts. | Triphenylphosphine oxide (TPPO), Hydrazine derivative.[7] |
| Purification | Can be challenging if N-acylurea forms. DCU is often easily filtered. | Generally straightforward. | Can be very difficult due to TPPO. |
| Stereochemistry | Retention at alcohol center. | Retention at alcohol center. | Inversion at alcohol center. |
| Primary Use Case | General-purpose for hindered acids. | "Problem-solver" for the most difficult substrates. | When inversion of alcohol stereochemistry is required. |
References
- EP0331280A1 - Method for esterifying hindered carboxylic acids - Google P
-
Steglich Esterification - Organic Chemistry Portal. (URL: [Link])
- JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
-
Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). (URL: [Link])
-
山口ラクトン化反応 - Wikipedia. (URL: [Link])
-
Yamaguchi Esterification - Organic Chemistry Portal. (URL: [Link])
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH. (URL: [Link])
-
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method - Organic Chemistry Portal. (URL: [Link])
-
Yamaguchi esterification - Wikipedia. (URL: [Link])
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - Frontiers. (URL: [Link])
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Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
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Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters - ResearchGate. (URL: [Link])
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Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine - Organic Syntheses. (URL: [Link])
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Steglich esterification - Wikipedia. (URL: [Link])
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山口ラクトン化反応【Yamaguchi Esterification】 - 化学に関する情報を発信 - カズ塾. (URL: [Link])
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Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (URL: [Link])
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Mitsunobu reaction - Wikipedia. (URL: [Link])
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Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex - ResearchGate. (URL: [Link])
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Steglich Esterification? - ResearchGate. (URL: [Link])
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Cyclopropane carboxylic acid - Wikipedia. (URL: [Link])
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Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (URL: [Link])
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Acid to Ester - Common Conditions - Organic Chemistry Data. (URL: [Link])
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Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed. (URL: [Link])
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Yamaguchiマクロラクトン化はラクトン合成の名盤反応 - とらおの有機化学. (URL: [Link])
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Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])
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Mitsunobu Reaction - Chemistry Steps. (URL: [Link])
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Mitsunobu reaction - Organic Synthesis. (URL: [Link])
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Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF - ResearchGate. (URL: [Link])
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Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - ACS Publications. (URL: [Link])
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Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol | Organic Letters - ACS Publications. (URL: [Link])
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Attempted cyclopropane ring-opening reaction - ResearchGate. (URL: [Link])
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Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH. (URL: [Link])
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])
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山口マクロラクトン化の反応機構 - YouTube. (URL: [Link])
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How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? - Patsnap. (URL: [Link])
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esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. (URL: [Link])
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Technical Support Center: Improving the Efficiency of Radical-Based Cyclopropanation Reactions
Welcome to the technical support center for radical-based cyclopropanation reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic procedures and corrective actions.
Issue 1: Low or No Product Conversion
Low conversion is a frequent and frustrating issue. A systematic approach is essential to pinpoint the root cause.
Q1: My reaction shows no conversion of starting material. Where should I begin my investigation?
A1: When faced with a complete lack of reactivity, the primary suspects are the fundamental components and conditions of your reaction. Start by verifying the integrity of your reagents and the reaction setup.
-
Reagent Quality: Radical reactions can be sensitive to impurities. Ensure your alkene substrate is pure and free from radical scavengers. The quality of your radical precursor (e.g., diazo compounds, dihalomethanes) is critical. If using a photoredox catalyst, confirm its purity and integrity, as degradation can lead to a loss of activity.[1]
-
Initiation Method: The efficiency of radical initiation is paramount.
-
Thermal Initiation: If using a thermal initiator like AIBN or benzoyl peroxide, ensure the reaction temperature is appropriate for its decomposition half-life.
-
Photochemical Initiation: For light-mediated reactions, verify the wavelength and intensity of your light source. Ensure your reaction vessel is transparent to the required wavelength. Control experiments in the absence of light and/or the photocatalyst are crucial to confirm a light-mediated pathway.[2]
-
-
Inert Atmosphere: Many radical intermediates and catalysts are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Degas your solvent and reagents thoroughly before use.[1]
A logical workflow for diagnosing zero conversion is presented below:
Caption: Troubleshooting workflow for zero product conversion.
Q2: My reaction is sluggish with low yields. How can I improve the reaction rate and conversion?
A2: Sluggish reactions often benefit from a careful optimization of reaction parameters.
-
Concentration: Le Châtelier's principle is relevant here. Increasing the concentration of reactants can sometimes improve the reaction rate. However, be cautious, as higher concentrations can also lead to undesired side reactions, such as polymerization of the alkene.
-
Temperature: For thermally initiated reactions, a modest increase in temperature can significantly enhance the rate of radical initiation. For photoredox reactions, temperature effects are generally less pronounced but can still influence reaction kinetics.
-
Catalyst Loading: In catalyzed reactions, increasing the catalyst loading can improve conversion, but this may not be economically viable on a larger scale. It's crucial to determine the optimal catalyst loading for your specific transformation.
-
Radical Precursor Addition: In some cases, slow addition of the radical precursor via syringe pump can maintain a low, steady-state concentration of reactive intermediates. This can minimize side reactions like diazo dimerization and improve the overall efficiency.[2]
The following table summarizes key parameters to consider for optimization:
| Parameter | Consideration | Potential Impact on Efficiency |
| Concentration | Substrate and reagent concentration | Higher concentration may increase rate but can also promote side reactions. |
| Temperature | Affects rate of thermal initiation and overall reaction kinetics. | Higher temperature increases initiation rate but can lead to decomposition. |
| Catalyst Loading | Amount of catalyst relative to substrate. | Higher loading can increase rate but adds cost and potential for side reactions. |
| Solvent | Polarity and coordinating ability. | Can influence catalyst activity and solubility of reagents.[3] |
Issue 2: Poor Diastereoselectivity
Controlling stereochemistry is a central challenge in cyclopropanation.
Q3: My reaction produces a mixture of diastereomers. What factors control diastereoselectivity in radical cyclopropanations?
A3: Diastereoselectivity in radical cyclopropanations is often dictated by the mechanism of ring closure and steric interactions in the transition state.
-
Stepwise vs. Concerted Mechanism: Many radical cyclopropanations proceed through a stepwise mechanism.[4] An initial radical addition to the alkene forms a γ-radical intermediate. The subsequent intramolecular radical substitution (ring closure) determines the stereochemistry. The relative stability of the diastereomeric transition states leading to the syn and anti products is the key factor.
-
Steric Effects: The substituents on both the alkene and the radical precursor play a significant role. Bulky groups will preferentially occupy positions that minimize steric clash in the transition state. For example, in the cyclopropanation of a disubstituted alkene, the incoming radical carbenoid will approach from the less hindered face.[5]
-
Directing Groups: The presence of coordinating groups, such as hydroxyl or ether functionalities, near the double bond can direct the cyclopropanation.[3][6] For instance, in Simmons-Smith type reactions, a hydroxyl group can coordinate to the zinc carbenoid, directing the cyclopropanation to occur on the same face as the hydroxyl group.[5]
The general mechanism for a stepwise radical cyclopropanation is illustrated below:
Caption: General mechanism of a stepwise radical cyclopropanation.
Q4: How can I improve the diastereoselectivity of my reaction?
A4: Improving diastereoselectivity involves manipulating the factors that influence the transition state energies.
-
Choice of Catalyst/Reagent: Different catalysts and reagents can offer varying levels of stereocontrol. For instance, in metal-catalyzed reactions, the ligand environment around the metal center can create a chiral pocket that favors the formation of one diastereomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. It is often worthwhile to screen a range of solvents with different polarities.[3]
-
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by increasing the energy difference between the competing transition states.
-
Substrate Modification: If possible, modifying the substrate to include a directing group or to increase steric hindrance can be a powerful strategy to enforce a specific stereochemical outcome.[6]
Issue 3: Competing Side Reactions
Unwanted side reactions can significantly reduce the yield of the desired cyclopropane product.
Q5: I am observing significant amounts of byproducts. What are the common side reactions in radical cyclopropanations?
A5: The nature of the side reactions depends on the specific methodology employed.
-
Alkene Polymerization: This is a common issue, especially with electron-rich alkenes that are susceptible to radical-initiated polymerization.
-
Dimerization of the Radical Precursor: For example, in reactions involving diazo compounds, dimerization to form an olefin is a known side reaction.
-
Ring-Opening of the Product: Cyclopropanes are strained rings and can undergo ring-opening under certain conditions, particularly if the product contains radical-stabilizing groups.[7]
-
Hydrogen Atom Abstraction: The radical intermediates can abstract a hydrogen atom from the solvent or other components of the reaction mixture, leading to reduced products.
Q6: How can I minimize the formation of these byproducts?
A6: Minimizing side reactions often involves careful control of the reaction conditions.
-
To Prevent Polymerization: Use a higher dilution, lower the reaction temperature, or add a small amount of a radical inhibitor that selectively scavenges the chain-propagating radicals without quenching the desired cyclopropanation reaction.
-
To Reduce Dimerization: As mentioned earlier, slow addition of the radical precursor can maintain a low concentration of the reactive species, disfavoring bimolecular side reactions.
-
To Avoid Ring-Opening: Choose reaction conditions that are sufficiently mild to avoid subsequent degradation of the cyclopropane product. This may involve using a lower temperature or a less reactive catalyst.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about radical-based cyclopropanation reactions.
Q: What are the main advantages of radical-based cyclopropanation methods over traditional methods like those using carbenoids?
A: Radical-based methods offer several advantages:
-
Functional Group Tolerance: Many radical reactions are tolerant of a wide range of functional groups that might not be compatible with highly reactive carbenoid species.[8][9]
-
Mild Reaction Conditions: The advent of photoredox catalysis has enabled many radical cyclopropanations to be performed at room temperature under visible light irradiation, which is beneficial for sensitive substrates.[10][11]
-
Unique Reactivity and Selectivity: Radical pathways can provide access to cyclopropane products that are difficult to synthesize using traditional methods. They can also offer complementary selectivity.
Q: How do I choose the appropriate radical precursor for my reaction?
A: The choice of radical precursor depends on the desired cyclopropane and the reaction conditions.
-
Diazo Compounds: These are versatile precursors for forming carbene radicals, but they can be explosive and require careful handling.[12]
-
Dihalomethanes: Used in Simmons-Smith and related reactions, these are generally safer to handle but may require activation with a metal.[5][13]
-
Redox-Active Esters and Silicates: These have emerged as stable, easy-to-handle precursors for radical generation under photoredox conditions.[8][14]
Q: What are the key safety considerations when performing radical cyclopropanation reactions?
A: Safety is paramount in any chemical synthesis.
-
Handling of Reagents: Be aware of the hazards associated with your specific reagents. Diazo compounds, in particular, are toxic and potentially explosive. Peroxide initiators can be shock-sensitive.
-
Inert Atmosphere: While important for reaction efficiency, maintaining an inert atmosphere also prevents the formation of potentially explosive peroxides, especially when working with ethereal solvents.
-
Photoreactors: If using a photoreactor, ensure it is properly shielded to avoid exposure to high-intensity light.
By understanding the underlying principles and systematically addressing experimental challenges, the efficiency and selectivity of radical-based cyclopropanation reactions can be significantly improved, unlocking their full potential in modern organic synthesis.
References
-
Zhang, X. P. et al. (2019). Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. ResearchGate. Available at: [Link]
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Li, Y. et al. (2020). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed Central. Available at: [Link]
-
Herraiz, A. G. (2022). Synthesis Workshop: Cyclopropanation via Radical Carbenoids. YouTube. Available at: [Link]
-
Galli, R. & Donnelly, K. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. Available at: [Link]
-
N/A. (2021). Recent radical-mediated cyclopropantion processes. ResearchGate. Available at: [Link]
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Charette, A. B. et al. (2000). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]
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N/A. (N.D.). Simmons–Smith reaction. Wikipedia. Available at: [Link]
-
Chemistry CFS. (2017). CYCLOPROPANE FREE RADICAL. YouTube. Available at: [Link]
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Tucker, J. W. & Stephenson, C. R. J. (2012). Radical Cation Cyclopropanations via Chromium Photooxidative Catalysis. PubMed Central. Available at: [Link]
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Fasan, R. et al. (2014). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. PubMed Central. Available at: [Link]
-
Marek, I. et al. (2005). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central. Available at: [Link]
-
Fasan, R. et al. (2018). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. PubMed Central. Available at: [Link]
-
Molander, G. A. & Gutierrez, O. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. PubMed Central. Available at: [Link]
-
Arnold, F. H. et al. (2023). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. Available at: [Link]
-
Aggarwal, V. K. et al. (2026). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science. Available at: [Link]
-
N/A. (N.D.). Cyclopropanation Reactions. Pharmacy 180. Available at: [Link]
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Molander, G. A. & Gutierrez, O. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Organic Chemistry Portal. Available at: [Link]
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Phelan, J. P. et al. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Journal of the American Chemical Society. Available at: [Link]
-
Suero, M. G. (2019). New Alkene Cyclopropanation Reactions Enabled by Photoredox Catalysis via Radical Carbenoids. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]
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de Visser, S. P. (2019). Cyclopropanation Reactions in the Presence or Absence of Free-Radical Spin Trapping Agent. ResearchGate. Available at: [Link]
-
Watson, D. A. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. Journal of the American Chemical Society. Available at: [Link]
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"alternative reagents for the cyclopropanation of tetrasubstituted alkenes"
Welcome to the technical resource hub for researchers, chemists, and process development professionals tackling the challenging cyclopropanation of tetrasubstituted alkenes. This guide is designed to provide practical, experience-driven advice to overcome common hurdles and select the optimal reagents for this sterically and electronically demanding transformation.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding strategy and reagent selection for the cyclopropanation of sterically hindered, tetrasubstituted double bonds.
Q1: Why is the cyclopropanation of tetrasubstituted alkenes so challenging compared to less substituted olefins?
A: The difficulty arises from a combination of steric hindrance and electronic effects. Tetrasubstituted alkenes present a highly crowded environment around the π-bond, physically obstructing the approach of the cyclopropanating agent. Furthermore, they are often electron-poor, which reduces their nucleophilicity and thus their reactivity towards common electrophilic carbene or carbenoid species generated in traditional methods like the Simmons-Smith reaction.[1]
Q2: What are the main classes of alternative reagents to consider when traditional Simmons-Smith conditions fail?
A: When facing a recalcitrant tetrasubstituted alkene, moving beyond the classic Zn-Cu couple is essential. The primary alternative strategies involve transition-metal catalyzed reactions that generate highly reactive metal-carbene intermediates. Key classes include:
-
Iron-Porphyrin and Iron(II) Chloride Systems: These catalysts are effective for generating non-stabilized carbenes from precursors like aliphatic aldehydes, showing remarkable tolerance for sterically demanding alkenes.[2][3]
-
Cobalt-Based Catalysts: Cobalt complexes, particularly with pyridine-diimine (PDI) or oxazoline-iminopyridine (OIP) ligands, can activate dihaloalkanes to form carbenoid species capable of cyclopropanating even challenging substrates.[4][5] These systems offer a distinct advantage by avoiding hazardous diazo compounds.
-
Rhodium(II) and Ruthenium(II) Catalysts: Dirhodium and diruthenium carboxylate complexes are exceptionally effective at decomposing diazo compounds to form metal-carbenes.[6][7] They are often the go-to for high efficiency and can be equipped with chiral ligands to induce enantioselectivity.
-
Gold(I) Catalysts: Homogeneous gold catalysts are powerful for activating substrates, though less commonly cited for this specific transformation, they are part of the modern toolkit for complex organic reactions.
Q3: My substrate is electron-deficient. Which methods are most likely to succeed?
A: Electron-deficient alkenes are poor nucleophiles, making them particularly challenging for classic electrophilic carbenoids.[1] For these substrates, methods involving metalloradical pathways or highly reactive carbene intermediates are preferred.
-
Cobalt(II)-Catalyzed Radical-Type Cyclopropanation: Certain cobalt(II) tetraaza[2]annulene complexes are highly effective for the cyclopropanation of electron-deficient alkenes (e.g., acrylates) using diazo compounds or their tosylhydrazone precursors.[5]
-
Engineered Metalloenzymes: Biocatalytic approaches using redesigned myoglobins have shown promise for the asymmetric cyclopropanation of electron-deficient alkenes by promoting a metallocarbene radical reactivity pathway.[8]
-
Palladium-Catalyzed Directed Cyclopropanation: For substrates containing a directing group (like an 8-aminoquinoline amide), palladium catalysis can enable the cyclopropanation of internal alkenes with pronucleophiles.[9]
Q4: What are the primary safety concerns when using diazo compounds, and what are the alternatives?
A: Diazo compounds, especially diazomethane, are highly toxic and potentially explosive.[10] They can detonate due to shock, heat, or contact with rough surfaces.[10] For this reason, their use requires specialized glassware and stringent safety protocols, and they are often generated in situ to avoid isolation.[10]
Safer alternatives to diazo compounds are a major focus of modern methods:
-
Dihaloalkanes: Reagents like diiodomethane (CH₂I₂), dibromomethane (CH₂Br₂), and gem-dichloroalkanes are used in Simmons-Smith type reactions and with cobalt catalysts.[4][11][12]
-
N-Enoxyphthalimides: These can serve as carbene precursors in Rh(III)-catalyzed reactions initiated by C-H activation, offering a milder alternative.[13]
-
Tosylhydrazone Salts: These can be used to generate diazo compounds in situ in one-pot procedures, which is generally safer than handling the isolated diazo reagent.[5]
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My reaction shows low or no conversion of the starting alkene.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Reagent/Catalyst Activity | Verify the age and storage conditions of catalysts and reagents. Diazo compounds, in particular, can decompose over time. For Simmons-Smith, ensure the zinc-copper couple is freshly prepared and activated. | Use freshly prepared or properly stored reagents. For metal-catalyzed reactions, consider using a freshly opened bottle of catalyst or purifying the existing stock. |
| Inappropriate Reaction Temperature | Review literature for the optimal temperature for your specific catalyst system. The reaction may be too cold to proceed or too hot, causing decomposition. | Systematically screen a range of temperatures. For many transition metal-catalyzed reactions, starting at room temperature or slightly below is a good baseline. |
| Presence of Inhibitors | Water and other protic impurities can quench reactive intermediates. | Ensure all glassware is oven- or flame-dried. Perform the reaction under a rigorously inert atmosphere (argon or nitrogen) and use anhydrous solvents. |
| Low Substrate Reactivity | Your tetrasubstituted alkene may be too sterically hindered or electron-poor for the chosen conditions. | Switch to a more powerful catalytic system. For example, if a Simmons-Smith variant fails, consider an iron- or cobalt-catalyzed method known to be effective for hindered alkenes.[2][14] |
Problem 2: I'm observing significant byproduct formation instead of my desired cyclopropane.
| Potential Cause | Diagnostic Check (NMR/GC-MS) | Recommended Solution |
| Carbene Dimerization | Look for signals corresponding to symmetrical alkenes (e.g., diethyl maleate/fumarate if using ethyl diazoacetate). This byproduct has a molecular weight double that of the carbene unit.[15] | This occurs when the instantaneous concentration of the metal-carbene is too high. Solution: Add the diazo compound very slowly to the reaction mixture using a syringe pump. This favors the reaction with the alkene over dimerization.[15] |
| C-H Insertion | Identify products with the same molecular formula as the desired cyclopropane but with a different structure. Allylic C-H bonds are particularly susceptible. | Solution: The choice of catalyst and ligand is critical. Copper catalysts often show higher selectivity for cyclopropanation over C-H insertion compared to some rhodium catalysts.[15] Using the alkene as the solvent (if feasible) can also increase the probability of the desired reaction. |
| [3+2] Cycloaddition | Search for five-membered ring systems as byproducts. This is more common with donor-acceptor carbenes or when using vinyl or aryl diazo compounds.[6] | Solution: Modify the electronic properties of the catalyst or the carbene precursor. Sometimes a change in solvent can disfavor the cycloaddition pathway. |
Problem 3: The reaction works, but the diastereoselectivity is poor.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Steric/Electronic Control | The catalyst system is not providing enough facial selectivity during the carbene transfer step. | Solution 1 (Ligand Modification): For rhodium or cobalt systems, switch to a bulkier or more structurally rigid ligand set to create a more defined chiral pocket around the metal center.[6] Solution 2 (Directing Groups): If the substrate has a coordinating functional group (e.g., a hydroxyl group), a modified Simmons-Smith reaction can be highly diastereoselective, as the zinc reagent coordinates to the hydroxyl group, directing the cyclopropanation to the cis face.[12][16] Solution 3 (Solvent Effects): Enantioselectivity and diastereoselectivity can be highly solvent-dependent.[6] Screen a variety of solvents (e.g., toluene, THF, dichloromethane) to find optimal conditions. |
Visualized Workflows and Mechanisms
To further aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and reaction pathways.
Caption: Decision tree for selecting a suitable cyclopropanation reagent.
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.
Featured Experimental Protocols
The following are representative, detailed protocols for advanced cyclopropanation methods. Note: These are generalized procedures and must be adapted and optimized for specific substrates.
Protocol 1: Iron-Catalyzed Cyclopropanation using an Aldehyde Precursor (Adapted from DeMuynck et al., a method for non-stabilized carbenes)[2]
This protocol describes a robust method that avoids diazo compounds by generating the carbene precursor from an aliphatic aldehyde.
1. Preparation of Carbene Precursor (α-Benzoyloxy Bromide):
-
To a solution of the desired aliphatic aldehyde (1.0 equiv) in a suitable solvent, add benzoyl bromide (1.1 equiv) and a catalytic amount of ZnBr₂.
-
Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).
-
Work up the reaction and purify the resulting α-benzoyloxy bromide by chromatography or recrystallization.
2. Cyclopropanation Reaction:
-
To a flame-dried flask under an argon atmosphere, add zinc dust (3.0 equiv) and lithium chloride (3.0 equiv).
-
Add anhydrous THF and the α-benzoyloxy bromide precursor (3.0 equiv). Stir vigorously for 3-12 hours at room temperature to form the organozinc intermediate.
-
In a separate flame-dried flask, add the tetrasubstituted alkene (1.0 equiv) and FeCl₂ (5-10 mol%).
-
Transfer the prepared organozinc solution to the flask containing the alkene and catalyst via cannula.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by GC-MS.
-
Upon completion, quench the reaction carefully with saturated aq. NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cobalt-Catalyzed Asymmetric Cyclopropanation with a Dihaloalkane (Adapted from the work of Shaughnessy et al. on cobalt-catalyzed reactions)[4][11]
This method provides an enantioselective route using a chiral cobalt complex and a readily available gem-dihaloalkane as the carbene source.
1. Catalyst Preparation (if not commercially available):
-
Synthesize the chiral oxazoline-iminopyridine (OIP) ligand according to literature procedures.
-
In a glovebox, combine the OIP ligand (1.0 equiv) and CoBr₂ (1.0 equiv) in an anhydrous solvent like THF.
-
Stir the mixture at room temperature until the formation of the [(OIP)CoBr₂] complex is complete. The complex can be isolated or used in situ.
2. Asymmetric Cyclopropanation:
-
In a glovebox, add the [(OIP)CoBr₂] catalyst (5 mol%), the tetrasubstituted alkene (1.0 equiv), and zinc dust (3.0 equiv) to a reaction vial.
-
Add an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the gem-dihaloalkane (e.g., 2,2-dichloropropane for dimethylcyclopropanation) (2.0-3.0 equiv) to the mixture.
-
Seal the vial and stir at the optimized temperature (e.g., 40-60 °C) for 24-48 hours.
-
Monitor the reaction for conversion and enantiomeric excess (by chiral HPLC or GC).
-
After completion, cool the reaction to room temperature, filter through a pad of Celite to remove zinc and catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the resulting cyclopropane by flash column chromatography.
References
-
Benchchem. Side reactions and byproduct formation in cyclopropanation reactions.
-
Wikipedia. Metal-catalyzed cyclopropanations.
-
Wikipedia. Simmons–Smith reaction.
-
ProQuest. TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.
-
Master Organic Chemistry. Cyclopropanation of Alkenes.
-
Angewandte Chemie International Edition. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
-
ACS Publications. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.
-
PubMed Central. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes.
-
PubMed Central. Diastereoselective Radical‐Type Cyclopropanation of Electron‐Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[2]annulene Catalyst.
-
PubMed Central. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
-
ACS Publications. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
-
PubMed Central. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates.
-
ChemRxiv. Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation.
-
PubMed Central. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes.
-
University of Rochester Research. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical.
-
Royal Society of Chemistry. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate.
-
ACS Publications. An In-Depth Computational Study of Alkene Cyclopropanation Catalyzed by Fe(porphyrin)(OCH3) Complexes. The Environmental Effects on the Energy Barriers.
-
ResearchGate. An In-Depth Computational Study of Alkene Cyclopropanation Catalyzed by Fe(porphyrin)(OCH 3 ) Complexes. The Environmental Effects on the Energy Barriers.
-
PubMed Central. Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation.
-
NIH National Library of Medicine. An In-Depth Computational Study of Alkene Cyclopropanation Catalyzed by Fe(porphyrin)(OCH3) Complexes. The Environmental Effects on the Energy Barriers.
-
PubMed Central. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis.
-
NIH National Library of Medicine. Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation.
-
ResearchGate. Catalytic Cyclopropanation Reactions.
-
Benchchem. troubleshooting low conversion in cyclopropanation reactions.
-
YouTube. Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85).
-
Iowa State University Digital Repository. Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins.
-
Organic Chemistry Portal. Simmons-Smith Reaction.
-
AIR Unimi. HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION.
-
YouTube. Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions.
-
MDPI. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates.
-
ResearchGate. New Alkene Cyclopropanation Reactions Enabled by Photoredox Catalysis via Radical Carbenoids.
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Validation & Comparative
A Comparative Guide to the Bioactivity of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Cyclopropane Ring in Bioactive Molecules
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal and agricultural chemistry.[1][2] Its inherent ring strain and unique electronic properties bestow upon molecules a rigid conformation and an altered metabolic profile compared to their acyclic or larger-ring counterparts.[3] This has led to the incorporation of the cyclopropane scaffold into a diverse range of biologically active compounds, from potent enzyme inhibitors to insecticides.[2][3] This guide focuses on 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid, a simple yet intriguing molecule, and explores its potential bioactivity through the lens of its structural relatives.
Comparative Bioactivity Analysis: Insights from Analogue Studies
Direct experimental data on the bioactivity of this compound is scarce in the reviewed literature. However, by examining structurally similar cyclopropane carboxylic acid derivatives, we can extrapolate potential areas of biological activity. Key areas where analogues have shown promise include antibacterial and herbicidal applications.
Antibacterial Potential: Targeting Essential Bacterial Pathways
Several studies have highlighted the potential of cyclopropane carboxylic acid derivatives as antibacterial agents. A notable target is the enzyme O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis in bacteria and is absent in mammals, making it an attractive target for selective drug design.[4]
A study by researchers at the University of Parma and collaborating institutions investigated a series of 2-phenylcyclopropane carboxylic acids as inhibitors of OASS from Salmonella enterica serovar Typhimurium. While these compounds exhibited nanomolar binding affinity for the enzyme, their whole-cell activity was limited, likely due to poor permeability across the bacterial membrane.[4] This underscores a critical aspect of drug design for this class of molecules: optimizing not only target engagement but also cellular uptake.
Another study focused on 2-heptylcyclopropane-1-carboxylic acid (2CP) demonstrated its ability to disperse and inhibit biofilms of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[5] Biofilms are a major challenge in clinical settings, and compounds that can disrupt them are of significant interest. The locked cis-like configuration of the cyclopropane ring in 2CP was suggested to be crucial for its activity.[5]
These findings suggest that this compound and its analogues could be promising candidates for antibacterial drug discovery, potentially acting as enzyme inhibitors or anti-biofilm agents. Further research is warranted to synthesize and test these compounds against a panel of clinically relevant bacteria.
Herbicidal Activity: Disrupting Plant-Specific Pathways
Cyclopropane-containing molecules have also been explored for their herbicidal properties. The enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, which catalyzes the final step in ethylene biosynthesis in plants, is a key target.[2] Ethylene is a crucial plant hormone regulating growth, development, and stress responses.
A study published in Phytochemistry investigated the inhibitory effects of several cyclopropane carboxylic acid derivatives on partially purified apple ACC oxidase.[2] Among the tested compounds were cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), which showed inhibitory activity. Notably, 2-methyl cyclopropanecarboxylic acid (MCA) was also tested, demonstrating that even simple substitutions on the cyclopropane ring can influence activity.[2]
More recently, a 2022 study in Pesticide Biochemistry and Physiology described the design and synthesis of new cyclopropane-1,1-dicarboxylic acid analogues as inhibitors of ketol-acid reductoisomerase (KARI), another essential enzyme in the branched-chain amino acid biosynthesis pathway in plants.[6] While most of the synthesized compounds showed low herbicidal activity, the study provided a basis for designing more effective KARI inhibitors based on the cyclopropane scaffold.[6]
These studies suggest that this compound and its analogues could be investigated for their potential as herbicides, targeting key enzymes in plant-specific metabolic pathways.
Quantitative Data Summary
While direct comparative data for the title compound is unavailable, the following table summarizes the reported bioactivities of some relevant analogues to provide a contextual framework.
| Compound/Analogue | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) | Reference |
| 2-phenylcyclopropane carboxylic acid derivatives | Antibacterial (Enzyme Inhibition) | O-acetylserine sulfhydrylase (OASS) | Nanomolar binding affinity | [4] |
| 2-heptylcyclopropane-1-carboxylic acid (2CP) | Anti-biofilm | S. aureus & P. aeruginosa biofilm dispersion | ~100% dispersal at 125 µg/mL (S. aureus) | [5] |
| trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) | Herbicidal (Enzyme Inhibition) | Apple ACC oxidase | Inhibitory activity demonstrated | [2] |
| 2-methyl cyclopropanecarboxylic acid (MCA) | Herbicidal (Enzyme Inhibition) | Apple ACC oxidase | Tested as an inhibitor | [2] |
| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Herbicidal | Bentgrass (Agrostis stolonifera) | Moderate activity | [6] |
Experimental Protocols
To facilitate further research into the bioactivity of this compound and its analogues, this section provides detailed, step-by-step methodologies for key experiments based on the cited literature.
Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[7][8]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compounds (e.g., this compound and its analogues)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Grow the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
Protocol 2: In Vitro Enzyme Inhibition Assay (ACC Oxidase)
This protocol is a conceptual outline based on the study of ACC oxidase inhibition.[2]
Objective: To determine the inhibitory effect of test compounds on the activity of ACC oxidase.
Materials:
-
Partially purified ACC oxidase from a plant source (e.g., apple)
-
1-aminocyclopropane-1-carboxylic acid (ACC) as the substrate
-
Test compounds
-
Assay buffer (e.g., MOPS buffer with FeSO₄, sodium ascorbate, and NaHCO₃)
-
Gas chromatograph (GC) to measure ethylene production
Procedure:
-
Enzyme Preparation: Extract and partially purify ACC oxidase from the plant tissue following established protocols.
-
Reaction Mixture Preparation: In a sealed vial, prepare a reaction mixture containing the assay buffer, ACC, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the partially purified ACC oxidase to the reaction mixture.
-
Incubation: Incubate the reaction vials at a controlled temperature (e.g., 30°C) for a specific time period.
-
Ethylene Measurement: After incubation, take a sample from the headspace of the vial using a gas-tight syringe and inject it into a GC equipped with a suitable column and detector to quantify the amount of ethylene produced.
-
Data Analysis: Calculate the percentage of inhibition of ACC oxidase activity for each compound concentration compared to a control reaction without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Signaling Pathways and Mechanisms of Action
The bioactivity of cyclopropane carboxylic acid derivatives is intrinsically linked to their ability to interact with specific biological targets and modulate signaling pathways.
Potential Mechanism of Antibacterial Action
As suggested by studies on analogues, a plausible mechanism of action for antibacterial cyclopropane derivatives is the inhibition of essential enzymes in bacterial metabolic pathways.[4] For instance, the inhibition of OASS would disrupt cysteine biosynthesis, leading to a cascade of downstream effects, including impaired protein synthesis and ultimately, bacterial cell death. The strained cyclopropane ring might play a role in the binding affinity to the enzyme's active site.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthetic Validation of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclopropyl motif is a valuable structural element, known to enhance metabolic stability, binding affinity, and other pharmacological properties of drug candidates.[1][2] The synthesis of specifically substituted cyclopropanes, such as 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid, presents unique challenges and requires a careful evaluation of synthetic strategies. This guide provides a comprehensive comparison of potential synthetic routes to this target molecule, offering an in-depth analysis of their respective strengths and weaknesses, supported by experimental insights and data for analogous systems.
Introduction to the Target Molecule
This compound is a structurally interesting small molecule with potential applications as a building block in the synthesis of more complex bioactive compounds. Its gem-disubstituted cyclopropane ring, bearing a methyl and an isopropyl group, introduces significant steric hindrance, which must be a key consideration in the selection of a synthetic route. This guide will explore four distinct and plausible approaches to its synthesis, evaluating each for efficiency, stereocontrol, and practicality.
Comparative Analysis of Synthetic Routes
Four principal strategies for the synthesis of this compound are considered:
-
Simmons-Smith Cyclopropanation of a Hindered Allylic Alcohol followed by Oxidation.
-
Kulinkovich Reaction of an Isopropyl Ester followed by Oxidation.
-
Rhodium-Catalyzed Cyclopropanation of a Sterically Hindered Alkene.
-
Palladium-Catalyzed Intramolecular C-H Activation.
The following sections will delve into the mechanistic rationale, experimental protocols, and expected outcomes for each of these routes.
Route 1: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[3][4] For the synthesis of our target molecule, a two-step sequence is proposed, starting from a sterically hindered allylic alcohol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule via Simmons-Smith cyclopropanation.
Rationale and Key Considerations
The directing effect of the hydroxyl group in allylic alcohols is known to favor the delivery of the methylene group to the same face of the double bond, offering a degree of stereocontrol.[5][6] The Furukawa modification, which utilizes diethylzinc (Et2Zn), is often preferred for its enhanced reactivity, especially with less nucleophilic or sterically hindered alkenes.[2][3]
A significant challenge in this route is the steric hindrance posed by the gem-dialkyl substitution on the alkene. While the Simmons-Smith reaction is known to be sensitive to steric effects, successful cyclopropanations of hindered alkenes have been reported, often with the need for modified reagents or prolonged reaction times.[7][8]
The subsequent oxidation of the primary alcohol to a carboxylic acid can be achieved using a variety of reagents. Jones oxidation (CrO3/H2SO4) or pyridinium chlorochromate (PCC) followed by further oxidation are common choices.
Experimental Protocol: Simmons-Smith Cyclopropanation (Analogous System)
-
Step 1: Cyclopropanation of 3,4-Dimethylpent-1-en-3-ol.
-
To a solution of 3,4-dimethylpent-1-en-3-ol (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add a solution of diethylzinc (2.0 equiv, 1.0 M in hexanes) dropwise.
-
After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield (2-methyl-2-(propan-2-yl)cyclopropyl)methanol.
-
-
Step 2: Oxidation to the Carboxylic Acid.
-
Dissolve the cyclopropylmethanol (1.0 equiv) in acetone.
-
Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is observed.
-
Stir for 2-4 hours at room temperature.
-
Quench the reaction with isopropanol.
-
Remove the acetone in vacuo and partition the residue between ether and water.
-
Extract the aqueous layer with ether, combine the organic layers, and extract with aqueous sodium hydroxide.
-
Acidify the aqueous extracts with concentrated HCl and extract with ether.
-
Dry the final organic extracts over anhydrous sodium sulfate, and concentrate to yield the target carboxylic acid.
-
Data Comparison
| Parameter | Simmons-Smith Route |
| Starting Material | 3,4-Dimethylpent-1-en-3-ol |
| Key Reagents | Diethylzinc, Diiodomethane, Jones Reagent |
| Reported Yields (Analogous Systems) | 50-70% for cyclopropanation, 70-90% for oxidation.[1] |
| Stereoselectivity | Good for the cyclopropanation step, directed by the hydroxyl group. |
| Advantages | Well-established reaction, potential for stereocontrol. |
| Disadvantages | Steric hindrance may lower yield, use of toxic chromium reagents. |
Route 2: Kulinkovich Reaction
The Kulinkovich reaction provides an alternative approach to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[9][10][11] This method is particularly attractive as it can directly generate a 1-substituted cyclopropanol, which can then be oxidized to the target carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule via the Kulinkovich reaction.
Rationale and Key Considerations
The Kulinkovich reaction proceeds via a titanacyclopropane intermediate, which then reacts with the ester. The use of a Grignard reagent with β-hydrogens is crucial for the formation of this intermediate.[9][10] For our target molecule, reacting methyl isobutyrate with isopropylmagnesium bromide in the presence of titanium(IV) isopropoxide should yield the desired cyclopropanol precursor.
A key advantage of this route is the direct formation of the cyclopropane ring with the desired substitution pattern from readily available starting materials. The subsequent oxidation of the tertiary cyclopropanol to the carboxylic acid requires a strong oxidizing agent capable of cleaving the C-C bond adjacent to the hydroxyl group. A ruthenium-catalyzed oxidation with sodium periodate is a viable option.
Experimental Protocol: Kulinkovich Reaction (Analogous System)
-
Step 1: Synthesis of 1-Isopropyl-2-methylcyclopropan-1-ol.
-
To a solution of methyl isobutyrate (1.0 equiv) and titanium(IV) isopropoxide (0.2 equiv) in anhydrous THF (0.5 M) at room temperature under an inert atmosphere, add a solution of isopropylmagnesium bromide (3.0 equiv, 2.0 M in THF) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the cyclopropanol.
-
-
Step 2: Oxidative Cleavage to the Carboxylic Acid.
-
To a biphasic mixture of the cyclopropanol (1.0 equiv) in carbon tetrachloride, acetonitrile, and water (2:2:3), add sodium periodate (4.0 equiv) and ruthenium(III) chloride hydrate (0.02 equiv).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude acid by recrystallization or flash column chromatography.
-
Data Comparison
| Parameter | Kulinkovich Route |
| Starting Material | Methyl isobutyrate |
| Key Reagents | Isopropylmagnesium bromide, Titanium(IV) isopropoxide, Ruthenium(III) chloride |
| Reported Yields (Analogous Systems) | 60-80% for cyclopropanol formation, 50-70% for oxidation.[12] |
| Stereoselectivity | Generally produces a mixture of diastereomers. |
| Advantages | Convergent route from simple starting materials. |
| Disadvantages | Stoichiometric use of titanium reagent, potential for low yield in oxidation step. |
Route 3: Rhodium-Catalyzed Cyclopropanation
Transition-metal catalysis, particularly with rhodium(II) complexes, offers a powerful method for the cyclopropanation of alkenes using diazo compounds as carbene precursors.[13][14][15] This approach can be highly efficient and stereoselective, depending on the choice of catalyst and diazo reagent.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule via rhodium-catalyzed cyclopropanation.
Rationale and Key Considerations
The reaction of a sterically hindered alkene, 3,3-dimethyl-1-butene, with a diazo ester in the presence of a rhodium catalyst is proposed. The choice of rhodium(II) acetate (Rh2(OAc)4) as the catalyst is common for such transformations. The success of this reaction will heavily depend on the ability of the rhodium carbene intermediate to approach the sterically encumbered double bond.
A significant advantage of this route is the direct formation of the cyclopropane carboxylate ester, which can then be easily hydrolyzed to the target carboxylic acid. The use of diazo compounds, however, requires careful handling due to their potential instability and toxicity.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation (Analogous System)
-
Step 1: Cyclopropanation of 3,3-Dimethyl-1-butene.
-
To a solution of 3,3-dimethyl-1-butene (5.0 equiv) and rhodium(II) acetate (0.01 equiv) in anhydrous dichloromethane (0.2 M) at room temperature under an inert atmosphere, add a solution of ethyl diazoacetate (1.0 equiv) in dichloromethane via syringe pump over 4-6 hours.
-
Stir the reaction mixture for an additional 12 hours after the addition is complete.
-
Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the ethyl cyclopropanecarboxylate.
-
-
Step 2: Hydrolysis to the Carboxylic Acid.
-
Dissolve the ethyl ester (1.0 equiv) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the target carboxylic acid.
-
Data Comparison
| Parameter | Rhodium-Catalyzed Route |
| Starting Material | 3,3-Dimethyl-1-butene |
| Key Reagents | Ethyl diazoacetate, Rhodium(II) acetate, Lithium hydroxide |
| Reported Yields (Analogous Systems) | 40-60% for cyclopropanation of hindered alkenes.[13] |
| Stereoselectivity | Can be controlled with chiral rhodium catalysts. |
| Advantages | Direct formation of the cyclopropane ester, mild reaction conditions. |
| Disadvantages | Use of potentially hazardous diazo compounds, lower yields with hindered alkenes. |
Route 4: Palladium-Catalyzed Intramolecular C-H Activation
A more modern approach involves the use of palladium catalysis to effect an intramolecular C-H activation of a gem-dialkyl group to form a cyclopropane ring.[16][17] This strategy offers a novel and potentially efficient disconnection for the synthesis of the target molecule.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule via palladium-catalyzed C-H activation.
Rationale and Key Considerations
This route involves the synthesis of a precursor containing a gem-dialkyl group ortho to an aryl bromide. Palladium-catalyzed intramolecular C-H activation would then form a bicyclo[4.1.0]heptane system. The use of a pivalate ligand has been shown to be crucial in directing the reaction towards cyclopropanation over other potential side reactions.[16] Subsequent ozonolysis of the aromatic ring would then yield the desired dicarboxylic acid, which could potentially be selectively decarboxylated to the target mono-acid.
This approach is the most novel and potentially the most efficient in terms of step economy for the formation of the cyclopropane ring. However, the synthesis of the starting material may be challenging, and the ozonolysis of the bicyclic intermediate may lead to a mixture of products.
Experimental Protocol: Palladium-Catalyzed C-H Activation (Analogous System)
-
Step 1: Intramolecular Cyclopropanation.
-
To a sealed tube, add the aryl bromide precursor (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), pivalic acid (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 120 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel.
-
-
Step 2: Ozonolysis to the Dicarboxylic Acid.
-
Dissolve the cyclopropane intermediate in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen and then add hydrogen peroxide (30% aqueous solution).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work up the reaction by extracting with an appropriate organic solvent and purify to isolate the dicarboxylic acid.
-
Data Comparison
| Parameter | Palladium-Catalyzed Route |
| Starting Material | 1-Bromo-2-(2,3-dimethylbutan-2-yl)benzene |
| Key Reagents | Palladium(II) acetate, Pivalic acid, Ozone |
| Reported Yields (Analogous Systems) | 50-80% for cyclopropanation.[17] |
| Stereoselectivity | Not applicable for this specific target. |
| Advantages | Novel and potentially step-economical. |
| Disadvantages | Synthesis of starting material may be complex, ozonolysis may be non-selective. |
Characterization of the Target Molecule
The successful synthesis of this compound would be confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, which are typically shielded and appear in the region of 0.5-1.5 ppm. The isopropyl group would exhibit a doublet for the methyl protons and a septet for the methine proton. The methyl group on the cyclopropane ring would appear as a singlet. The carboxylic acid proton would be a broad singlet at higher chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show the characteristic upfield signals for the cyclopropyl carbons. The quaternary carbon of the cyclopropane ring would be a key indicator. The carbonyl carbon of the carboxylic acid would appear in the region of 170-180 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch at approximately 1700 cm⁻¹.[18][19][20]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the target compound (C8H14O2, 142.19 g/mol ).[21]
Conclusion and Recommendation
This guide has presented four distinct and viable synthetic routes to this compound. Each route has its own set of advantages and challenges.
-
The Simmons-Smith route is a classic and reliable method, with the potential for good stereocontrol, but may be hampered by the steric hindrance of the substrate.
-
The Kulinkovich reaction offers a convergent approach from simple starting materials but may suffer from lower yields in the oxidation step.
-
The rhodium-catalyzed route is elegant and direct but involves the use of potentially hazardous diazo reagents and may give lower yields with hindered alkenes.
-
The palladium-catalyzed C-H activation is a modern and innovative approach but requires a more complex starting material and the final ozonolysis step may lack selectivity.
For the initial validation of a synthetic route to this specific target, the Simmons-Smith cyclopropanation of 3,4-dimethylpent-1-en-3-ol followed by oxidation is recommended as the most prudent starting point. This route relies on well-understood chemistry and offers a good balance between predictability and potential for success. The starting allylic alcohol is commercially available or readily synthesized. While steric hindrance is a concern, the directing effect of the hydroxyl group provides a good chance of achieving the desired cyclopropanation. Subsequent oxidation to the carboxylic acid is a standard transformation.
Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the research program, including scale, desired purity, and available resources. The information provided in this guide should serve as a valuable resource for researchers and drug development professionals in making an informed decision for the synthesis of this and other structurally related cyclopropanecarboxylic acids.
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Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Cyclopropanecarboxylic acid. NIST WebBook. [Link]
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Direct Synthesis of Cyclopropanes from Gem-Dialkyl Groups Through Double C–H Activation. ChemRxiv. [Link]
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Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI. [Link]
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Simmons-Smith Cyclopropanation Reaction. Wiley Online Library. [Link]
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Isolation and partial purification of dicarboxylic acid binding protein from luminal-membrane vesicles of rabbit kidney cortex. PubMed. [Link]
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1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. [Link]
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1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. [Link]
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METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION. European Patent Office. [Link]
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A Comparative Guide to 2-Alkyl-2-Methylcyclopropane-1-Carboxylic Acids: Unlocking Their Potential in Modulating Biological Systems
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with tunable biological activities is perpetual. Among these, the cyclopropane ring, a motif of inherent strain and unique electronic character, offers a compelling starting point for the design of new therapeutic agents.[1] This guide provides an in-depth comparison of 2-alkyl-2-methylcyclopropane-1-carboxylic acids, a class of compounds demonstrating significant potential in various biological applications, with a particular focus on their role as modulators of bacterial biofilms.
Introduction: The Significance of the Cyclopropane Moiety
The three-membered ring of cyclopropane derivatives endows them with a unique combination of rigidity and reactivity, making them valuable as conformationally restricted analogs of endogenous molecules and as pharmacophores in their own right.[1] The introduction of substituents onto the cyclopropane ring allows for the fine-tuning of their physicochemical properties and biological activities. This guide will delve into the structure-activity relationship (SAR) of 2-alkyl-2-methylcyclopropane-1-carboxylic acids, offering insights into their synthesis, biological evaluation, and a comparative analysis of their performance against relevant alternatives.
Synthesis of 2-Alkyl-2-Methylcyclopropane-1-Carboxylic Acids: A Methodological Overview
The synthesis of 2-alkyl-2-methylcyclopropane-1-carboxylic acids can be achieved through various established synthetic routes. A common and effective method is the cyclopropanation of a corresponding alkene.
Experimental Protocol: Simmons-Smith Cyclopropanation
A robust method for the synthesis of the cyclopropane ring is the Simmons-Smith reaction. Below is a generalized protocol for the synthesis of a 2-alkyl-2-methylcyclopropane-1-carboxylic acid derivative, exemplified by the synthesis of 2-heptylcyclopropane-1-carboxylic acid, a potent biofilm dispersing agent.[1]
Step 1: Synthesis of the Alkene Precursor
The synthesis begins with the preparation of the corresponding alkene. For instance, in the synthesis of 2-heptylcyclopropane-1-carboxylic acid, a suitable starting material would be an unsaturated ester that can be subsequently cyclopropanated.
Step 2: Cyclopropanation
-
Dissolve the alkene precursor in a suitable solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of diethylzinc (typically a 1 M solution in hexanes) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Slowly add diiodomethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM or diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis of the Ester
-
Dissolve the cyclopropanated ester in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extract the carboxylic acid product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 2-alkyl-2-methylcyclopropane-1-carboxylic acid.
Structure-Activity Relationship: The Impact of the 2-Alkyl Group on Biofilm Modulation
A key area where 2-alkylcyclopropane-1-carboxylic acids have shown significant promise is in the modulation of bacterial biofilms. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[2] Fatty acid signaling molecules are known to play a role in the regulation of biofilm formation and dispersal.[3][4] The investigation of synthetic analogs, such as 2-alkylcyclopropane-1-carboxylic acids, offers a strategy to develop more stable and potent anti-biofilm agents.
Comparative Analysis: 2-Heptylcyclopropane-1-Carboxylic Acid vs. Unsaturated Analogs
A pivotal study by Harrison et al. provides a direct comparison of 2-heptylcyclopropane-1-carboxylic acid (2CP) with its unsaturated analog, cis-2-decenoic acid (C2DA) , a known bacterial signaling molecule, and the less active trans-2-decenoic acid (T2DA) .[1][5][6][7] The cyclopropane ring in 2CP effectively "locks" the molecule in a conformation that mimics the active cis-isomer of C2DA, thereby preventing isomerization to the less active trans-form.[1][6]
The ability of these compounds to disperse established biofilms of pathogenic bacteria is a critical measure of their potential as therapeutic agents.
| Compound | Concentration (µg/mL) | Biofilm Dispersion (S. aureus) | Biofilm Dispersion (P. aeruginosa) |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | 125 | ~100% | ~60% |
| cis-2-Decenoic acid (C2DA) | 125 | ~25% | ~40% |
| trans-2-Decenoic acid (T2DA) | 125 | No significant dispersal | ~40% |
Data sourced from Harrison et al. (2021).[1][5][6][7]
These results clearly demonstrate the superior biofilm dispersing activity of 2CP against Staphylococcus aureus compared to its unsaturated counterpart, C2DA.[1][5][6][7] Against Pseudomonas aeruginosa, 2CP also showed a trend towards greater efficacy.[1][5][6][7] This enhanced activity is attributed to the conformational rigidity imposed by the cyclopropane ring, which maintains the molecule in its more active state.[1][6]
An important aspect of anti-biofilm agents is their ability to work in concert with conventional antibiotics. Harrison and colleagues also investigated the synergistic effects of 2CP with various antibiotics. The combination of 2CP with antibiotics like tobramycin, tetracycline, or levofloxacin led to a significant reduction in the minimum concentration of the antibiotic required to inhibit and eradicate biofilms of both S. aureus and P. aeruginosa.[1][7] This suggests that 2-alkylcyclopropane-1-carboxylic acids could be valuable as adjuvants in antibiotic therapy for biofilm-associated infections.
The Influence of Alkyl Chain Length
While the study on 2-heptylcyclopropane-1-carboxylic acid provides a strong case for the potential of this class of compounds, a comprehensive understanding of the SAR requires the investigation of how the length of the 2-alkyl chain influences activity. In studies of other alkyl-substituted bioactive molecules, the chain length is often a critical determinant of efficacy. For instance, in alkyl amines and amides, antimicrobial activity is most pronounced with chain lengths of 11 to 15 carbons.[8] It is plausible that a similar relationship exists for 2-alkylcyclopropane-1-carboxylic acids in their anti-biofilm activity, where the alkyl chain length would modulate the compound's interaction with the bacterial cell membrane or its target receptors. Further research synthesizing and testing a series of 2-alkyl-2-methylcyclopropane-1-carboxylic acids with varying alkyl chains (e.g., from C3 to C11) is warranted to fully elucidate this aspect of their SAR.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: General Structure of 2-Alkyl-2-Methylcyclopropane-1-Carboxylic Acids
Caption: General chemical structure of the target compounds.
Diagram 2: Proposed Mechanism of Action in Biofilm Dispersion
Caption: Conceptual workflow of biofilm dispersion by the compounds.
Conclusion and Future Directions
The study of 2-alkyl-2-methylcyclopropane-1-carboxylic acids reveals a promising class of bioactive molecules. The available data, particularly on 2-heptylcyclopropane-1-carboxylic acid, strongly supports their potential as effective anti-biofilm agents, outperforming their unsaturated analogs. The conformational constraint provided by the cyclopropane ring appears to be a key factor in their enhanced activity.
To fully harness the potential of this chemical scaffold, future research should focus on a systematic exploration of the structure-activity relationship by:
-
Varying the 2-Alkyl Chain: Synthesizing and testing a series of compounds with different alkyl chain lengths and branching to optimize activity and understand the impact of lipophilicity.
-
Investigating the Role of the 2-Methyl Group: Comparing the activity of 2-alkyl-2-methylcyclopropane-1-carboxylic acids with their 2-unsubstituted counterparts to determine the influence of the methyl group on efficacy and target interaction.
-
Exploring a Broader Range of Biological Targets: While the anti-biofilm activity is promising, the unique structural features of these compounds suggest they may have utility against other biological targets, warranting broader screening efforts.
By pursuing these avenues of research, the scientific community can further unlock the therapeutic potential of 2-alkyl-2-methylcyclopropane-1-carboxylic acids and develop novel solutions for pressing challenges in medicine and drug development.
References
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Harrison, J. J., Awais, F., Harris, L. G., Raji, A. I., Hoffman, B. M., Baker, S. E., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180. [Link]
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Harrison, J. J., Awais, F., Harris, L. G., Raji, A. I., Hoffman, B. M., Baker, S. E., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. ResearchGate. [Link]
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Harrison, J. J., Awais, F., Harris, L. G., Raji, A. I., Hoffman, B. M., Baker, S. E., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers. [Link]
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Harrison, J. J., Awais, F., Harris, L. G., Raji, A. I., Hoffman, B. M., Baker, S. E., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PubMed. [Link]
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Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. In Small Ring Compounds in Organic Synthesis VI (pp. 1-67). Springer, Berlin, Heidelberg. [Link]
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Kabri, Y., Gillaizeau, I., & Arseniyadis, S. (2018). Refining the structure activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1349–1358. [Link]
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Davies, D. G., & Marques, C. N. H. (2009). A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms. Journal of Bacteriology, 191(5), 1393–1403. [Link]
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Grogan, D. W., & Cronan, J. E., Jr. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and Molecular Biology Reviews, 61(4), 429–441. [Link]
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Al-Wrafy, F. A., Al-Ghamdi, S. A., Al-Oqaili, N. A. M., Al-Turkistani, A. A., & Al-Harbi, S. A. (2022). Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. Molecules, 27(21), 7386. [Link]
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Kabat, M., Janczak, J., & Wróblewska, A. (2022). Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. International Journal of Molecular Sciences, 23(21), 13359. [Link]
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A Comparative Guide to the Metabolic Stability of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid and its Linear Analogues
Introduction: The Quest for Metabolic Robustness in Drug Design
In the intricate journey of drug discovery and development, achieving optimal metabolic stability is a cornerstone of success. A compound's susceptibility to metabolic breakdown dictates its pharmacokinetic profile, influencing critical parameters such as half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] Consequently, medicinal chemists are in a constant pursuit of molecular architectures that can withstand the metabolic machinery of the body, primarily the cytochrome P450 (CYP) enzyme system located in the liver.[3][4]
One strategy that has gained considerable traction is the incorporation of strained ring systems, particularly the cyclopropyl group, into drug candidates.[5][6][7] The unique electronic and conformational properties of the cyclopropane ring often render it resistant to oxidative metabolism, a common fate for many linear alkyl chains.[8][9] This guide provides a comprehensive framework for assessing the metabolic stability of a model compound, 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid, against its rationally designed linear analogues. By presenting a detailed experimental protocol and interpreting the anticipated results, we aim to provide researchers, scientists, and drug development professionals with a practical guide to evaluating the metabolic advantages of cyclopropane-containing molecules.
Experimental Design: A Head-to-Head Comparison
The central tenet of this investigation is a direct comparison of the metabolic fate of our cyclopropane-containing lead compound with that of its non-cyclic counterparts. The choice of linear analogues is critical for a meaningful structure-activity relationship (SAR) analysis.
Selection of Test Compounds
-
Lead Compound: this compound (Compound 1)
-
Linear Analogue 1 (gem-Dimethyl Analogue): 2,2,3-trimethylbutanoic acid (Compound 2). This analogue replaces the cyclopropyl ring with a gem-dimethyl group, a common bioisosteric replacement, to probe the effect of the ring versus a sterically hindered open-chain structure.[10][11]
-
Linear Analogue 2 (Less Hindered Analogue): 2,3-dimethylbutanoic acid (Compound 3). This analogue represents a less sterically hindered open-chain version, which is expected to be more susceptible to metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
To assess the metabolic stability of our test compounds, we will employ a well-established in vitro model: the human liver microsomal (HLM) stability assay.[3][12][13] HLMs are subcellular fractions of the liver that are rich in CYP enzymes, the primary drivers of phase I metabolism.[14][15]
Materials and Reagents
-
Pooled Human Liver Microsomes (from a reputable supplier)
-
Test Compounds (Compound 1, 2, and 3)
-
Positive Control Compounds: Verapamil (high clearance) and Diazepam (low clearance)[16]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal Standard (a structurally similar compound not found in the matrix, for LC-MS/MS analysis)
-
LC-MS/MS system for quantitative analysis
Step-by-Step Methodology
-
Preparation of Working Solutions:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a working solution of each compound at 100 µM in the phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the required volume of phosphate buffer.
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add the test compound or positive control to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage of remaining compound is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k).
From this, two key parameters are calculated:
-
In vitro half-life (t½): t½ = 0.693 / k
-
Intrinsic clearance (CLint): CLint = (0.693 / t½) / (mg microsomal protein/mL)
These parameters provide a quantitative measure of the metabolic stability of each compound.[6][8]
Anticipated Results and Data Presentation
Based on the established principles of metabolic stability, we anticipate that the cyclopropane-containing compound will exhibit significantly greater stability compared to its linear analogues. The following table illustrates the expected data from this comparative study.
| Compound | Structure | Expected In Vitro Half-life (t½, min) | Expected Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 (this compound) | COOHCH3 | > 60 | < 10 |
| 2 (2,2,3-trimethylbutanoic acid) | COOHCH3CH3CH3CH3 | 30 - 60 | 10 - 25 |
| 3 (2,3-dimethylbutanoic acid) | COOHCH3CH3CH3 | < 30 | > 25 |
Visualization of Experimental Workflow and Metabolic Pathways
To further clarify the experimental process and the underlying metabolic rationale, the following diagrams are provided.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Predicted metabolic pathways of the test compounds.
Discussion and Scientific Rationale
The anticipated results are grounded in the fundamental principles of drug metabolism. The enhanced metabolic stability of the cyclopropane-containing compound can be attributed to several factors:
-
Resistance to CYP-mediated Oxidation: The C-H bonds on a cyclopropane ring are generally less susceptible to abstraction by the reactive oxygen species generated in the active site of CYP enzymes compared to the C-H bonds in a flexible alkyl chain.[8] This is due to the increased s-character and strength of these bonds.
-
Steric Hindrance: The rigid, three-dimensional structure of the cyclopropyl group can sterically hinder the approach and binding of the molecule to the active site of metabolizing enzymes.
-
Conformational Rigidity: The cyclopropane ring locks the adjacent substituents into a more defined conformation, which may not be optimal for binding to the active site of metabolizing enzymes. In contrast, linear analogues have greater conformational flexibility, increasing the probability of adopting a conformation that is amenable to metabolism.[7]
The gem-dimethyl group in Compound 2 is also known to confer a degree of metabolic stability due to steric hindrance.[11][22][23] However, it is generally considered less effective at blocking metabolism than a cyclopropyl group. Compound 3, with less steric bulk, is expected to be the most metabolically labile of the three.
The carboxylic acid moiety in all three compounds is a potential site for phase II metabolism (e.g., glucuronidation).[23][24] While our primary focus here is on phase I oxidative metabolism, a comprehensive metabolic stability assessment in hepatocytes would provide insights into both phase I and phase II pathways.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound approach to assessing the metabolic stability of this compound in comparison to its linear analogues. The anticipated outcome of this study is a clear demonstration of the metabolic-sparing effect of the cyclopropyl group. Such data is invaluable in the early stages of drug discovery, providing a strong rationale for prioritizing cyclopropane-containing scaffolds in lead optimization campaigns.
Future studies could expand on this work by:
-
Metabolite Identification: Identifying the specific metabolites formed from the linear analogues to pinpoint the exact sites of metabolic attack.
-
Hepatocyte Stability Assays: Using intact liver cells to assess the contribution of both phase I and phase II metabolism.
-
In Vivo Pharmacokinetic Studies: Correlating the in vitro metabolic stability data with in vivo pharmacokinetic parameters in an appropriate animal model.
By systematically evaluating the impact of structural modifications on metabolic stability, researchers can make more informed decisions in the design of new chemical entities with improved pharmacokinetic profiles and a higher probability of clinical success.
References
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]
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"mass spectrometric fragmentation analysis of cyclopropane carboxylic acids"
An In-Depth Comparative Guide to the Mass Spectrometric Fragmentation Analysis of Cyclopropane Carboxylic Acids
Authored by a Senior Application Scientist
Cyclopropane carboxylic acids (CPCAs) and their derivatives are a fascinating class of molecules. Their unique strained three-membered ring structure imparts distinct chemical properties, making them valuable as synthetic intermediates, components of biologically active natural products, and probes in mechanistic studies. For researchers in drug development and the life sciences, elucidating the structure of these molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. However, the choice of MS technique and the interpretation of the resulting fragmentation data require a nuanced understanding of the underlying chemical principles.
This guide provides an in-depth, objective comparison of mass spectrometric approaches for the analysis of cyclopropane carboxylic acids. We will move beyond simple procedural lists to explore the causality behind fragmentation patterns and experimental design, empowering you to make informed decisions in your analytical workflows.
The Fundamentals: Understanding Fragmentation Causality
The mass spectrometric behavior of cyclopropane carboxylic acids is dictated by the interplay between two key structural features: the high-energy, strained cyclopropane ring and the carboxylic acid functional group. The fragmentation pathway is heavily influenced by the ionization method employed.
-
Electron Ionization (EI) in GC-MS: In EI, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a radical cation ([M]•+). This process imparts significant internal energy, often resulting in extensive fragmentation. The molecular ion peak in straight-chain carboxylic acids can be weak or even absent.[1] The strained cyclopropane ring is susceptible to ring-opening reactions, often leading to isomeric structures that then undergo further fragmentation. A common pathway involves the loss of a hydrogen atom to form a stable cyclopropylium or allylic cation.[2] For the carboxylic acid moiety, characteristic losses include the hydroxyl radical ([M-OH]•+), formic acid ([M-HCOOH]•+), or the entire carboxyl group ([M-COOH]+).[3][4]
-
Electrospray Ionization (ESI) in LC-MS: ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]−) in negative ion mode with minimal initial fragmentation. This makes it ideal for determining the molecular weight of the intact molecule. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through Collision-Induced Dissociation (CID).[5]
-
Collision-Induced Dissociation (CID): In CID, the selected precursor ion is accelerated and collided with neutral gas molecules (like argon or nitrogen).[6] This collision converts kinetic energy into internal energy, inducing fragmentation.[5] The resulting product ions provide detailed structural information. For deprotonated CPCAs ([M-H]−), fragmentation is often directed by the negative charge on the carboxylate group, potentially involving charge-remote fragmentations or rearrangements.[7] For protonated species ([M+H]+), fragmentation can be initiated by the protonated carboxyl group or by protonation of the cyclopropane ring itself.
Visualizing the Core Fragmentation Logic
The following diagram illustrates the initial ionization events that dictate the subsequent fragmentation cascades in EI-MS versus ESI-MS.
Caption: Initial ionization pathways for cyclopropane carboxylic acids.
A Comparative Analysis of Key Techniques: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most critical decision in the analytical workflow. Each technique offers distinct advantages and presents unique challenges.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by EI fragmentation and detection. | Separation in the liquid phase followed by soft ionization (ESI) and CID fragmentation for structural analysis. |
| Sample Volatility | Requires volatile analytes. Carboxylic acids are often non-volatile and require chemical derivatization.[8][9] | Ideal for non-volatile and thermally labile compounds. No derivatization is needed for volatility.[10] |
| Derivatization | Often mandatory. Silylation (e.g., with TMS or TBDMS) is common to increase volatility and thermal stability.[11] | Generally not required. Can be used to improve ionization efficiency or chromatographic retention.[12][13] |
| Fragmentation Control | Limited control. Fragmentation is extensive and dependent on the fixed energy of the electron beam. | High control. Precursor ions are selected, and collision energy can be varied to control the degree of fragmentation.[5] |
| Sensitivity | Generally high, but can be limited by derivatization efficiency and background noise. | Typically offers higher sensitivity and specificity, especially in Selected Reaction Monitoring (SRM) mode.[14][15] |
| Structural Information | Provides a characteristic "fingerprint" mass spectrum. Ring position can be determined via specific derivatization and fragmentation analysis.[16][17] | Provides clear parent-daughter ion relationships, enabling precise structural elucidation and isomer differentiation.[14][18] |
| Best Suited For | Analysis of complex mixtures of known, volatile, or derivatizable CPCAs; metabolomic profiling where established libraries exist. | Targeted quantification, analysis of polar or thermally sensitive CPCAs, and structural elucidation of unknown compounds. |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any analytical result hinges on a robust and well-controlled experimental protocol. Below are detailed, step-by-step methodologies for both GC-MS and LC-MS/MS analysis, designed to be self-validating.
Protocol 1: GC-MS Analysis via Silylation Derivatization
This protocol is designed for determining the fragmentation pattern of a CPCA after converting it to a more volatile trimethylsilyl (TMS) ester.
Rationale for Derivatization: Carboxylic acids have poor chromatographic behavior in GC systems due to their polarity and tendency to form hydrogen bonds. Derivatization with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton with a non-polar TMS group, increasing volatility and preventing peak tailing.[9]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1 mg of the CPCA standard into a 2 mL glass vial with a PTFE-lined cap.
-
Solvent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Pyridine can act as a catalyst for the derivatization reaction.
-
Derivatization: Add 100 µL of MSTFA. Cap the vial tightly.
-
Reaction: Heat the vial at 60°C for 30 minutes to ensure complete derivatization.
-
Quality Control (QC): After cooling, inject 1 µL of the derivatized sample into the GC-MS. The absence of a broad, tailing peak corresponding to the underivatized acid and the appearance of a sharp peak for the TMS-ester at a higher retention time validates the derivatization.
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Source: 230°C; Quadrupole: 150°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the molecular ion of the derivatized acid ([M]•+) and characteristic fragment ions, such as [M-15]+ (loss of a methyl group from TMS) and ions resulting from ring fragmentation.[11]
Protocol 2: LC-MS/MS Analysis for Direct Quantification and Fragmentation
This protocol is ideal for the direct analysis of CPCAs without derivatization, leveraging the power of tandem mass spectrometry.
Rationale for ESI: ESI allows the direct ionization of polar molecules from a liquid stream. For CPCAs, negative ion mode is often preferred as the carboxylic acid readily loses a proton to form a stable [M-H]− anion, leading to a strong signal.[10]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the CPCA in methanol. Serially dilute to create calibration standards (e.g., 1-1000 ng/mL) in the mobile phase starting condition.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. (Note: For negative ion mode, a buffer like ammonium acetate may be used instead of formic acid).[19]
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameter Optimization (QC):
-
Infuse a 1 µg/mL solution of the CPCA directly into the mass spectrometer.
-
Optimize source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for the [M-H]− precursor ion.
-
Perform a product ion scan by selecting the [M-H]− ion and ramping the collision energy (e.g., 5-40 eV) to find the optimal energy that produces a stable and informative fragmentation pattern. This step is crucial for validating the method's sensitivity and specificity.
-
-
Data Acquisition: Use a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method. Select the precursor ion (e.g., [M-H]−) and 2-3 of the most intense and specific product ions identified in the optimization step.
-
Data Analysis: Quantify the CPCA using the calibration curve. Confirm the identity of the analyte by ensuring the retention time and the ratio of the product ion intensities match those of an authentic standard.[14][15]
Deciphering the Code: Key Fragmentation Pathways
The true power of mass spectrometry lies in interpreting fragmentation spectra to deduce molecular structure. The strained cyclopropane ring introduces unique and diagnostic fragmentation pathways.
EI Fragmentation of a Simple CPCA (e.g., Cyclopropanecarboxylic Acid TMS Ester)
Under high-energy EI, the TMS-derivatized CPCA undergoes predictable cleavages. The molecular ion is often weak. The base peak may arise from the loss of a methyl group from the stable TMS cation. Ring-opening followed by cleavage is also a prominent pathway.
Caption: Proposed EI fragmentation of a TMS-derivatized CPCA.
CID of 1-aminocyclopropane-1-carboxylic acid (ACC)
In biological systems, 1-aminocyclopropane-1-carboxylic acid (ACC) is a key intermediate. Its analysis by LC-MS/MS in positive ion mode ([M+H]+) provides a classic example of CID fragmentation.
The protonated molecule is selected as the parent ion. Upon collision, a characteristic fragmentation pathway is the neutral loss of formic acid (HCOOH), which involves the carboxyl group and a hydrogen from the amino group. Another key fragment is the immonium ion resulting from the loss of both the carboxyl group and water.[14][15]
Caption: Key product ions from the CID of protonated ACC.
Conclusion and Future Outlook
The mass spectrometric analysis of cyclopropane carboxylic acids is a robust field with well-established methodologies.
-
GC-MS remains a powerful tool, particularly for broader screening, but necessitates a validated derivatization strategy to overcome the inherent volatility limitations of these acids.
-
LC-MS/MS is the superior technique for targeted, high-sensitivity quantification and for the analysis of polar, non-volatile, or thermally sensitive CPCAs, offering precise structural information with minimal sample preparation.[10]
The choice of technique should be guided by the specific research question, the nature of the analyte, and the required level of sensitivity and structural detail. As mass spectrometry technology continues to advance, we can anticipate the broader application of high-resolution mass spectrometry (HRMS) and ion mobility spectrometry to further resolve complex isomeric mixtures and provide even deeper structural insights into this important class of molecules.
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Aharoni, A., et al. (2002). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Semantic Scholar. [Link]
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A Comprehensive Guide to Evaluating the Off-Target Effects of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the inclusion of unique chemical motifs like cyclopropane rings can bestow significant advantages, including enhanced metabolic stability and improved binding affinity.[1] The compound 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid represents a class of molecules where such benefits are sought. However, a thorough understanding of a drug candidate's interaction with unintended biological targets is paramount to ensuring its safety and efficacy. Off-target effects can lead to unforeseen toxicity and undermine the therapeutic potential of an otherwise promising compound.[2]
This guide provides a comprehensive framework for evaluating the off-target effects of this compound and other structurally related small molecules. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative perspective on interpreting the resulting data.
The Significance of the Cyclopropane and Carboxylic Acid Moieties
The structure of this compound contains two key features that warrant specific consideration in off-target evaluation: the cyclopropane ring and the carboxylic acid group.
-
The Cyclopropane Ring: This rigid, strained ring system can lock a molecule into a specific conformation, potentially increasing its selectivity for the intended target. However, this rigidity can also lead to unforeseen interactions with other proteins. The unique electronic properties of the cyclopropane ring can also influence its binding characteristics.[3]
-
The Carboxylic Acid Group: Carboxylic acid-containing drugs are known to sometimes be associated with idiosyncratic drug toxicity (IDT). This can be due to the formation of reactive acyl glucuronide metabolites, which can covalently bind to proteins, leading to an immune response or direct cellular toxicity.[4][5] Another potential liability is the formation of acyl-CoA conjugates, which can also be reactive.[4]
Therefore, the off-target evaluation strategy for this compound class should not only focus on identifying unintended protein binding but also on assessing the potential for reactive metabolite formation.
A Multi-pronged Approach to Off-Target Evaluation
A robust assessment of off-target effects requires a combination of computational and experimental methods. This tiered approach allows for early identification of potential liabilities and guides more resource-intensive experimental validation.
Tier 1: In Silico Profiling
Computational methods provide a rapid and cost-effective way to predict potential off-target interactions.[6][7] These approaches leverage large databases of known drug-target interactions and compound structures to identify proteins that are structurally similar to the intended target or that are known to bind to molecules with similar chemical features.
Recommended In Silico Approaches:
-
Similarity-Based Methods: These tools compare the chemical structure of the query compound to a database of compounds with known biological activities. Examples include SEA (Similarity Ensemble Approach) and various machine learning models.[8]
-
Structure-Based Methods: If the three-dimensional structure of the intended target is known, molecular docking simulations can be used to predict the binding of the compound to a panel of other proteins.
It is crucial to use multiple orthogonal prediction methods to increase the confidence in the identified potential off-targets.[6]
Experimental Workflow for Off-Target Profiling
The following diagram illustrates a recommended experimental workflow for comprehensively evaluating the off-target effects of this compound.
Caption: A tiered experimental workflow for evaluating off-target effects.
Tier 2: In Vitro Experimental Profiling
Experimental validation is essential to confirm the predictions from in silico models and to identify novel off-target interactions.
A cost-effective initial step is to screen the compound against large, commercially available panels of common off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.[9] This provides a broad overview of the compound's selectivity.
Comparison of Screening Approaches:
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measures direct interaction with isolated proteins. | High throughput, quantitative. | May not reflect cellular context. |
| Cell-Based Assays | Measures functional response in living cells. | More physiologically relevant. | Lower throughput, more complex data analysis. |
CETSA is a powerful technique for identifying direct target engagement in a cellular environment. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation. By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble protein at different temperatures, one can identify which proteins have been stabilized by the compound.
Protocol for Cellular Thermal Shift Assay (CETSA):
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Analysis: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by quantitative mass spectrometry (MS-CETSA) for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phenotypic screening involves treating cells with the compound and then using automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, or other cellular features. This unbiased approach can reveal unexpected off-target effects that may not be identified through target-based screening.[2]
Tier 3: Assessing Metabolic Liabilities
Given the presence of a carboxylic acid moiety, it is crucial to investigate the potential for the formation of reactive metabolites.
Protocol for Acyl Glucuronide (AG) Formation and Stability Assay:
-
Incubation: Incubate the test compound with human liver microsomes in the presence of UDP-glucuronic acid (UDPGA).
-
Sample Analysis: At various time points, quench the reaction and analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its AG metabolites.
-
Stability Assessment: Determine the half-life of the formed AGs in a buffer system. A shorter half-life can indicate higher reactivity.[10]
Protocol for Acyl-CoA Conjugate Formation Assay:
-
Cell Culture: Use a relevant cell line, such as HepaRG cells, which are known to have good metabolic activity.
-
Compound Treatment: Treat the cells with the test compound.
-
Metabolite Extraction and Analysis: After incubation, extract the metabolites from the cells and analyze by LC-MS for the presence of acyl-CoA conjugates.[4]
Comparative Analysis and Interpretation
The data generated from these assays should be integrated to build a comprehensive off-target profile.
Example Data Summary Table:
| Assay | Alternative Compound A | Alternative Compound B | This compound |
| In Silico (Predicted Off-Targets) | Kinase X, GPCR Y | Ion Channel Z | Kinase A, Transporter B |
| Broad Panel (IC50 in µM) | Kinase X: 0.5, GPCR Y: 2.1 | Ion Channel Z: 1.2 | Kinase A: 1.8, Transporter B: 5.3 |
| CETSA (ΔTm in °C) | Kinase X: +3.5 | Ion Channel Z: +2.8 | Kinase A: +2.1 |
| Acyl Glucuronide Half-life (h) | 10.5 | 8.2 | 3.1 |
| Acyl-CoA Formation | Not Detected | Detected | Detected |
In this hypothetical example, this compound shows a shorter acyl glucuronide half-life and forms acyl-CoA conjugates, suggesting a higher potential for metabolic liabilities compared to the alternatives.
Conclusion
A thorough evaluation of off-target effects is a critical component of preclinical drug development. For compounds like this compound, a multi-tiered approach that combines in silico prediction with a suite of in vitro experimental assays is essential. By carefully considering the chemical nature of the molecule and employing a logical and comprehensive testing strategy, researchers can build a robust safety profile and make informed decisions about the progression of their drug candidates. The methodologies outlined in this guide provide a framework for achieving this critical goal, ultimately contributing to the development of safer and more effective therapeutics.
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A Senior Application Scientist's Guide to Benchmarking Cyclopropanation Methods for Synthetic Efficiency
Introduction: The Enduring Value of the Cyclopropyl Ring in Modern Chemistry
The cyclopropane motif, a seemingly simple three-membered carbocycle, is a cornerstone of modern organic synthesis, particularly in the realms of drug discovery and materials science.[1][2][3][4] Its inherent ring strain and unique electronic properties impart valuable characteristics to molecules, including enhanced metabolic stability, increased potency, and conformational rigidity, which can lead to improved binding affinity with biological targets.[5][6] The strategic introduction of a cyclopropyl group can be a critical step in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[6][7] Given its significance, the efficient and selective synthesis of cyclopropanes is a paramount concern for researchers. This guide provides an in-depth comparison of the most prevalent cyclopropanation methods, offering experimental insights to aid in the selection of the optimal strategy for a given synthetic challenge.
Comparative Analysis of Key Cyclopropanation Methodologies
The choice of a cyclopropanation method is a multifactorial decision, weighing aspects such as substrate scope, functional group tolerance, stereoselectivity, and scalability. Below is a comparative overview of the most prominent techniques.
| Method | Carbene/Carbenoid Source | Key Features & Advantages | Limitations & Considerations | Typical Yields | Stereoselectivity |
| Simmons-Smith Reaction | Organozinc carbenoid (ICH₂ZnI) | Excellent for unfunctionalized and electron-rich alkenes. High stereospecificity. Directed by hydroxyl groups.[8][9][10] | Stoichiometric zinc required. Can be expensive due to diiodomethane. Poor reactivity with electron-deficient alkenes.[9][11] | Good to Excellent | High (Diastereoselective with directing groups) |
| Transition Metal-Catalyzed (Rh, Cu) | Diazo compounds | Broad substrate scope. High efficiency and catalytic turnover. Excellent for asymmetric synthesis with chiral ligands.[12][13][14][15][16] | Diazo compounds can be hazardous. Metal catalyst cost and removal. | Good to Excellent | Excellent (Enantio- and Diastereoselective) |
| Palladium-Catalyzed Cyclopropanation | Various (e.g., from enynes) | Unique reactivity profiles, including oxidative cyclization.[17][18] Can tolerate a variety of functional groups.[18] | Substrate scope can be limited. Mechanistic complexity can lead to side reactions.[17][18] | Moderate to Good | Good to Excellent (Stereospecific) |
| Gold-Catalyzed Cyclopropanation | Diazo compounds, enynes, propargyl esters | Mild reaction conditions. Good selectivity and high efficiency.[19][20] Complementary to other metal-catalyzed methods. | Cost of gold catalysts. | Good to Excellent | Good to Excellent |
| Kulinkovich Reaction | Titanacyclopropane | Synthesis of cyclopropanols from esters.[21][22][23] Unique transformation not accessible by other methods. | Stoichiometric titanium reagent and Grignard reagent required. | Good | Moderate to Good (Diastereoselective) |
| Organocatalytic Cyclopropanation | Sulfonium ylides | Metal-free conditions. High enantioselectivity with chiral catalysts.[24][25][26] | Substrate scope can be limited to activated alkenes. | Good to Excellent | Excellent (Enantioselective) |
Deep Dive into Key Methodologies: Mechanisms and Experimental Protocols
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing a cyclopropanation reaction. This section provides a detailed look at the mechanisms of key methods, accompanied by representative experimental protocols.
The Simmons-Smith Reaction: A Classic for Directed Cyclopropanation
The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, which then delivers a methylene group to an alkene in a concerted, stereospecific manner.[9][10] A key advantage is the ability of hydroxyl groups on the substrate to coordinate with the zinc reagent, directing the cyclopropanation to the syn face with high diastereoselectivity.[8][9]
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
Materials:
-
Allylic alcohol (1.0 equiv)
-
Diethylzinc (1.5 equiv, 1.0 M solution in hexanes)
-
Diiodomethane (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the allylic alcohol (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.5 equiv) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add diiodomethane (1.5 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cyclopropylmethanol.
Causality in Experimental Choices:
-
Anhydrous Conditions: Diethylzinc is highly reactive with water and protic solvents. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagent.
-
Slow Addition at Low Temperature: The reaction between diethylzinc and diiodomethane is exothermic. Slow addition at 0 °C controls the reaction rate and prevents the formation of unwanted side products.
-
Quenching with Ammonium Chloride: This step safely neutralizes any remaining reactive organozinc species.
Rhodium-Catalyzed Cyclopropanation: A Workhorse for High Efficiency and Asymmetric Synthesis
Rhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids.[16] These intermediates readily react with alkenes to form cyclopropanes. The use of chiral rhodium catalysts enables highly enantioselective transformations.[12][13]
Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation
Materials:
-
Styrene (5.0 equiv)
-
Ethyl diazoacetate (1.0 equiv)
-
Dirhodium(II) tetrakis(S-DOSP)₄ [Rh₂(S-DOSP)₄] (0.01 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral rhodium catalyst (0.01 mol%).
-
Add anhydrous DCM and stir to dissolve the catalyst.
-
Add styrene (5.0 equiv).
-
In a separate flask, prepare a solution of ethyl diazoacetate (1.0 equiv) in anhydrous DCM.
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4 hours at room temperature.
-
Stir the reaction for an additional 1 hour after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral cyclopropanecarboxylate.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Causality in Experimental Choices:
-
Syringe Pump Addition: The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive rhodium carbenoid, minimizing side reactions such as dimerization of the carbene.
-
Excess Alkene: Using the alkene as the limiting reagent can lead to the formation of carbene dimers and other byproducts. Using an excess of the alkene ensures efficient trapping of the carbenoid.
-
Chiral Catalyst: The chiral ligands on the rhodium catalyst create a chiral environment around the metal center, influencing the trajectory of the alkene approaching the carbenoid and thus controlling the stereochemical outcome of the reaction.
Visualizing the Catalytic Cycles
Understanding the catalytic cycle is fundamental to grasping the nuances of each method.
Caption: The Simmons-Smith reaction mechanism.
Caption: Catalytic cycle of Rh-catalyzed cyclopropanation.
Conclusion: Selecting the Right Tool for the Job
The diverse array of available cyclopropanation methods provides the modern synthetic chemist with a powerful toolkit. The classic Simmons-Smith reaction remains a reliable choice for simple alkenes and directed syntheses. For high efficiency, broad substrate scope, and access to chiral cyclopropanes, transition metal catalysis, particularly with rhodium and copper, is often the method of choice. The Kulinkovich reaction offers a unique pathway to cyclopropanols, while emerging organocatalytic methods provide a valuable metal-free alternative for the synthesis of enantioenriched cyclopropanes. A careful consideration of the specific synthetic target and the strengths and weaknesses of each method will ultimately guide the researcher to the most efficient and effective cyclopropanation strategy.
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- Enantioselective organocatalytic cyclopropanations.
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- Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates.
- Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate.
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- Metal-catalysed C-C bond formation
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A Comparative Pharmacokinetic Analysis of Cyclopropane-Containing Drugs: Enhancing Therapeutic Potential
The incorporation of the cyclopropane motif into drug candidates has become a powerful strategy in medicinal chemistry to enhance pharmacokinetic properties.[1] This guide provides a comparative analysis of the pharmacokinetic profiles of several key cyclopropane-containing drugs, offering insights into how this unique structural feature influences their absorption, distribution, metabolism, and excretion (ADME). The inherent ring strain and rigidity of the cyclopropyl group can significantly improve metabolic stability, increase potency, and fine-tune the overall disposition of a drug within the body.[1][2][3]
This analysis will delve into the specific pharmacokinetic parameters of prominent drugs, including the antiviral agents Nirmatrelvir, Grazoprevir, Voxilaprevir, and Simeprevir. By examining their distinct profiles, we can elucidate the causal relationships between the cyclopropane moiety and their clinical performance.
The Role of the Cyclopropyl Group in Drug Design
The cyclopropane ring, a three-membered carbocycle, possesses unique physicochemical properties that are increasingly leveraged in drug discovery.[4] Its rigid structure can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets.[1] Furthermore, the C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, contributing to increased metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3][5] This enhanced stability often translates to a longer drug half-life and improved bioavailability.[1]
Key Advantages of Incorporating a Cyclopropane Moiety:
-
Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic pathways, leading to a longer in vivo half-life.[1]
-
Improved Potency and Selectivity: The conformational rigidity imparted by the ring can optimize drug-target interactions, increasing potency and reducing off-target effects.[1][6]
-
Favorable Physicochemical Properties: The cyclopropyl group can influence a molecule's solubility, permeability, and potential to cross the blood-brain barrier.[2][6]
-
Reduced Plasma Clearance: Increased metabolic stability can lead to decreased plasma clearance of the drug.[2][6]
Comparative Pharmacokinetic Profiles
This section will compare the key pharmacokinetic parameters of four notable cyclopropane-containing antiviral drugs. The data presented is derived from clinical studies and provides a snapshot of how each drug behaves in the human body.
| Drug | Tmax (hours) | Protein Binding (%) | Metabolism | Elimination Half-life (t½) (hours) | Primary Route of Excretion |
| Nirmatrelvir (with Ritonavir) | ~ 3[7][8] | Not specified | Primarily CYP3A4-mediated (inhibited by Ritonavir)[7][9] | ~ 6.05[8] | Renal (when co-administered with Ritonavir)[7][9] |
| Grazoprevir | ~ 2[10][11] | 98.8[11] | Oxidative, largely by CYP3A4[11][12] | ~ 31[11] | >90% via feces[11] |
| Voxilaprevir | 2 - 5[13] | >99[13] | CYP3A4[13] | 28 - 41[13] | Biliary, ~95% in feces[13][14] |
| Simeprevir | 4 - 6[15] | >99.9[15] | Primarily CYP3A4, also CYP2C8 and CYP2C19[15] | ~ 41 (in HCV-infected patients)[15] | Primarily fecal (91%)[15] |
Analysis of Pharmacokinetic Data:
-
Absorption (Tmax): All four drugs are orally administered and exhibit relatively rapid absorption, with peak plasma concentrations (Tmax) reached within a few hours. This indicates good oral bioavailability, a desirable characteristic for patient compliance.
-
Distribution (Protein Binding): Grazoprevir, Voxilaprevir, and Simeprevir show very high plasma protein binding (>98%). This extensive binding can influence their distribution into tissues and their availability to interact with their targets and metabolizing enzymes.
-
Metabolism: A common thread among these drugs is their metabolism primarily through the cytochrome P450 system, particularly the CYP3A4 isoenzyme. This is a critical consideration for potential drug-drug interactions. For instance, Nirmatrelvir is co-administered with Ritonavir, a potent CYP3A4 inhibitor, to boost its plasma concentrations and prolong its therapeutic effect.[7][9] Simeprevir's metabolism also involves other CYP isoforms, which can diversify its metabolic pathways.[15]
-
Excretion: The primary route of elimination for Grazoprevir, Voxilaprevir, and Simeprevir is through the feces, indicating significant biliary excretion.[11][14][15] In contrast, when Nirmatrelvir's metabolism is inhibited by Ritonavir, its primary elimination route shifts to renal excretion.[7][9] This highlights how pharmacokinetic enhancers can dramatically alter a drug's disposition.
Experimental Protocols for Pharmacokinetic Analysis
To provide a comprehensive understanding of how the pharmacokinetic data is generated, this section outlines a standard experimental workflow for a human pharmacokinetic study.
Workflow for a Clinical Pharmacokinetic Study:
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid. As a substituted cyclopropanecarboxylic acid, this compound requires careful management to ensure laboratory safety and environmental compliance. The protocols outlined below are grounded in established chemical safety principles and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.
Hazard Characterization and Pre-Disposal Assessment
Before any handling or disposal, a thorough understanding of the chemical's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its primary hazards based on its structural parent, cyclopropanecarboxylic acid, and the functional carboxylic acid group.
The primary hazards are associated with its acidic and corrosive nature.[1][2] Ingestion or skin contact can be harmful, and it can cause severe eye damage.[2][3]
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Rationale & Primary Sources |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. | Based on the classification of the parent compound, cyclopropanecarboxylic acid.[1][2] |
| Serious Eye Damage | Category 1: Causes serious, potentially irreversible eye damage. | Carboxylic acids are known eye irritants; the parent compound is classified as a severe eye irritant.[2] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | This is a common classification for related chemical structures.[2][3] |
| Corrosivity | May be corrosive to metals. | A general property of acidic compounds. |
Given these characteristics, drain or standard trash disposal is strictly prohibited.[4][5] The compound must be treated as a regulated hazardous waste from the moment it is designated for disposal.[6][7]
Personal Protective Equipment (PPE) and Spill Response
Proper protection is non-negotiable. When handling the pure substance or its waste solutions, the following PPE is mandatory:
-
Eye Protection: Tightly fitting chemical safety goggles and a face shield (8-inch minimum) are required.[1][8]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use.[5]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin exposure.[5][8]
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is critical to prevent injury and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area. Remove all sources of ignition, as thermal decomposition can release irritating vapors.[2][8]
-
Ventilate: Ensure the area is well-ventilated, preferably working within a chemical fume hood.[5][9]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and spilled substance using spark-proof tools and place it into a suitable, labeled container for hazardous waste.[5][9]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected spill material must be disposed of as hazardous waste.[7]
Waste Segregation and Containment Protocol
Proper segregation is the foundation of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.[10] As a carboxylic acid, this compound must be segregated into the Corrosive, Acidic, Organic waste stream.
Step-by-Step Containment Procedure
-
Select a Compatible Container:
-
Use a container made of glass or high-density polyethylene (HDPE).
-
Crucially, never use a metal container , as acids can corrode the metal, leading to leaks and potential reactive hazards.[10][11][12]
-
Ensure the container has a secure, screw-top cap to prevent leakage.[10] The container should be in good condition, with no cracks or signs of deterioration.[10]
-
-
Label the Container Correctly:
-
The label must clearly state the words "Hazardous Waste" .[13][14]
-
Identify all contents by their full chemical name. For mixtures, list every component by percentage or volume, even non-hazardous components like water.[10]
-
Include appropriate hazard warnings. This can be a pictogram for corrosivity or a written description of the hazards (e.g., "Corrosive," "Acidic," "Irritant").[13][14]
-
-
Accumulate Waste Safely:
-
Keep the waste container securely capped at all times, except when adding waste.[6][10] This prevents the release of vapors and protects against spills.
-
Do not overfill the container. Leave at least one inch of headroom (or fill to no more than 90% capacity) to allow for expansion.[10][12]
-
Store solid and liquid waste separately.[11]
-
Below is a workflow diagram illustrating the decision process for properly segregating this chemical waste.
Caption: Workflow for Segregation and Containment of Acidic Waste.
Satellite Accumulation Area (SAA) Management
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[10][13] This area must be at or near the point of generation and under the control of laboratory personnel.[6][12]
-
Segregation within SAA: Store the container with other acidic wastes. Ensure it is physically separated from incompatible waste streams, especially bases, cyanides, and reactive metals.[10]
-
Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[6][15]
-
Time Limits: Once a waste container is full, it must be removed from the SAA within three days.[10] Partially filled containers can remain in the SAA for up to one year.[10]
-
Weekly Inspections: The SAA must be inspected weekly for any signs of container leakage or deterioration.[10]
Final Disposal Pathway
The only acceptable disposal method for this compound is through a licensed professional waste disposal service.[1]
-
Method: The material should be sent to a licensed chemical destruction plant for controlled incineration, often equipped with an afterburner and scrubber to manage emissions.[1][5]
-
Documentation: All waste must be tracked from its point of generation to its final disposal, a process often referred to as "cradle to grave."[13] Your institution's Environmental Health & Safety (EH&S) office will manage the manifest and arrange for pickup by a contracted vendor.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5] Empty containers that held this substance must also be managed as hazardous waste unless they are triple-rinsed with a suitable solvent, with the rinseate collected and disposed of as hazardous waste.[7]
Waste Minimization Strategies
An effective safety and compliance program also includes strategies to reduce the volume of hazardous waste generated.[6]
-
Source Reduction: Order only the quantity of chemical needed for your experiments to avoid generating waste from expired or unused stock.[6][11]
-
Scale Reduction: If feasible, reduce the scale of experiments to minimize the volume of waste produced per reaction.[6]
-
Inventory Management: Maintain a current inventory of all chemicals in the lab to prevent unnecessary purchases.[6][11]
By adhering to these rigorous protocols, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
(1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699. PubChem, National Center for Biotechnology Information. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
SAFETY DATA SHEET - Cyclopropane. Airgas. [Link]
-
Material Safety Data Sheet - 2-Methyl-Cyclopropane-Methanol. Cole-Parmer. [Link]
-
Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University. [Link]
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- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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- 11. acewaste.com.au [acewaste.com.au]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 15. epa.gov [epa.gov]
Navigating the Safe Handling of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar compounds, this document outlines a comprehensive personal protective equipment (PPE) plan, operational procedures, and disposal methods to ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a carboxylic acid tethered to a substituted cyclopropane ring—allows for a scientifically sound hazard assessment based on analogous compounds, primarily cyclopropanecarboxylic acid.
Cyclopropanecarboxylic acid is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2]. The strained cyclopropane ring and the acidic carboxyl group are the primary drivers of its reactivity and hazardous properties[3]. The addition of methyl and propan-2-yl groups in this compound is expected to increase its lipophilicity, which may enhance its ability to penetrate the skin, while the fundamental corrosive nature of the carboxylic acid group remains. Therefore, it is prudent to handle this compound with the same level of caution as its well-characterized analog.
Inferred Hazards:
-
Skin Corrosion/Irritation: Likely to cause severe skin burns upon direct contact.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Harmful if Swallowed: Ingestion may cause burns to the mouth, throat, and stomach[2].
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (mg scale) in a Fume Hood | Safety glasses with side shields | Nitrile or butyl rubber gloves (double-gloving recommended)[4][5] | Flame-resistant lab coat | Not generally required |
| High-Volume Handling (gram scale or greater) or work outside a fume hood | Chemical safety goggles and a face shield[4] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a flame-resistant lab coat | NIOSH-approved respirator with an organic vapor cartridge[4][6] |
| Transferring Solutions | Chemical safety goggles | Nitrile or butyl rubber gloves | Lab coat | Not generally required if performed in a fume hood |
| Weighing Solid Material | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended to perform in a ventilated enclosure or with respiratory protection to avoid inhaling fine particles |
The Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for severe eye damage necessitates robust protection. While safety glasses offer a baseline, chemical splash goggles are crucial when handling larger volumes or during procedures with a higher risk of splashing. A face shield provides an additional layer of protection for the entire face[4].
-
Hand Protection: Nitrile and butyl rubber gloves offer good resistance to a range of chemicals, including carboxylic acids[4]. Double-gloving is a best practice that provides an extra barrier and allows for the safe removal of a contaminated outer glove without exposing the skin[5].
-
Body Protection: A flame-resistant lab coat is standard laboratory practice. For handling larger quantities, a chemical-resistant apron provides an additional barrier against spills and splashes.
-
Respiratory Protection: While working in a certified chemical fume hood is the primary engineering control to prevent inhalation exposure, a respirator becomes necessary when engineering controls are insufficient or during emergency situations[4].
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Operational Safety Checklist:
-
Familiarization: All personnel must review the safety information for cyclopropanecarboxylic acid and understand the inferred risks of the target compound.
-
Location of Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizers (e.g., sodium bicarbonate for acid spills) is readily available[7].
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and has a current certification.
Standard Operating Procedure for Handling:
-
Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Work Area Preparation: Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: When weighing the solid, use a disposable weigh boat. When transferring solutions, use appropriate glassware and secondary containment to prevent spills.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, apron, face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: A Spill Response Workflow
In the event of a spill, follow a structured response plan to ensure safety and minimize environmental impact.
Caption: Step-by-step waste disposal workflow.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment. This proactive approach to safety is paramount in the dynamic landscape of chemical research and development.
References
- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid - Ketone Pharma. (2024, August 28).
- Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) - West Liberty University.
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 4. leelinework.com [leelinework.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
